Furin Inhibitor
Description
Properties
Molecular Formula |
C28H37N13O2 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |
InChI |
InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |
InChI Key |
PKMXMBXOZUEHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Furin Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the proprotein convertase furin, its mechanism of action, and the molecular strategies employed by inhibitors to modulate its activity. It details the structural basis of furin's function, classifies inhibitors by their mechanism, presents quantitative efficacy data, and outlines key experimental protocols for their evaluation.
Introduction to Furin
Furin is a ubiquitously expressed, calcium-dependent serine endoprotease and the best-characterized member of the proprotein convertase subtilisin/kexin (PCSK) family.[1][2][3][4] Synthesized as an inactive zymogen, it undergoes autocatalytic activation to become a mature enzyme.[2][5] Primarily localized in the trans-Golgi network (TGN), furin also cycles to the cell surface and through endosomal compartments.[6][7][8][9] Its fundamental role is the proteolytic maturation of a vast array of precursor proteins into their biologically active forms by cleaving at specific recognition sites.[1][9][10]
The substrates of furin are diverse and include growth factors, hormones, receptors, and enzymes.[2][10] Consequently, furin is implicated in numerous physiological processes. However, its activity is also co-opted by pathogens and pathological processes. Furin is responsible for activating proteins from various viruses (including influenza, HIV, and SARS-CoV-2) and bacterial toxins.[1][2][7][8] It is also involved in tumor progression by activating matrix metalloproteinases and growth factors that promote metastasis.[1][2][8] This central role in disease has established furin as a significant therapeutic target.[5][7][11]
Furin Structure and Catalytic Mechanism
Protein Structure and Activation
Furin is synthesized as a prepro-enzyme that undergoes a multi-step activation process.[6][12] The inactive zymogen consists of an N-terminal prodomain, a catalytic domain, and a P (or homoB) domain.[2][6] The prodomain functions as an intramolecular chaperone, guiding the correct folding of the catalytic domain, but also acts as a potent auto-inhibitor.[6][12] During its transit through the secretory pathway, the prodomain is autocatalytically cleaved in a two-step process, releasing the active enzyme primarily within the acidic environment of the TGN.[6]
Catalytic Site and Substrate Recognition
Furin is a serine protease that relies on a canonical catalytic triad (B1167595) of aspartic acid (Asp153), histidine (His194), and serine (Ser368) residues within its active site.[2][13] The enzyme's activity is strictly dependent on calcium, which is required to maintain the correct geometry of the active site.[7][12]
Furin exhibits stringent substrate specificity, recognizing and cleaving proteins C-terminal to a multibasic consensus motif, canonically Arg-X-(Lys/Arg)-Arg↓ (R-X-K/R-R↓), where X can be any amino acid.[2][6][8] The crystal structure of furin reveals highly complementary pockets that explain this specificity, with negatively charged residues in the S1 and S4 subsites of the binding cleft accommodating the positively charged arginine residues at the P1 and P4 positions of the substrate.[6][12]
Mechanisms of Furin Inhibition
Furin inhibitors are molecules designed to bind to the enzyme and prevent the cleavage of its substrates.[1] They can be broadly classified based on their mechanism of action.
Competitive Inhibition
This is the most prevalent mechanism, where inhibitors are designed to mimic the natural substrate and compete for binding at the enzyme's active site.[1][9]
-
Peptide-Based Irreversible Inhibitors: These compounds, such as the widely used Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-cmk) , are based on the furin recognition sequence.[6] The chloromethylketone (cmk) group acts as a reactive warhead that forms a covalent bond with the active site histidine, leading to irreversible inhibition.[9]
-
Peptidomimetic Reversible Inhibitors: These inhibitors also target the active site but do so non-covalently. An example is Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Phac-RVR-4-Amba) , where the 4-amidinobenzylamide moiety serves as a stable P1 arginine mimetic that forms strong interactions within the S1 pocket of the active site.[3][14]
Allosteric Inhibition (Induced-Fit Mechanism)
A more recent class of inhibitors operates through a non-competitive, allosteric mechanism. These molecules bind to a site distinct from the catalytic center, inducing a conformational change that reduces or abolishes enzymatic activity.[1]
-
Small Molecule Inhibitors: The compound BOS-318 exemplifies this novel mechanism. Instead of interacting with the catalytic triad, BOS-318 binding induces a conformational "flip" of the tryptophan residue at position 254 (W254).[7] This movement opens a new, cryptic hydrophobic pocket that the inhibitor occupies, effectively reorganizing the substrate-binding site and preventing catalysis.[3][5][7]
Quantitative Data on Furin Inhibitors
The potency of furin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below summarizes key data for representative inhibitors.
| Inhibitor Name | Class | Mechanism of Action | Target | Kᵢ / IC₅₀ (nM) | Selectivity Notes |
| Dec-RVKR-CMK | Peptide-based | Covalent Competitive | Furin | Kᵢ: ~1 nM[3]IC₅₀: 1.3 ± 3.6 nM[5] | Potent inhibitor of several PCSKs, including PC5/6 and PC7.[3][5] |
| Phac-RVR-4-Amba | Peptidomimetic | Competitive | Furin | Kᵢ: 0.81 nM[3][14] | Comparable affinity for PC1/3, PACE4, and PC5/6; poorly affects PC2 and PC7.[3][14] |
| BOS-318 | Small Molecule | Allosteric (Induced-Fit) | Furin | IC₅₀: ~7-9 nM[3] | Shows exceptional selectivity for furin.[3] |
Key Experimental Protocols
Characterizing the mechanism and potency of furin inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays.
In Vitro Furin Activity Assay
This assay quantifies the ability of a compound to inhibit purified furin enzyme activity.
-
Objective: To determine the IC₅₀ and inhibition constant (Kᵢ) of an inhibitor.
-
Methodology:
-
Reagents & Setup: The assay is performed in a 96-well microplate format.[15] Key components include assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl₂), purified recombinant human furin, a fluorogenic peptide substrate (e.g., Pyr-Arg-Thr-Lys-Arg-MCA), and the test inhibitor at various concentrations.[15][16]
-
Pre-incubation: The furin enzyme is pre-incubated with the inhibitor (or vehicle control) for approximately 30 minutes at room temperature to allow for binding to occur.[15]
-
Reaction Initiation & Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate.[15] As furin cleaves the substrate, a fluorophore (e.g., AMC) is released, causing an increase in fluorescence. This increase is monitored over time using a fluorescent plate reader.[17]
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of inhibitor concentration. For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)).[15]
-
Cell-Based Furin Inhibition Assays
These assays validate inhibitor activity within a cellular environment, confirming cell permeability and engagement with the intracellular target.
-
Objective: To measure the functional consequence of furin inhibition inside living cells.
-
Methodology 1: Reporter Gene Assay
-
Cell System: A stable cell line, such as CHO-GRAPfurin, is engineered to express a furin-dependent reporter protein like Golgi-retained Secreted Alkaline Phosphatase (SEAP).[15]
-
Procedure: The cells are incubated with the test inhibitor at various concentrations for 20-24 hours.[15] During this time, active intracellular furin cleaves the reporter, allowing it to be secreted.
-
Measurement: The cell culture medium is collected, and the activity of the secreted SEAP is measured.[15] A reduction in SEAP activity in the medium corresponds to the level of intracellular furin inhibition.
-
-
Methodology 2: Viral Glycoprotein (B1211001) Cleavage Assay
-
Cell System: A susceptible cell line (e.g., MDCK cells) is infected with a virus whose entry or maturation depends on furin cleavage, such as influenza virus.[14]
-
Procedure: Following infection, the cells are treated with the inhibitor.
-
Measurement: After an incubation period, cell lysates or purified virions are collected and analyzed by Western blot using an antibody against the viral glycoprotein (e.g., influenza hemagglutinin, HA). The assay quantifies the ratio of the uncleaved precursor (HA0) to the cleaved, active form.[14] An increase in the amount of uncleaved precursor indicates effective furin inhibition.[14]
-
Visualizations of Pathways and Mechanisms
Furin Maturation and Substrate Processing
Comparative Mechanisms of Furin Inhibition
Workflow for Furin Inhibitor Characterization
References
- 1. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 8. Furin - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepermanentejournal.org [thepermanentejournal.org]
- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bpsbioscience.com [bpsbioscience.com]
The Role of Furin in Viral Protein Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The host cell protease furin, a member of the proprotein convertase family, plays a pivotal role in the life cycle of numerous pathogenic viruses. By cleaving viral envelope glycoproteins at specific recognition sites, furin facilitates viral maturation, infectivity, and cell-to-cell spread. This proteolytic activation is a critical step for viruses such as Coronaviridae (including SARS-CoV-2), Orthomyxoviridae (influenza A), Retroviridae (HIV), and Filoviridae (Ebola). Understanding the precise mechanism of furin action, its substrates, and the downstream consequences of cleavage is essential for developing broad-spectrum antiviral therapeutics. This guide provides a detailed overview of furin's role in virology, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of key pathways and workflows.
Introduction to Furin and Its Mechanism
Furin is a ubiquitously expressed, calcium-dependent serine endoprotease primarily localized in the trans-Golgi network (TGN).[1] Its primary function is the processing of a wide array of cellular precursor proteins. Viruses have co-opted this host machinery for their own replication.
The canonical furin cleavage site (FCS) is a polybasic amino acid motif, typically Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓), where cleavage occurs downstream of the final arginine residue.[2] The presence of this site in a viral glycoprotein (B1211001) is a key determinant of its cleavability by furin and, often, its pathogenicity. For instance, highly pathogenic avian influenza (HPAI) strains are characterized by a multibasic cleavage site in their hemagglutinin (HA) protein, allowing for systemic dissemination, whereas low-pathogenic strains have a monobasic site and are restricted to certain tissues.[3]
Viral glycoproteins are synthesized as inactive precursors in the endoplasmic reticulum and traffic through the Golgi apparatus. In the TGN, furin recognizes and cleaves the precursor, priming it for conformational changes required for membrane fusion and viral entry into a new host cell.[4][5]
Furin-Dependent Activation in Key Viral Families
Coronaviridae (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 possesses a novel furin cleavage site (PRRAR↓) at the boundary of its S1 and S2 subunits, which is absent in many other related coronaviruses.[6] This cleavage is essential for efficient viral entry into lung cells and for mediating cell-cell fusion (syncytia formation), a potential mechanism for viral spread that can evade neutralizing antibodies.[7][8][9]
Retroviridae (e.g., HIV-1): The envelope glycoprotein precursor of HIV, gp160, is processed by furin in the Golgi apparatus to yield the surface subunit gp120 and the transmembrane subunit gp41.[7] This cleavage is crucial for the virus to become infectious, although some studies suggest other proprotein convertases may also contribute to this process.[7][10]
Orthomyxoviridae (e.g., Influenza A Virus): As mentioned, the pathogenicity of avian influenza viruses is strongly linked to the nature of the hemagglutinin (HA) cleavage site. HPAI viruses with a multibasic site are cleaved by the ubiquitous furin, leading to systemic infection.[11] In contrast, low-pathogenicity viruses require trypsin-like proteases found only in the respiratory and gastrointestinal tracts.[3]
Filoviridae (e.g., Ebola Virus): The Ebola virus glycoprotein (GP) is also cleaved by furin into GP1 and GP2 subunits.[12] However, its role is more complex than in other viruses. Some studies indicate that, unlike for HIV or influenza, this cleavage is not strictly required for viral entry and infectivity in cell culture, suggesting alternative activation pathways may exist.[13]
Quantitative Data and Inhibition
The development of furin inhibitors is a promising strategy for broad-spectrum antiviral therapy. These inhibitors are often peptide-based molecules that mimic the furin cleavage site.
Table 1: Inhibitory Activity of Furin Inhibitors
| Inhibitor | Target Virus (in vitro) | Assay Type | IC₅₀ Value | Reference(s) |
| Decanoyl-RVKR-CMK | SARS-CoV-2 | Plaque Reduction | 57 nM | [10] |
| MI-1851 | SARS-CoV-2 | Viral Load Reduction | Significant at 10 µM | |
| BOS-inhibitors | SARS-CoV-2 | Viral Titer Reduction | Potent (unspecified) | [14][15] |
| Peptidyl chloromethylketone | Fowl Plague Virus (HA) | Cleavage Inhibition | Potent (unspecified) | [16] |
Table 2: Comparative Furin Cleavage Velocity for Murine Hepatitis Virus (MHV) Strains
| MHV Strain | S1/S2 Cleavage Site | Predicted Furin Cleavage Score (ProP) | Relative Cleavage Velocity (Vmax) at pH 7.8 | Reference(s) |
| MHV-1 | RRAHR | 0.84 | High | [5] |
| MHV-JHM/3 | RRARR | 0.87 | High | [5] |
| MHV-A59 | RRAHR | 0.77 | Low / Not Cleaved | [5] |
| MHV-2 | KRAAR | 0.21 | Minimal | [5] |
| MHV-S | KSAAR | 0.10 | Minimal | [5] |
Note: Vmax values are relative within the same experiment and pH condition.
Diagrams of Key Pathways and Workflows
Viral Glycoprotein Processing Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 4. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]
- 5. Analysis of the molecular determinants for furin cleavage of the spike protein S1/S2 site in defined strains of the prototype coronavirus murine hepatitis virus (MHV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. In vitro characterization of the furin inhibitor MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme Affects Cell-Cell but Not Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. origene.com [origene.com]
Furin Cleavage Site: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a pivotal role in the post-translational modification and activation of a vast array of precursor proteins.[1][2][3] Its function is critical in numerous physiological processes, including hormone and growth factor maturation, receptor processing, and extracellular matrix remodeling.[2][4] Furthermore, furin is exploited by a multitude of pathogens, including viruses like HIV, influenza, and SARS-CoV-2, as well as bacterial toxins, to process their surface proteins, a step often essential for their infectivity.[1][5] This central role in both normal physiology and pathology has made furin and its cleavage sites a subject of intense research and a promising target for therapeutic intervention.
This technical guide provides an in-depth exploration of the furin cleavage site consensus sequence, detailing the molecular determinants of its recognition and cleavage, experimental methodologies for its identification, and its significance in cellular signaling and disease.
The Furin Cleavage Site Consensus Sequence
The specificity of furin is dictated by the amino acid sequence at and surrounding the cleavage site. While a minimal consensus motif has been long established, a more extended recognition sequence is now understood to be crucial for efficient cleavage.
The Minimal Motif: R-X-K/R-R↓
The canonical furin cleavage site is characterized by a multi-basic motif, minimally defined as Arg-X-(Lys/Arg)-Arg↓ (R-X-K/R-R↓), where cleavage occurs C-terminal to the final Arginine residue.[1][6][7] In this notation, 'X' can be any amino acid. The P1 and P4 positions are predominantly occupied by Arginine, while the P2 position can accommodate either Arginine or Lysine.[8][9]
The Extended 20-Residue Motif
More recent studies have revealed that the recognition sequence for furin extends beyond this core tetramer. A 20-residue motif, spanning from position P14 to P6' (using the Schechter and Berger nomenclature), provides a more comprehensive understanding of furin substrate specificity.[6][10][11][12] This extended motif is conceptually divided into a core region and two flanking regions:
-
Core Region (P6–P2'): This eight-amino-acid segment is thought to be packed within the furin binding pocket.[10][11][12]
-
Flanking Regions (P7–P14 and P3'–P6'): These regions are located outside the primary binding pocket and are believed to interact with the enzyme surface, influencing substrate binding and cleavage efficiency.[10][11][12]
The amino acids at positions P5, P6, and on the prime side (P1' to P4') have been shown to be important modulators of cleavage efficiency.[5]
Quantitative Analysis of Furin Cleavage
The efficiency of furin cleavage is not uniform across all potential sites and is influenced by the specific amino acid composition of the recognition sequence. Several studies have quantitatively assessed the cleavage of various substrates.
| Substrate/Motif | Relative Cleavage Efficiency | Experimental System | Reference |
| SARS-CoV-2 Spike (WT) | High | In vitro cleavage assay with purified furin | [13][14] |
| SARS-CoV Spike | Not cleaved | In vitro cleavage assay with purified furin | [13] |
| MERS-CoV Spike | Poorly processed | In vitro cleavage assay with purified furin | [14] |
| RxKR/RxRR motifs | Efficiently cleaved | Substrate-alkaline phosphatase fusion protein system | [15][16] |
| Substrates with Pro or Thr at P2 | Can be as efficient as RxKR/RxRR | Substrate-alkaline phosphatase fusion protein system | [15][16] |
Experimental Protocols for Identifying Furin Cleavage Sites
Several experimental approaches are employed to identify and characterize furin cleavage sites.
Substrate Phage Display
This powerful technique allows for the screening of a vast library of peptide sequences to identify optimal substrates for a protease.
Methodology:
-
Library Construction: A library of randomized oligonucleotides encoding potential cleavage sequences is cloned into a phagemid vector, leading to the display of a multitude of peptide sequences as fusions to a phage coat protein.
-
Affinity Selection: The phage display library is incubated with purified, immobilized furin. Phages displaying sequences that are efficiently cleaved by furin are released.
-
Elution and Amplification: The cleaved phage particles are eluted and used to infect bacteria for amplification.
-
Iterative Selection: The amplified phages are subjected to further rounds of selection to enrich for the best substrates.
-
Sequencing and Analysis: After several rounds, the DNA from individual phage clones is sequenced to identify the optimal cleavage sequences.[15][16]
In Vitro Cleavage Assays with Purified Furin
This method directly assesses the cleavage of a specific protein or peptide substrate by purified furin.
Methodology:
-
Substrate Preparation: The protein or a synthetic peptide encompassing the putative cleavage site is purified. For proteins, this often involves recombinant expression and purification.
-
Reaction Setup: The purified substrate is incubated with purified furin in a suitable reaction buffer containing calcium.
-
Time-Course Analysis: Aliquots of the reaction are taken at different time points.
-
Analysis of Cleavage Products: The reaction products are analyzed by methods such as SDS-PAGE followed by Coomassie staining or Western blotting, or by HPLC for peptide substrates.[14][17] The appearance of cleavage products over time indicates the efficiency of cleavage.
Multiplexed Peptide Cleavage Assays
This high-throughput method allows for the simultaneous assessment of cleavage efficiency for a large number of different peptide sequences.
Methodology:
-
Peptide Synthesis: A library of peptides, often overlapping sequences from candidate proteins, is synthesized, for example, on a microarray platform.
-
Incubation with Furin: The peptide library is incubated with purified furin.
-
Detection of Cleavage: Cleavage is detected using various methods, such as mass spectrometry or fluorescence-based assays, to quantify the amount of cleaved product for each peptide.[18]
Visualization of Key Processes
Furin Activation Pathway
Caption: Autocatalytic activation of furin in the trans-Golgi network.
Experimental Workflow for Furin Cleavage Site Identification
Caption: A typical workflow for identifying and validating furin cleavage sites.
Furin in Signaling and Disease
Furin's role as a master regulator of protein activation places it at the crossroads of numerous signaling pathways and disease processes.
Transforming Growth Factor-β (TGF-β) Signaling
Furin is essential for the cleavage of pro-TGF-β into its biologically active form.[2] Active TGF-β then binds to its receptor, initiating a signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in cancer and fibrosis.
Viral Pathogenesis
Many viral envelope proteins are synthesized as inactive precursors that require cleavage by furin to become fusion-competent.[1] A prime example is the spike (S) protein of SARS-CoV-2. The presence of a furin cleavage site at the S1/S2 boundary of the SARS-CoV-2 spike protein, which is absent in many other related coronaviruses, is a key determinant of its high infectivity and transmissibility.[13][19][20] Cleavage by furin primes the spike protein for conformational changes necessary for membrane fusion and viral entry.
Modulation of Furin Cleavage
The efficiency of furin cleavage can be modulated by post-translational modifications near the cleavage site. For instance, O-glycosylation near the furin cleavage site of the SARS-CoV-2 spike protein has been shown to decrease cleavage efficiency.[19][21][22] This highlights a potential mechanism for host-cell regulation of viral protein processing.
Bioinformatics Tools for Predicting Furin Cleavage Sites
Several bioinformatics tools have been developed to predict potential furin cleavage sites in protein sequences.
| Tool | Methodology | Key Features | Reference |
| ProP | Artificial Neural Network | Predicts cleavage sites for furin and other proprotein convertases. | [9][23] |
| PiTou | Hybrid method (Hidden Markov Model and cumulative probability score) | Predicts the presence and location of furin cleavage sites with high sensitivity and specificity.[24][25] | [24][25] |
| FindFur | Profile Hidden Markov Models (HMM) and logistic regression | A Python-based tool specifically for predicting furin cleavage sites in viral envelope glycoproteins. | [6][26] |
Logical Flow of the PiTou Prediction Tool
Caption: Simplified logic of the PiTou furin cleavage site prediction algorithm.
Conclusion
The furin cleavage site is a complex and crucial determinant of protein activation, with profound implications for both health and disease. A thorough understanding of its consensus sequence, the factors modulating its cleavage, and the experimental and computational tools for its study is essential for researchers in molecular biology, drug development, and virology. The continued exploration of furin's substrate specificity and the development of targeted inhibitors hold significant promise for novel therapeutic strategies against a wide range of diseases.
References
- 1. Furin - Wikipedia [en.wikipedia.org]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome | PLOS One [journals.plos.org]
- 6. "FindFur: A Tool for Predicting Furin Cleavage Sites of Viral Envelope " by Christine Gu [scholarworks.sjsu.edu]
- 7. uniprot.org [uniprot.org]
- 8. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. FurinDB: A Database of 20-Residue Furin Cleavage Site Motifs, Substrates and Their Associated Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FurinDB: A database of 20-residue furin cleavage site motifs, substrates and their associated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. A survey of furin substrate specificity using substrate phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A survey of furin substrate specificity using substrate phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. academic.oup.com [academic.oup.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. GitHub - chwisteeng/FindFur [github.com]
A Technical Guide to Furin Inhibitors: Peptides vs. Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furin, a proprotein convertase, is a critical enzyme in the maturation of a wide array of proteins involved in physiological and pathological processes. Its role in activating viral glycoproteins, bacterial toxins, and factors promoting cancer progression has established it as a significant therapeutic target.[1][2][3][4] This technical guide provides an in-depth comparison of the two primary classes of furin inhibitors: peptides and small molecules. We will explore their mechanisms of action, present quantitative data for key compounds, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.
Introduction to Furin and Its Inhibition
Furin is a calcium-dependent serine endoprotease belonging to the proprotein convertase subtilisin/kexin (PCSK) family.[1][5] Predominantly localized in the trans-Golgi network (TGN), furin recognizes and cleaves precursor proteins at the canonical Arg-X-(Arg/Lys)-Arg↓ motif.[5][6] This proteolytic processing is essential for the activation of numerous substrates, including hormones, growth factors, receptors, and viral envelope proteins.[3][5] Consequently, inhibiting furin activity presents a promising therapeutic strategy for a range of diseases, from infectious diseases like COVID-19 and influenza to cancer.[2][4][7]
The development of furin inhibitors has largely focused on two main categories: peptide-based inhibitors, often derived from furin's natural substrates or endogenous inhibitors, and synthetic small molecules identified through high-throughput screening and rational design.[1][8] Each class possesses distinct advantages and disadvantages in terms of potency, selectivity, stability, and cell permeability.[7]
Peptide-Based Furin Inhibitors
Peptide-based inhibitors are typically designed to mimic the furin cleavage site, thereby acting as competitive inhibitors.[9] Their development has progressed from simple linear peptides to more complex structures like peptidomimetics and macrocyclic peptides to improve stability and potency.[1][10]
Mechanism of Action
Most peptide inhibitors function by competitively binding to the active site of furin, preventing the access of natural substrates. Some, like chloromethylketone (CMK) derivatives, form a covalent bond with the active site histidine, leading to irreversible inhibition.[9][11] Others, such as polyarginines, are non-covalent inhibitors.[1] The intricate three-dimensional structure of these peptides allows for precise interactions with furin's catalytic site through hydrogen bonding, hydrophobic contacts, and electrostatic forces.[9]
Key Peptide Inhibitors and Quantitative Data
The potency of furin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes quantitative data for representative peptide-based furin inhibitors.
| Inhibitor | Type | Target | Ki | IC50 | Reference |
| Decanoyl-RVKR-CMK | Covalent, Competitive | Furin | ~1 nM | 1.3 ± 3.6 nM | [1] |
| Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2 | Peptide | PC1 | 3.2 ± 1.08 nM | - | [1] |
| Ac-Leu-Lys-Arg-Val-Lys-Arg-NH2 | Peptide | Furin | 190 ± 20 nM | - | [1] |
| Phac-Arg-Val-Arg-4-Amba | Peptidomimetic | Furin | 0.81 nM | - | [1] |
| MI-1851 | Peptidomimetic | Furin | 10.1 pM | - | [1] |
| Bicyclic Peptide 5 | Cyclic Peptide | Furin | 0.21 nM | - | [10] |
| I4 (14 amino acids) | Peptide | Furin | 17 nM | - | [12] |
Small-Molecule Furin Inhibitors
The quest for furin inhibitors with improved drug-like properties, such as oral bioavailability and cell permeability, has driven the development of small molecules.[7] These are typically identified through high-throughput screening of chemical libraries and subsequently optimized.[13]
Mechanism of Action
Small-molecule inhibitors exhibit a more diverse range of inhibitory mechanisms. While some act as competitive inhibitors, others can be non-competitive or employ an induced-fit mechanism.[14][15] For instance, (3,5-dichlorophenyl)pyridine-based molecules have been shown to induce significant conformational changes in furin's active site, leading to potent inhibition.[14][15] This class of inhibitors often presents a more promising path to achieving selectivity over other proteases.
Key Small-Molecule Inhibitors and Quantitative Data
The following table presents quantitative data for notable small-molecule furin inhibitors.
| Inhibitor | Type | Target | Ki | IC50 | Reference |
| B3 (CCG 8294) | Small Molecule | Furin | 12 µM | 12 µM | [13] |
| Compound 1 ((3,5-dichlorophenyl)pyridine-based) | Small Molecule | Furin | - | 2.3 nM | [14] |
| Compound 2 ((3,5-dichlorophenyl)pyridine-based) | Small Molecule | Furin | - | 1.3 nM | [14] |
| Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold) | Small Molecule | Furin | - | 17.58 ± 2.29 µM | [16] |
| GADD 1e | Guanidinylated aryl-2,5-dideoxystreptamine | Furin | Nanomolar range | - | [1] |
| GADD 1g | Guanidinylated aryl-2,5-dideoxystreptamine | Furin | Nanomolar range | - | [1] |
Signaling Pathways and Experimental Workflows
Furin-Mediated Protein Activation Pathway
Furin plays a crucial role in the secretory pathway, where it processes a multitude of precursor proteins. The following diagram illustrates the general pathway of furin-mediated protein activation.
Caption: Furin processing of precursor proteins in the secretory pathway.
TGF-β Activation Feedback Loop
In certain cellular contexts, such as synoviocytes, furin participates in a positive feedback loop with transforming growth factor-beta (TGF-β), leading to amplified signaling.[3]
Caption: A positive feedback loop involving furin and TGF-β.[3]
Experimental Workflow for Furin Inhibitor Screening
A typical workflow for identifying and characterizing furin inhibitors involves a series of biochemical and cell-based assays.
Caption: A generalized workflow for screening furin inhibitors.
Detailed Experimental Protocols
Fluorometric Furin Activity Assay
This assay measures the enzymatic activity of furin by detecting the fluorescence of a reporter molecule released from a synthetic substrate upon cleavage.
Materials:
-
Purified recombinant furin
-
Fluorogenic furin substrate (e.g., pRTKR-MCA)
-
Furin assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.5% Triton X-100, pH 7.5)[17]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom plates[17]
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of purified furin to each well.
-
Add the diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.[18]
-
Initiate the reaction by adding the fluorogenic furin substrate to each well.[18] The final concentration of the substrate should be near its Km value for accurate Ki determination.[18]
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for MCA) over time.[19]
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[18]
Cell-Based Furin Inhibition Assay
This assay assesses the ability of an inhibitor to block furin activity within a cellular context by monitoring the processing of a specific furin substrate.
Materials:
-
A cell line that expresses a furin-cleavable reporter protein (e.g., CHO cells expressing proMT1-MMP).[13]
-
Cell culture medium and reagents.
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies specific for the pro- and mature forms of the reporter protein.
-
Western blotting or ELISA equipment.
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the processing of the reporter protein by Western blotting or ELISA using antibodies that differentiate between the precursor and cleaved forms.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) to determine the ratio of the mature form to the pro-form of the reporter protein.
-
Calculate the percentage of inhibition of processing at each inhibitor concentration and determine the IC50 value.
Conclusion
Both peptide-based and small-molecule inhibitors of furin have demonstrated significant potential as therapeutic agents. Peptide inhibitors often exhibit high potency and specificity due to their design based on natural substrate recognition sequences. However, they can be limited by poor stability and cell permeability.[7] Small molecules, on the other hand, may offer improved pharmacokinetic properties, but their discovery and optimization can be more challenging.[7] The choice between these two classes of inhibitors will depend on the specific therapeutic application, balancing the need for potency, selectivity, and drug-like properties. The continued development of novel inhibitors, aided by the experimental approaches outlined in this guide, holds great promise for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design of peptide inhibitors for furin based on the C-terminal fragment of histone H1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 18. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
The Cutting Edge of Inhibition: A Technical Guide to the Discovery and Development of Novel Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease, is a pivotal member of the proprotein convertase (PC) family.[1] Localized primarily within the trans-Golgi network (TGN), furin plays an essential housekeeping role by processing a vast array of precursor proteins into their biologically active forms.[2][3][4][5] This activation is achieved through cleavage at specific polybasic amino acid sequences, typically Arg-X-Lys/Arg-Arg↓ (R-X-R/K-R↓).[6][7]
The substrates of furin are diverse, including hormones, growth factors, receptors, and matrix metalloproteinases.[1][8] However, its activity is also co-opted by numerous pathogens and pathological processes. Furin is implicated in the maturation of viral envelope proteins (e.g., HIV, influenza, SARS-CoV-2), the activation of bacterial toxins (e.g., anthrax toxin), and the progression of cancers by promoting metastasis and angiogenesis.[3][6][8][9][10][11][12] This central role in disease has established furin as a significant therapeutic target, spurring the active development of inhibitors for antiviral, antibacterial, and anticancer applications.[2][3][11][12]
This guide provides an in-depth technical overview of the discovery and development of novel furin inhibitors, summarizing key inhibitor classes, experimental methodologies, and the logical frameworks underpinning this critical area of drug discovery.
Classes of Furin Inhibitors
The search for potent and selective furin inhibitors has led to the exploration of several chemical classes, ranging from peptide-based molecules to small organic compounds.
-
Peptide-Based and Peptidomimetic Inhibitors: Early development efforts focused on mimicking furin's natural substrates. These inhibitors often contain a basic amino acid motif to target the enzyme's active site.
-
Covalent Inhibitors: Decanoyl-RVKR-chloromethylketone (dec-RVKR-CMK) is a classic, potent, irreversible inhibitor that covalently modifies the active site.[2][3][5][8] While effective in vitro, its reactivity and potential for off-target effects limit its therapeutic use.[8][10]
-
Polyarginine Peptides: Sequences of D-arginine, such as nona-D-arginine amide (D9R-NH₂), have been shown to be potent inhibitors, with the D-amino acids providing resistance to proteolysis.[2]
-
Macrocyclic Peptides: Cyclization of peptide sequences, often based on scaffolds like the sunflower trypsin inhibitor-1 (SFTI-1), improves stability and can lead to subnanomolar inhibitory constants.[2][6][10]
-
Peptidomimetics: Modifications to the peptide backbone, such as incorporating a C-terminal 4-amidinobenzylamide (Amba) group, have yielded highly potent, picomolar inhibitors like MI-1851.[2][10]
-
-
Small-Molecule Inhibitors: To overcome the limitations of peptides (e.g., poor cell permeability, metabolic instability), research has increasingly focused on non-peptide small molecules.
-
Guanidinylated Aryl-2,5-dideoxystreptamines (GADDs): These compounds were among the first small-molecule non-covalent inhibitors, demonstrating nanomolar potency in biochemical assays.[2]
-
(3,5-dichlorophenyl)pyridine Derivatives (BOS series): This class, including compounds like BOS-318, represents a significant advance.[7] These molecules bind via an induced-fit mechanism, causing a conformational change in the enzyme that creates a new hydrophobic pocket, leading to high potency and selectivity.[13]
-
Thiazole-based Scaffolds: High-throughput screening has identified novel scaffolds, such as N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, which inhibit furin in the micromolar range and serve as starting points for optimization.[7]
-
-
Biologics:
Data Presentation: Comparative Inhibitor Potency
The following tables summarize quantitative data for representative furin inhibitors, allowing for direct comparison of their potencies.
Table 1: Peptide-Based and Peptidomimetic Furin Inhibitors
| Inhibitor Class/Name | Sequence/Description | Potency (Kᵢ / IC₅₀) | Notes |
|---|---|---|---|
| Covalent Peptide | |||
| Dec-RVKR-CMK | Decanoyl-Arg-Val-Lys-Arg-chloromethylketone | IC₅₀ = 1.3 ± 3.6 nM[2] | Irreversible covalent inhibitor, classic research tool.[8] |
| Polyarginine Peptide | |||
| D9R-NH₂ | nona-D-arginine amide | Kᵢ = 1.3 ± 0.2 nM[2] | D-peptides offer proteolytic stability. |
| Peptidomimetics | |||
| MI-1851 | Peptidomimetic with P1 4-Amba moiety | Kᵢ = 10.1 pM[2] | Picomolar potency, potential candidate for COVID-19.[2] |
| Inhibitor 24 | Extended peptide with P1 4-Amba | Kᵢ = 16 pM[2] | Shows remarkable potency but limited selectivity over other PCs.[2] |
| Inhibitor 26 | Extended peptide with P1 4-Amba | Kᵢ = 8 pM[2] | One of the most potent inhibitors in its class.[2] |
| Macrocyclic Peptides | |||
| Inhibitor 5 (SFTI-1 based) | Bicyclic peptide based on SFTI-1 | Kᵢ = 0.21 nM[6][10] | Developed via combinatorial chemistry; highly stable.[6][10] |
| (&)[Mpa]LLLC(&)RVK[Amba] | Macrocyclic octapeptide | Kᵢ = 12 nM[2] | Cyclization improves stability. |
Table 2: Small-Molecule Furin Inhibitors
| Inhibitor Class/Name | Description | Potency (Kᵢ / IC₅₀) | Mechanism/Binding Notes |
|---|---|---|---|
| GADDs | |||
| GADD 1e & 1g | Guanidinylated aryl-2,5-dideoxystreptamines | Nanomolar range | Competitive inhibitors.[2] |
| Guanylhydrazones | |||
| Compound 17 | Guanylhydrazone derivative | Kᵢ = 0.46 µM[2] | Lower basicity compared to peptide-based inhibitors. |
| BOS Series | |||
| BOS-318 | (3,5-dichlorophenyl)pyridine derivative | IC₅₀ = 1.9 nM[14] | Binds via an induced-fit mechanism, creating a new pocket.[13] Highly selective.[14] |
| Thiazole Scaffold | |||
| Compound 4 / P3 | Thiazole-rhodanine derivative | IC₅₀ = 17.6 ± 2.3 µM[7] / 35 µM[14] | Identified via virtual and high-throughput screening.[7][14] |
| Other |
| B3 | Unspecified small molecule | Kᵢ and IC₅₀ = 12 µM[8] | Identified via HTS; inhibits cancer cell motility.[8] |
Experimental Protocols
The discovery and characterization of furin inhibitors rely on a series of standardized biochemical and cell-based assays.
Protocol 1: High-Throughput Screening (HTS) for Furin Inhibitors
Objective: To screen large libraries of small molecules to identify initial "hit" compounds that inhibit furin activity.
Methodology:
-
Assay Principle: A fluorogenic peptide substrate that mimics a furin cleavage site is used. Cleavage of the substrate by furin releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), leading to an increase in fluorescence.[6][10] Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.
-
Reagents & Materials:
-
Recombinant human furin.
-
Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC[6][10] or a SARS-CoV-2-derived substrate like QTQTKSHRRAR-AMC[14][15]).
-
Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5).
-
Small-molecule compound libraries dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add recombinant furin solution to all wells (except negative controls) and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths of 380/460 nm for AMC).
-
Calculate the percent inhibition for each compound relative to the positive controls. Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered hits.[14]
-
Protocol 2: In Vitro Furin Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a hit compound required to inhibit 50% of furin activity (IC₅₀).
Methodology:
-
Principle: This assay is a follow-up to the HTS, using the same fluorometric principle but with a range of inhibitor concentrations to generate a dose-response curve.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the furin enzyme to the assay buffer.
-
Add the various concentrations of the inhibitor to the wells and incubate.
-
Start the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (kinetic measurement) or at a fixed endpoint.
-
Plot the reaction velocity (or endpoint fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 3: Cell-Based Pro-MT1-MMP Cleavage Assay
Objective: To assess an inhibitor's ability to block furin activity within a cellular context by measuring the processing of a known furin substrate, pro-membrane type-1 matrix metalloproteinase (proMT1-MMP).[8]
Methodology:
-
Principle: Furin cleaves proMT1-MMP into its active form. Inhibiting furin will lead to an accumulation of the pro-form and a decrease in the active form, which can be detected by Western blot.
-
Cell Line: Use a cell line that expresses MT1-MMP, such as human fibrosarcoma cells (HT1080) or CHO cells engineered to express proMT1-MMP.[8]
-
Procedure:
-
Culture the cells to near confluence in appropriate media.
-
Treat the cells with various concentrations of the furin inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for MT1-MMP, which can detect both the pro-form (~63 kDa) and the active form (~57 kDa).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of active MT1-MMP to proMT1-MMP at different inhibitor concentrations.
-
Protocol 4: Cancer Cell Invasion Assay (Transwell)
Objective: To evaluate the functional consequence of furin inhibition on the invasive potential of cancer cells, which is often dependent on MT1-MMP activation.[8]
Methodology:
-
Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (Matrigel), mimicking in vivo invasion.
-
Materials:
-
Transwell cell culture inserts with a porous membrane (e.g., 8 µm pores).
-
Matrigel Basement Membrane Matrix.
-
Invasive cancer cell line (e.g., HT1080).
-
-
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing various concentrations of the this compound or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded through the membrane to the lower surface (e.g., with crystal violet or DAPI).
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Express the results as a percentage of invasion compared to the vehicle-treated control cells.[8]
-
Visualizations: Pathways and Workflows
Signaling Pathway: Furin-Mediated TGF-β Activation
Transforming growth factor-beta (TGF-β) is a key cytokine synthesized as an inactive precursor that requires furin cleavage for activation. This process can create a positive feedback loop implicated in diseases like fibrosis.[4]
Caption: Furin cleaves pro-TGF-β, initiating a positive feedback loop.
Experimental Workflow: this compound Discovery Pipeline
The process from initial screening to functional validation follows a logical, multi-step workflow.
Caption: A typical workflow for discovering and validating furin inhibitors.
Logical Relationship: Inhibitor Mechanisms of Action
Furin inhibitors can be broadly categorized by their mechanism of interaction with the enzyme's active site.
Caption: Mechanisms of action for different classes of furin inhibitors.
References
- 1. Furin - Wikipedia [en.wikipedia.org]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold | MDPI [mdpi.com]
- 8. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 10. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Functions of the Proprotein Convertase Furin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease, is a ubiquitously expressed member of the proprotein convertase subtilisin/kexin (PCSK) family.[1][2] It plays a critical role in the post-translational modification and activation of a vast array of precursor proteins within the secretory pathway.[3][4] By cleaving proproteins at specific polybasic recognition sites, typically Arg-X-Lys/Arg-Arg↓, furin unleashes the biological activity of numerous substrates, including hormones, growth factors, receptors, and enzymes.[4][5] This pivotal role places furin at the heart of numerous physiological processes, from embryonic development and tissue homeostasis to pathological conditions such as cancer, cardiovascular disease, neurodegenerative disorders, and infectious diseases.[1][6] This technical guide provides a comprehensive overview of the core physiological functions of furin, detailing its enzymatic activity, involvement in key signaling pathways, and the experimental methodologies used to study its function.
Data Presentation: Quantitative Analysis of Furin Activity
The enzymatic efficiency of furin varies depending on the amino acid sequence surrounding the cleavage site of its substrates. The following tables summarize key quantitative data related to furin's enzymatic activity and expression.
Table 1: Kinetic Parameters of Furin for Various Substrates
| Substrate Origin | Substrate Sequence (P6-P4') | kcat/Km (M⁻¹s⁻¹) |
| Rous sarcoma virus env | Gln-Val-Val-Arg-Lys-Lys-Arg-Ser-Val-Gly | 1.8 x 10⁶ |
| Human immunodeficiency virus-1 gp160 | Glu-Arg-Glu-Lys-Arg-Ala-Val-Gly-Ile | 1.2 x 10⁶ |
| Human insulin (B600854) pro-receptor | Asn-Gln-Lys-Arg-Lys-Arg-Asp-Ala-Asn | 9.8 x 10⁵ |
| Human pro-von Willebrand factor | Glu-Ser-Lys-Arg-Ser-Ser-Leu-Leu-Ala | 2.1 x 10⁵ |
| Human pro-TGF-β1 | His-Leu-Arg-Arg-His-Arg-Arg-Ala-Leu-Asp | 1.5 x 10⁵ |
| Anthrax protective antigen (PA83) | Ser-Arg-Lys-Lys-Arg-Ser-Ser-Thr-His | 1.1 x 10⁵ |
| Ebola virus glycoprotein (B1211001) | Arg-Thr-Arg-Arg-Glu-Arg-Ser-Ile-Leu | 8.7 x 10⁴ |
Data adapted from a study utilizing synthetic fluorogenic peptides.
Table 2: Specific Activity and Michaelis Constant (Km) of Furin
| Enzyme | Specific Activity (units/μg)¹ | Km (μM)² |
| Furin | 10.8 | 6.5 |
¹One unit of activity is the amount of enzyme required to cleave 1 pmol/min of the fluorogenic substrate Pyr-RTKR-AMC at 37°C.[7] ²Km value determined against the fluorogenic substrate Pyr-RTKR-AMC.[7]
Table 3: Relative Expression of Furin in Human Tissues
| Tissue | Expression Level |
| Liver | High |
| Salivary Gland | High |
| Adrenal Gland | Medium |
| Kidney | Medium |
| Lung | Medium |
| Placenta | Medium |
| Brain | Low |
| Heart | Low |
| Skeletal Muscle | Low |
Data is a qualitative summary based on immunohistochemistry from the Human Protein Atlas.[8][9] "High" indicates strong and widespread staining, "Medium" indicates moderate intensity or distribution, and "Low" indicates weak or focal staining.
Signaling Pathways Involving Furin
Furin is a key regulator of multiple signaling pathways critical for cellular function and intercellular communication.
Transforming Growth Factor-β (TGF-β) Activation
Furin is essential for the activation of TGF-β, a potent cytokine that regulates cell growth, differentiation, and immune responses.[10][11] The process begins with the synthesis of pro-TGF-β, which dimerizes and is then cleaved by furin in the trans-Golgi network.[10] This cleavage separates the mature TGF-β dimer from the latency-associated peptide (LAP), although they initially remain non-covalently associated in a complex.[12] The release of the active TGF-β dimer from this latent complex is a critical step in initiating TGF-β signaling.[12]
Furin-Mediated Viral Entry
Many pathogenic viruses, including HIV, influenza virus, and SARS-CoV-2, exploit furin to process their envelope glycoproteins, a crucial step for viral infectivity.[5][13][14] The viral precursor glycoprotein is synthesized in the host cell and transported to the trans-Golgi network, where it is cleaved by furin.[1][5] This cleavage primes the glycoprotein for a conformational change that is necessary for the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell.[13]
Experimental Protocols
Studying furin's activity and its role in processing specific substrates requires a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Furin Cleavage Assay
This assay directly measures the ability of furin to cleave a specific substrate in a controlled, cell-free environment.
Materials:
-
Recombinant human furin
-
Fluorogenic peptide substrate containing a furin cleavage site (e.g., Pyr-RTKR-AMC)
-
Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol)[7]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the recombinant furin to the desired concentration in cold furin assay buffer.
-
In a 96-well black microplate, add the furin assay buffer.
-
Add the diluted recombinant furin to the appropriate wells.
-
To initiate the reaction, add the fluorogenic peptide substrate to all wells. The final volume should be consistent across all wells.
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. The rate is proportional to the furin activity.
Cellular Furin Processing Assay
This assay is used to determine if a specific proprotein is processed by endogenous furin within a cellular context. Western blotting is a common method for this analysis.
Materials:
-
Cultured cells (e.g., HEK293T, CHO)
-
Expression vector for the proprotein of interest (e.g., with a FLAG or HA tag)
-
Furin inhibitor (e.g., Dec-RVKR-CMK) or furin-deficient cell line (e.g., LoVo) for control experiments
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the tag or the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Transfect the cells with the expression vector for the proprotein of interest.
-
(Optional) For inhibitor studies, treat a subset of the transfected cells with a this compound at a predetermined effective concentration for an appropriate duration (e.g., 24-48 hours).
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the results: The presence of the uncleaved proprotein and the cleaved, mature protein will be observed. A decrease in the mature form and an accumulation of the pro-form in the presence of the this compound or in furin-deficient cells indicates that the protein is a substrate for furin.[15][16]
This compound Screening Assay
This high-throughput assay is designed to identify and characterize potential inhibitors of furin activity.
Procedure:
-
Assay Setup: In a multi-well plate, dispense recombinant furin in assay buffer.
-
Compound Addition: Add test compounds from a chemical library at a desired screening concentration. Include positive controls (known furin inhibitors) and negative controls (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add a fluorogenic furin substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control.
-
Hit Confirmation and IC₅₀ Determination: Compounds that show significant inhibition are selected as "hits." Their potency is then determined by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀).
Conclusion
Furin is a master regulator of protein activation, with profound implications for a wide range of physiological and pathological processes. Its ubiquitous expression and broad substrate specificity underscore its importance as a therapeutic target for a multitude of diseases. A thorough understanding of its enzymatic properties, its role in critical signaling pathways, and the experimental methods to probe its function is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The data and protocols presented in this guide offer a solid foundation for further investigation into the complex and vital roles of the proprotein convertase furin.
References
- 1. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. A survey of furin substrate specificity using substrate phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furin - Wikipedia [en.wikipedia.org]
- 8. Tissue expression of FURIN - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. FURIN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Endogenous Inhibitors of Furin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a member of the proprotein convertase subtilisin/kexin (PCSK) family of serine endoproteases, plays a critical role in the maturation of a wide array of precursor proteins. Its activity is essential for numerous physiological processes, including hormone activation, growth factor signaling, and extracellular matrix remodeling. However, the dysregulation of furin activity is implicated in various pathologies, such as cancer progression, viral and bacterial infections, and cardiovascular diseases. Consequently, the identification and characterization of molecules that can modulate furin activity are of significant interest for therapeutic development. This technical guide provides an in-depth overview of endogenous inhibitors of furin activity, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental methodologies used for their characterization.
Endogenous Furin Inhibitors: Mechanisms and Quantitative Data
The primary endogenous inhibitors of furin belong to the serine protease inhibitor (serpin) superfamily. These proteins employ a unique suicide substrate mechanism to irreversibly inactivate their target proteases. Additionally, other protein and peptide-based inhibitors have been identified and engineered to target furin with high specificity.
Serpin-Based Inhibitors
Serpins represent the most well-characterized class of endogenous furin inhibitors. They function by presenting a reactive center loop (RCL) that mimics the protease's substrate. Upon cleavage of the RCL, the serpin undergoes a rapid conformational change, trapping the protease in a stable, inactive complex.
α1-Antitrypsin Portland (α1-PDX)
A bioengineered variant of α1-antitrypsin, α1-PDX, has been developed as a highly selective and potent inhibitor of furin.[1][2][3][4] It incorporates a minimal furin consensus motif (-Arg-X-X-Arg-) in its RCL.[2] Kinetic studies have demonstrated that α1-PDX inhibits furin through a slow, tight-binding mechanism, characteristic of serpins, and functions as a suicide substrate inhibitor.[2][3][4] Upon interaction with furin, α1-PDX partitions between forming a stable SDS-resistant complex and being cleaved.[2][4] This engineered serpin has shown efficacy in blocking the processing of viral glycoproteins and bacterial toxins in cellular and preclinical models.[2]
Serpin B8 (PI8)
Serpin B8 is a naturally occurring serpin that has been identified as an endogenous inhibitor of furin.[5] It is expressed in a variety of tissues and has been shown to inhibit furin activity in cell-free assays.[5]
| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |
| α1-Antitrypsin Portland (α1-PDX/hf) | Furin | 600 pM[1][2][3][4] | 0.6 nM[2][3] | A bioengineered serpin with high selectivity for furin. It acts as a slow, tight-binding suicide substrate inhibitor. The 'hf' denotes His- and FLAG-tagged.[1][2][3][4] |
| Serpin B8 | Furin | Not explicitly stated | Not explicitly stated | A natural serpin inhibitor of furin.[5] |
Experimental Protocols
The characterization of furin inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant Furin Expression and Purification
The production of active recombinant furin is a prerequisite for in vitro inhibition studies.
Methodology:
-
Expression Vector: The coding sequence for the soluble catalytic domain of human furin is cloned into a suitable expression vector, often containing an N-terminal secretion signal and a C-terminal purification tag (e.g., hexa-histidine tag).
-
Cell Line: Human embryonic kidney (HEK293) cells are commonly used for expression due to their capacity for correct protein folding and post-translational modifications.
-
Transfection: Cells are transfected with the expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Culture and Harvesting: Following transfection, the cell culture medium is replaced with a low-serum medium. The conditioned medium containing the secreted recombinant furin is harvested at multiple time points (e.g., 72 and 120 hours post-transfection).
-
Purification: The harvested medium is clarified by centrifugation and filtration. The His-tagged furin is then purified using immobilized metal affinity chromatography (IMAC). The column is washed extensively, and the purified furin is eluted with an imidazole (B134444) gradient.
-
Buffer Exchange: The purified furin is dialyzed against a storage buffer (e.g., 25 mM Tris, pH 8.0, 250 mM NaCl, 5 mM CaCl2) to remove imidazole and ensure stability.[1]
Fluorometric Furin Activity Assay
This assay is a standard method for measuring furin activity and the potency of inhibitors. It utilizes a synthetic fluorogenic substrate that mimics the furin cleavage site.
Materials:
-
Recombinant human furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)[6]
-
Fluorogenic furin substrate (e.g., pERTKR-AMC or Boc-RVRR-AMC)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Thaw recombinant furin on ice and dilute to the desired concentration (e.g., 0.5 ng/µl) in cold Furin Assay Buffer.[7]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in Furin Assay Buffer. For control wells, use assay buffer alone (positive control) or a known furin inhibitor (e.g., Decanoyl-RVKR-CMK) (inhibitor control).
-
Reaction Setup:
-
Add 50 µl of the diluted furin enzyme solution to the wells designated for the test sample, positive control, and inhibitor control.
-
Add 50 µl of Furin Assay Buffer to the "blank" wells (no enzyme).
-
Add 10 µl of the diluted test inhibitor to the "Test Sample" wells.
-
Add 10 µl of Furin Assay Buffer to the "Positive Control" and "Blank" wells.
-
Add 10 µl of the known this compound to the "Inhibitor Control" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Dilute the fluorogenic furin substrate to the desired final concentration (e.g., 5 µM) in Furin Assay Buffer.[8]
-
Initiation of Reaction: Start the reaction by adding 40 µl of the diluted substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity in a microplate reader (e.g., excitation at 360-380 nm and emission at 460 nm) in kinetic mode for 30-60 minutes at room temperature.[7][9][10]
-
Data Analysis: Subtract the "Blank" reading from all other values. Calculate the rate of substrate cleavage (Vmax). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki) for Slow, Tight-Binding Inhibitors
For serpins like α1-PDX that exhibit slow, tight-binding inhibition, a different kinetic analysis is required to determine the inhibition constant (Ki).
Methodology:
-
Reaction Setup: A fixed concentration of active furin is incubated with varying concentrations of the serpin inhibitor. The concentration of active furin is predetermined by titration with an irreversible inhibitor like Dec-RVKR-CMK.[2]
-
Time Course Measurement: The residual furin activity is measured at different time points using a fluorogenic substrate.
-
Data Analysis: The progress curves are fitted to an equation for slow, tight-binding inhibition to determine the apparent second-order rate constant (k_app). The Ki is then calculated from the relationship between k_app and the inhibitor concentration.
Visualizations
Signaling Pathway: Furin-Mediated Protein Maturation and Inhibition
Caption: Furin-mediated proprotein processing and its inhibition by endogenous serpins.
Experimental Workflow: this compound Screening
Caption: A typical workflow for high-throughput screening of furin inhibitors.
Logical Relationship: Serpin Mechanism of Action
Caption: The branched pathway of serpin-mediated protease inhibition.
Conclusion
Endogenous inhibitors of furin, particularly those from the serpin family, provide a natural mechanism for regulating its proteolytic activity. The bioengineered serpin, α1-antitrypsin Portland, serves as a powerful tool for studying furin function and as a potential therapeutic agent. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target furin in various disease contexts. Further exploration of endogenous inhibitory mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at modulating the activity of this critical proprotein convertase.
References
- 1. Expression and Purification of Recombinant His-Tagged Human Furin [bio-protocol.org]
- 2. α1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: Application as an antipathogenic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. alpha1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: application as an antipathogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Infectious HIV-1 Production by Rerouting the Cellular this compound Serpin B8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Structural Basis of Furin Inhibitor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Furin, a member of the proprotein convertase family, is a critical enzyme involved in the maturation of a wide array of proteins, including hormones, growth factors, and viral glycoproteins. Its role in numerous pathologies, such as cancer, infectious diseases, and hypercholesterolemia, has established it as a significant therapeutic target. The development of potent and selective furin inhibitors relies on a deep understanding of the structural interactions between the enzyme and its ligands. This technical guide provides an in-depth analysis of the structural basis of furin inhibitor binding, summarizing quantitative data, detailing key experimental methodologies, and visualizing complex molecular interactions and workflows.
Introduction to Furin
Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at the C-terminal side of a specific multibasic amino acid sequence, most commonly Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓).[1][2][3] Structurally, it is a type-I transmembrane protein primarily localized in the trans-Golgi network (TGN), though it also cycles to the cell surface and through endosomal compartments.[1][2][4] The enzyme is synthesized as an inactive zymogen and undergoes autocatalytic processing to become active.[2] Its catalytic machinery features a classic catalytic triad (B1167595) of Asp153, His194, and Ser368.[2][5] Given its crucial role in activating proteins for pathogens like HIV, influenza virus, and SARS-CoV-2, as well as its involvement in tumor progression, inhibiting furin is a promising therapeutic strategy.[6][7][8]
The Furin Active Site and Substrate Recognition
The substrate-binding site of furin is an extended canyon-like crevice that can be divided into several subsites (S-sites), each accommodating a corresponding amino acid residue (P-site) of the substrate or inhibitor.[9][10]
-
S1 Pocket: This is a well-defined, negatively charged pocket that strongly favors the basic side chain of the P1 Arginine (Arg) residue.[11] A calcium ion at the bottom of the S1 pocket contributes to its structure.[11]
-
S2 Pocket: The S2 subsite interacts with the P2 residue. The conserved Asp154 plays a key role in forming electrostatic interactions, particularly with basic residues like Lys or Arg.[11]
-
S4 Pocket: This pocket accommodates the P4 Arg and is essential for high-affinity binding.[1]
-
S5 and S6 Pockets: The extended binding site includes S5 and S6 pockets, which can interact with residues at the P5 and P6 positions.[12] The presence of basic residues at these positions can significantly enhance inhibitor affinity, although their binding modes can be complex, sometimes inducing turn-like conformations in the inhibitor backbone.[6][12]
Classes and Binding Modes of Furin Inhibitors
Furin inhibitors can be broadly categorized into peptides, peptidomimetics, and non-peptide small molecules, which can bind either covalently or non-covalently.[13]
Peptide and Peptidomimetic Inhibitors
These inhibitors are designed based on furin's preferred cleavage sequence.
-
Covalent Inhibitors: A prominent example is Decanoyl-RVKR-chloromethylketone (Dec-RVKR-CMK).[4][13] The peptide sequence directs the inhibitor to the active site, where the chloromethylketone (CMK) warhead forms a covalent hemiketal with the hydroxyl group of the catalytic Ser368, irreversibly inactivating the enzyme.[13]
-
Non-Covalent Inhibitors: These inhibitors, such as those based on a phenylacetyl-Arg-Val-Arg-4-(amidomethyl)benzamidine (Phac-RVR-4-Amba) core, achieve high affinity through extensive non-covalent interactions.[6] The P1 (amidomethyl)benzamidine moiety fits snugly into the S1 pocket, while the basic side chains at P2 and P4 form salt bridges and hydrogen bonds with acidic residues in the S2 and S4 pockets, respectively.[11] Modifications at the P5 position with basic groups can improve potency by orders of magnitude by engaging the S5 pocket.[6]
Small Molecule Inhibitors
The development of non-peptidic small molecules aims to overcome the poor bioavailability and stability of peptide-based drugs.[14] These compounds often exhibit novel binding modes.
-
Active Site Binders (OFF-State Stabilization): Some small molecules, like guanylhydrazone-based compounds, bind to the furin active site but stabilize it in an inactive "OFF-state" conformation.[15][16] These interactions are distinct from those of substrate-like inhibitors and can offer a new path to achieving selectivity among proprotein convertases.[15][16]
-
Allosteric and Water-Mediated Binding: Certain small molecule inhibitors have been discovered to bind in unexpected ways. For instance, some compounds derived from 2,5-dideoxystreptamine (B1253846) or with a 1,3-thiazol-2-ylaminosulfonyl scaffold induce significant conformational changes, such as the flipping of the Trp254 side chain, to create a new hydrophobic binding pocket.[9][17] Their binding is often heavily mediated by a network of water molecules, which bridge interactions between the inhibitor and the enzyme.[9]
Quantitative Data on this compound Binding
The potency of various furin inhibitors has been determined using enzymatic assays. The data below is compiled from multiple studies to facilitate comparison.
| Inhibitor Class | Inhibitor Name/Structure | Potency (Kᵢ or IC₅₀) | Reference |
| Peptidomimetic (Covalent) | Decanoyl-RVKR-CMK | Potent inhibitor | [13] |
| Peptidomimetic (Non-Covalent) | m-Guanidinomethyl-Phac-RVR-Amba (I1) | Kᵢ ≈ low nanomolar | [6][11] |
| Peptidomimetic (Non-Covalent) | MI-1148 | Kᵢ = 16 pM | [13] |
| Peptidomimetic (Non-Covalent) | MI-1152 (analogue of MI-1148) | Kᵢ = 8 pM | [13] |
| Cyclic Peptidic | Bicyclic Peptide 5 | Kᵢ = 0.21 nM | [18] |
| Cyclic Peptidic | Monocyclic Peptide 3 | Kᵢ = 0.27 nM | [18] |
| Small Molecule | N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]... (Compound 4) | IC₅₀ = 17.58 µM | [9] |
Experimental Protocols
X-ray Crystallography of Furin-Inhibitor Complexes
This protocol outlines the general steps for determining the crystal structure of a furin-inhibitor complex.
-
Protein Expression and Purification:
-
The coding sequence for human furin (e.g., residues 108-494 for the catalytic domain) is cloned into a suitable expression vector, such as pHLsec, for secretion from mammalian cells (e.g., HEK293).[6]
-
Express the protein via transient transfection.
-
Purify the secreted furin from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by ion-exchange and size-exclusion chromatography.
-
-
Crystallization:
-
Set up hanging or sitting drop vapor diffusion experiments.
-
Mix the purified furin-inhibitor complex (or apo furin for subsequent soaking) with a reservoir solution. A typical condition is 50 mM Tris pH 8.5, 2.8 M sodium formate.[6][11]
-
Incubate plates at a controlled temperature (e.g., 30°C) until crystals appear.[11]
-
-
Inhibitor Soaking (for non-covalent complexes):
-
Transfer apo-furin crystals to a fresh drop of crystallization solution supplemented with the inhibitor (e.g., 3 mM) and incubate for a defined period.[11]
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by briefly soaking them in a reservoir solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source (e.g., BESSY-II beamline 14.1).[11]
-
Process the diffraction data using software like XDS to integrate intensities and scale the data.[11]
-
Solve the structure by molecular replacement using a known furin structure as a search model.
-
Build and refine the model iteratively using software such as COOT for model building and CNS or Phenix for refinement.[11]
-
In Vitro Furin Activity Assay (FRET-based)
This method is commonly used to determine the inhibitory potency (IC₅₀ or Kᵢ) of compounds.
-
Reagents and Materials:
-
Recombinant human furin.
-
Fluorogenic furin substrate, e.g., Pyr-Arg-Thr-Lys-Arg-AMC.
-
Assay buffer: e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100.
-
Test inhibitors dissolved in DMSO.
-
96-well microplate and a fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the furin enzyme and the inhibitor solution. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the furin-inhibitor complex.
-
System Preparation:
-
Start with the crystal structure of the furin-inhibitor complex (or a docked model).
-
Use a molecular modeling package like Amber20.[19]
-
Add hydrogen atoms, assign protonation states for titratable residues appropriate for the simulated pH.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Use a force field suitable for proteins, such as ff19SB.[19] Parameterize the inhibitor using tools like Antechamber.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes, typically in a multi-stage process (first minimizing water and ions, then the protein backbone, then the entire system).
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and inhibitor.
-
Equilibrate the system density under constant pressure (NPT ensemble) for several nanoseconds, gradually releasing the restraints.
-
-
Production Run:
-
Run the production simulation for a desired length (e.g., 100-200 ns or longer) without restraints under the NPT ensemble.[19]
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[19]
-
Identify key interactions (hydrogen bonds, salt bridges) and their persistence over time.
-
Calculate binding free energies using methods like MM/GBSA or MM/PBSA to estimate the binding affinity.[19]
-
Mandatory Visualizations
Caption: Furin's role in activating pathogenic and oncogenic proteins.
Caption: Experimental workflow for structural analysis of furin inhibitors.
Caption: Key interactions between an inhibitor and furin's active site.
Conclusion and Future Directions
The structural elucidation of furin in complex with a diverse range of inhibitors has been instrumental in understanding its substrate specificity and mechanism of inhibition.[6] Crystal structures have revealed the critical roles of the S1 and S4 pockets in recognizing basic residues and have uncovered novel binding modes for small molecules that induce conformational changes in the enzyme.[6][9][17] This detailed structural knowledge provides a solid foundation for the rational, structure-guided design of next-generation inhibitors.[11][13] Future efforts will likely focus on improving the selectivity of inhibitors over other proprotein convertases and enhancing their pharmacokinetic properties to translate the potent in vitro activity into effective therapeutics for a wide range of human diseases.
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furin: A Critical Cellular Protease in Health and Disease [elisakits.co.uk]
- 3. neb.com [neb.com]
- 4. scbt.com [scbt.com]
- 5. Analysis of the molecular determinants for furin cleavage of the spike protein S1/S2 site in defined strains of the prototype coronavirus murine hepatitis virus (MHV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Structures of Human Furin in Complex with Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furin - Wikipedia [en.wikipedia.org]
- 8. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 9. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Inhibition: A Technical Guide to the History and Development of Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a pivotal role in the maturation of a vast array of precursor proteins.[1][2] Discovered in 1990, this enzyme, also known as PACE (Paired basic Amino acid Cleaving Enzyme), is a key player in maintaining cellular homeostasis by processing a wide variety of substrates, including hormones, growth factors, receptors, and enzymes.[3][4] Furin's action is not confined to physiological processes; it is also critically involved in numerous pathologies, including cancer, neurodegenerative diseases, and infectious diseases, making it a significant therapeutic target.[5][6]
This in-depth technical guide provides a comprehensive overview of the history and development of furin inhibitors. It details the evolution of various inhibitor classes, from early peptide-based compounds to the latest small molecule and macrocyclic inhibitors. The guide presents quantitative data for key inhibitors, outlines detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways in which furin is implicated.
The Evolution of Furin Inhibitors: A Historical Perspective
The quest for potent and selective furin inhibitors began shortly after its discovery and the elucidation of its role in disease. The development of these inhibitors can be broadly categorized into several overlapping phases, each characterized by a primary chemical scaffold.
First-Generation: Peptide-Based Inhibitors
The initial wave of furin inhibitors was dominated by peptide-based compounds designed to mimic furin's natural substrates. A prominent and widely used example is Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-cmk) . This irreversible inhibitor covalently modifies the active site of furin and other proprotein convertases, exhibiting high potency with Ki values in the low nanomolar range.[2][7] While instrumental in early research to elucidate furin's function, the therapeutic potential of peptide-based inhibitors like Dec-RVKR-cmk is limited by their poor cell permeability, low in vivo stability, and lack of selectivity, leading to potential off-target effects and cellular toxicity.[6][8]
Another significant early development was the bioengineered serpin, α1-antitrypsin Portland (α1-PDX) . This protein-based inhibitor was created by modifying the reactive site loop of α1-antitrypsin to incorporate a furin recognition sequence. α1-PDX is a potent and highly selective inhibitor of furin, with a Ki of approximately 600 pM, and it functions as a suicide substrate.[9][10] It has been a valuable tool in both in vitro and in vivo studies to block furin activity and has demonstrated efficacy in preventing viral infections and reducing tumor cell invasiveness in preclinical models.[2][9]
Second-Generation: Peptidomimetics and Small Molecule Inhibitors
To overcome the limitations of peptide-based inhibitors, research efforts shifted towards the development of peptidomimetics and small molecules. These compounds aimed to retain the potency and selectivity of their peptide counterparts while offering improved pharmacokinetic properties.
A notable class of small molecule inhibitors is based on the 2,5-dideoxystreptamine scaffold.[11][12] These compounds, featuring guanidinylated aryl groups, have demonstrated nanomolar potency against furin in biochemical assays and have shown efficacy in cell-based models, such as protecting cells from anthrax toxin.[11][12][13]
More recently, a variety of other small molecule scaffolds have been explored, including dicoumarol derivatives and compounds with a 1,3-thiazol-2-ylaminosulfonyl scaffold , with some exhibiting IC50 values in the micromolar range.[8][14] High-throughput screening efforts continue to identify novel, non-peptidic small molecule inhibitors with therapeutic potential.[15]
Third-Generation: Macrocyclic Inhibitors
The latest advancements in furin inhibitor development have focused on macrocyclic peptides and peptidomimetics .[6] Macrocyclization offers a strategy to improve the stability, cell permeability, and target affinity of peptide-based inhibitors by constraining their conformation. Several macrocyclic furin inhibitors have been developed with Ki values in the low nanomolar and even sub-nanomolar range. For instance, inhibitors derived from the sunflower trypsin inhibitor 1 (SFTI-1) scaffold have yielded highly potent and proteolytically stable compounds.[6]
Quantitative Comparison of Furin Inhibitors
The following tables summarize the inhibitory potency of key furin inhibitors from different classes. It is important to note that assay conditions can vary between studies, which may affect the absolute values.
Table 1: Peptide-Based and Peptidomimetic Furin Inhibitors
| Inhibitor | Class | Ki (nM) | IC50 (nM) | Reference(s) |
| Dec-RVKR-cmk | Peptide-chloromethylketone | ~1 | 57 | [2] |
| α1-PDX | Protein (Serpin) | 0.6 | - | [6][9][10] |
| Phac-Arg-Val-Arg-4-Amba | Peptidomimetic | 0.81 | - | |
| Ac-Leu-Lys-Arg-Val-Lys-Arg-NH2 | Peptide | 190 | - | |
| Nona-D-arginine | Polyarginine Peptide | - | - |
Table 2: Small Molecule Furin Inhibitors
| Inhibitor | Scaffold | Ki (nM) | IC50 (µM) | Reference(s) |
| Compound 1a | 2,5-dideoxystreptamine | 169 | - | [12] |
| BOS-318 | (3,5-dichlorophenyl)pyridine | - | 1.9 | |
| Compound 4 | 1,3-thiazol-2-ylaminosulfonyl | - | 17.6 | [14] |
| B3 (CCG 8294) | Not specified | - | 12 | [15] |
Table 3: Macrocyclic Furin Inhibitors
| Inhibitor | Scaffold | Ki (nM) | IC50 (nM) | Reference(s) |
| Inhibitor 5 | SFTI-1 derivative | 0.21 | 2.41 | |
| Inhibitor 3 | SFTI-1 derivative | 0.27 | 3.07 | |
| Inhibitor 6 | SFTI-1 derivative | 0.25 | 2.91 |
Key Experimental Protocols
The evaluation of furin inhibitors relies on a variety of in vitro, cell-based, and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Furin Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibition of purified furin enzyme activity.
Materials:
-
Purified recombinant human furin
-
Furin Assay Buffer (e.g., 20 mM HEPES, 0.2 mM CaCl2, 0.2 mM β-mercaptoethanol, pH 7.5)
-
Fluorogenic furin substrate (e.g., Boc-Arg-Val-Arg-Arg-AMC)
-
Test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Furin Assay Buffer.
-
In a 96-well plate, add a fixed amount of purified furin to each well.
-
Add the serially diluted test inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic furin substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell-Based Furin Activity Assay (Anthrax Toxin Protection)
This assay assesses the ability of a cell-permeable inhibitor to block furin activity within a cellular context.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Cell culture medium
-
Protective Antigen (PA) and Lethal Factor (LF) from Bacillus anthracis
-
Test inhibitors
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well clear-bottom cell culture plate
-
Plate reader for absorbance or luminescence
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
-
Add a combination of PA and LF to the wells to induce cell death. Furin on the cell surface cleaves PA, which then forms a pore that allows LF to enter the cell and induce apoptosis.
-
Incubate the cells for a period sufficient to observe significant cell death in the untreated control (e.g., 3-4 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell protection for each inhibitor concentration compared to the toxin-treated control.
-
Determine the EC50 value, the concentration of inhibitor that provides 50% protection from toxin-induced cell death.
Signaling Pathways and Visualization
Furin's involvement in various signaling pathways is central to its role in disease. The following diagrams, generated using the DOT language, illustrate key pathways where furin is a critical processing enzyme.
Caption: General mechanism of proprotein processing by furin in the Golgi apparatus.
Caption: Furin's role in activating the MT1-MMP/MMP-2 cascade in cancer metastasis.
References
- 1. abcam.cn [abcam.cn]
- 2. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1-MMP as a Key Regulator of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furin cleavage of the SARS coronavirus spike glycoprotein enhances cell–cell fusion but does not affect virion entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Furin Functions as a Nonproteolytic Chaperone for Matrix Metalloproteinase-28: MMP-28 Propeptide Sequence Requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. bioengineer.org [bioengineer.org]
- 13. Hepatitis C virus-induced furin and thrombospondin-1 activate TGF-β1: Role of TGF-β1 in HCV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Furin Substrate Specificity and Recognition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family, plays a pivotal role in the post-translational modification and activation of a vast array of precursor proteins within the secretory pathway.[1][2][3] Its function is critical for numerous physiological processes, including hormone activation, growth factor maturation, and tissue remodeling. Dysregulation of furin activity has been implicated in a variety of pathologies, ranging from cancer and neurodegenerative diseases to infectious diseases caused by viruses and bacteria that hijack this host cell enzyme for their own activation.[1][2][4][5] This guide provides a comprehensive technical overview of furin's substrate specificity, recognition mechanisms, and the experimental methodologies used to investigate its activity, offering valuable insights for researchers and professionals in drug development.
Furin Substrate Recognition Motif
Furin's primary function is to cleave precursor proteins at specific sites, thereby converting them into their biologically active forms. This cleavage is not random but is dictated by a specific amino acid sequence known as the recognition motif.
The canonical furin cleavage site is characterized by the multi-basic motif Arg-X-(Arg/Lys)-Arg↓ (R-X-K/R-R↓), where cleavage occurs downstream of the final Arginine residue.[6] However, extensive research has revealed that the substrate recognition extends beyond this core tetrapeptide sequence. A more comprehensive understanding of furin specificity considers a 20-residue motif, which includes a core region (P6 to P2') and two flanking solvent-accessible regions (P14 to P7 and P3' to P6').[7][8]
The amino acid preferences at positions surrounding the cleavage site significantly influence the efficiency of furin processing. While Arginine at the P1 and P4 positions is highly preferred, the presence of basic residues (Lys or Arg) at P2 is also a strong determinant.[9] Studies have shown that residues at the P5, P6, and even more distal positions, as well as residues in the P' region (downstream of the cleavage site), can modulate cleavage efficiency.[3][9] For instance, the presence of certain amino acids like Proline or Threonine at the P2 position can be as efficient as Lysine or Arginine in some contexts.[10]
Bioinformatic tools such as ProP and PiTou can be utilized to predict potential furin cleavage sites within protein sequences based on these recognition motifs.[6][11]
Quantitative Analysis of Furin Cleavage Efficiency
The efficiency of furin cleavage varies significantly among its numerous substrates. This quantitative data is crucial for understanding the physiological regulation of protein activation and for the development of specific furin inhibitors. The kinetic parameters—Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—are used to quantify the efficiency of furin cleavage for different substrates.
Below are tables summarizing the kinetic parameters for a selection of viral and human furin substrates.
Table 1: Kinetic Parameters of Furin Cleavage for Viral Substrates
| Virus | Substrate (Protein) | Cleavage Site Sequence (P6-P1') | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| HIV-1 | gp160 | REKR↓ | - | - | - | [6] |
| Influenza A (H5N1) | Hemagglutinin (HA) | RERRRKKR↓ | - | - | - | [4] |
| Dengue Virus | prM | RSRR↓ | 6.9-13.26 (score) | - | - | [11] |
| SARS-CoV-2 | Spike (S) Protein | PRRAR↓ | - | - | - | [5][6] |
| Ebola Virus | Glycoprotein (GP) | RRIRR↓ | - | - | - | [4] |
| Marburg Virus | Glycoprotein (GP) | RRRR↓ | - | - | - | [6] |
Note: Direct kinetic data for some viral substrates is limited in the public domain. The provided information is based on cleavage efficiency scores or qualitative descriptions where specific kinetic parameters are unavailable.
Table 2: Kinetic Parameters of Furin Cleavage for Human Substrates
| Substrate (Protein) | Cleavage Site Sequence (P6-P1') | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| pro-Parathyroid Hormone (pro-PTH) | KSVKKR↓ | - | - | - | [6] |
| pro-Transforming Growth Factor β1 | RHRR↓ | - | - | - | [6] |
| pro-Albumin | RGRR↓ | - | - | - | [6] |
| pro-β-Secretase (BACE1) | RPRK↓ | - | - | - | [6] |
| pro-Nerve Growth Factor (pro-NGF) | S SHR S S R↓ | - | - | - | [6] |
| von Willebrand Factor (vWF) | R S K R↓ | - | - | - | [6] |
| pro-Brain-Derived Neurotrophic Factor (pro-BDNF) | RVRR↓ | - | - | - | [2][6] |
| Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) | R R K R↓ | - | - | - | [6] |
Key Signaling Pathways and Workflows Involving Furin
Furin is a critical upstream regulator in several essential signaling pathways. Its proteolytic activity is a prerequisite for the function of numerous growth factors, receptors, and enzymes.
Furin-Mediated Activation of Transforming Growth Factor-β (TGF-β)
TGF-β is a pleiotropic cytokine that regulates cell growth, differentiation, and immune responses. It is synthesized as a latent precursor, pro-TGF-β, which requires proteolytic cleavage by furin to release the mature, active TGF-β dimer.[3]
Caption: Furin cleavage of pro-TGF-β is essential for its activation and downstream signaling.
Furin in the Activation of Matrix Metalloproteinases (MMPs)
Several membrane-type matrix metalloproteinases (MT-MMPs) are crucial for extracellular matrix remodeling, a process vital in development, wound healing, and unfortunately, cancer metastasis. Many MT-MMPs are synthesized as inactive zymogens (pro-MMPs) and require proteolytic activation by furin.[12]
References
- 1. scilit.com [scilit.com]
- 2. Phage Display Substrate: A Blind Method for Determining Protease Specificity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FurinDB: A Database of 20-Residue Furin Cleavage Site Motifs, Substrates and Their Associated Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular and intracellular cleavages of proBDNF required at two distinct stages of late-phase LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of extracellular cleavage of ProBDNF by high frequency neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Latent TGF-beta-1 is cleaved by FURIN [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Fluorogenic Furin Cleage Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro fluorogenic furin cleavage assay. This assay is a fundamental tool for studying the enzymatic activity of furin, a proprotein convertase crucial in the maturation of a wide array of proteins, and for screening potential inhibitors.
Principle of the Assay
The in vitro fluorogenic furin cleavage assay is based on the principle of fluorescence resonance energy transfer (FRET). A synthetic peptide substrate containing the furin recognition sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by furin at the recognition site, the fluorophore is spatially separated from the quencher, leading to an increase in fluorescence intensity. This increase is directly proportional to the furin activity and can be measured over time using a fluorescence plate reader.
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for furin with different substrates.
-
Inhibitor Screening: High-throughput screening of small molecules or peptide libraries to identify furin inhibitors.[1][2]
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting furin.
-
Viral Research: Investigating the role of furin in the proteolytic processing of viral envelope proteins, a critical step for the infectivity of many viruses like SARS-CoV-2.[3][4]
Data Presentation
Table 1: Reagents and Materials
| Component | Typical Concentration/Stock | Storage |
| Recombinant Human Furin | Aliquots at -80°C | Avoid repeated freeze-thaw cycles. Dilute in assay buffer before use.[1] |
| Fluorogenic Furin Substrate | 500 µM in DMSO | -80°C, protected from light.[3] |
| Furin Assay Buffer | 25 mM HEPES, 0.1% Brij-35, pH 7.5 or similar | -20°C or 4°C.[5] |
| Furin Inhibitor (e.g., Chloromethylketone) | 100 µM in DMSO | -80°C.[3] |
| DMSO (Dimethyl sulfoxide) | Anhydrous | Room Temperature. |
| 96-well black, low-binding microtiter plate | N/A | Room Temperature.[1][3] |
| Fluorescent microplate reader | N/A | N/A |
Table 2: Common Fluorogenic Furin Substrates
| Substrate Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) |
| Pyr-Arg-Thr-Lys-Arg-AMC | N/A / AMC | ~360-380 | ~430-460 | ~2 x 10⁴ |
| pERTKR-AMC | N/A / AMC | N/A | N/A | N/A |
| SYQTQTKSHRRAR-AMC | N/A / AMC | 360 | 460 | N/A |
| Mca-YVADAPK(Dnp)-OH | Mca / Dnp | N/A | N/A | N/A |
Experimental Protocols
A. General Furin Activity Assay
This protocol is designed to measure the baseline activity of furin.
1. Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of Recombinant Human Furin by diluting the stock in Furin Assay Buffer to the desired concentration (e.g., 0.5 ng/µl).[3] Keep the diluted enzyme on ice.
-
Prepare the Furin Protease Substrate by diluting the stock to the desired final concentration (e.g., 5 µM) in Furin Assay Buffer.[3][6] Prepare enough for all reactions.
2. Assay Procedure:
-
Add 50 µl of the diluted Furin enzyme solution to the wells of a 96-well black microtiter plate designated as "Positive Control".
-
For "Blank" or "No Enzyme Control" wells, add 50 µl of Furin Assay Buffer.
-
Initiate the reaction by adding 50 µl of the diluted substrate solution to all wells. The total reaction volume should be 100 µl.
-
Immediately place the plate in a fluorescent microplate reader.
3. Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~430-460 nm.[7]
-
Readings can be taken in kinetic mode over a set period (e.g., 30-60 minutes) at room temperature or 37°C, or as a single endpoint measurement after a fixed incubation time.[7]
-
Subtract the "Blank" values from the "Positive Control" values to determine the net furin activity.
B. This compound Screening Assay
This protocol is adapted for screening potential furin inhibitors.
1. Reagent Preparation:
-
Prepare reagents as described in the general activity assay protocol.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test inhibitor in Furin Assay Buffer.
-
Prepare a positive inhibitor control using a known this compound (e.g., Chloromethylketone at a final concentration of 0.05 µM).[3]
2. Assay Procedure:
-
Add 50 µl of the diluted Furin enzyme solution to wells designated for "Test Sample" and "Inhibitor Control".
-
Add 10 µl of the diluted test inhibitor to the "Test Sample" wells.
-
Add 10 µl of the known this compound to the "Inhibitor Control" wells.
-
Add 10 µl of the solvent used for the test inhibitor (e.g., 10% DMSO) to the "Positive Control" (enzyme only) wells.
-
Add Furin Assay Buffer to bring the volume in all wells to 60 µl.
-
Incubate the plate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction by adding 40 µl of the diluted substrate solution to all wells (final volume 100 µl).
3. Measurement and Data Analysis:
-
Measure fluorescence as described in the general activity assay.
-
Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control" (uninhibited enzyme).
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualization
Caption: Workflow for the in vitro fluorogenic furin cleavage assay.
Caption: Mechanism of fluorescence generation in the furin cleavage assay.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. CoviDrop SARS-CoV-2 Specific Furin Cleavage Site (Wild Type) Blocker/Inhibitor Screening Kit | EpigenTek [epigentek.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Furin Substrate, Fluorogenic - Calbiochem | 344935 [merckmillipore.com]
Application Notes and Protocols for Cell-Based Assays of Intracellular Furin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for several established cell-based assays to measure the intracellular activity of furin, a crucial proprotein convertase involved in numerous physiological and pathological processes.
Introduction
Furin, a calcium-dependent serine endoprotease, is a key player in the maturation of a wide array of precursor proteins within the secretory pathway.[1] Its enzymatic activity is critical for the activation of growth factors, hormones, receptors, and matrix metalloproteinasses. Consequently, dysregulation of furin activity has been implicated in various diseases, including cancer, viral infections, and bacterial pathogenesis. The development of potent and specific furin inhibitors is, therefore, a significant focus in drug discovery. This document outlines robust cell-based methods to assess intracellular furin activity, providing valuable tools for screening and characterizing furin inhibitors in a physiologically relevant context.
Intracellular Furin Processing and Trafficking Pathway
Furin is primarily localized in the trans-Golgi network (TGN), where it cleaves its substrates. However, it also cycles between the TGN, the cell surface, and endosomes, allowing it to process a diverse range of proteins in different cellular compartments. Understanding this trafficking is crucial for designing and interpreting cell-based assays.
Experimental Workflow for Furin Inhibitor Screening
The following diagram outlines a general workflow for screening and characterizing furin inhibitors using the cell-based assays detailed in this document.
Quantitative Data Summary
Table 1: IC50 Values of Selected Furin Inhibitors in Cell-Based Assays
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Decanoyl-RVKR-CMK | In vitro Golgi inhibitory activity | U2OS | 9108 ± 6187 | [2] |
| BOS-318 | SARS-CoV-2 Spike Cleavage | Not specified | Nanomolar range | [3] |
| MI-1851 | Antiviral Assay (SARS-CoV-2) | Calu-3 | ~10,000 | [4] |
| This compound 1 | Enzymatic Assay | N/A | 1.6 | |
| This compound 2 | Enzymatic Assay | N/A | 110 | |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Enzymatic Assay | N/A | 0.81 | [2] |
Table 2: Relative Furin Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Relative Furin Expression/Activity | Reference |
| HT1080 | Fibrosarcoma | High | [5] |
| A549 | Lung Cancer | High | [6] |
| HeLa | Cervical Cancer | Moderate | [6] |
| MCF7 | Breast Cancer | Low | [6] |
| PC-3 | Prostate Cancer | Low | [6] |
Experimental Protocols
Here, we provide detailed protocols for four distinct cell-based assays that measure furin activity in different cellular compartments: the trans-Golgi network (TGN), the endocytic pathway, and at the cell surface.
SEAP Reporter Assay for Furin Activity in the TGN
This assay utilizes a recombinant secreted alkaline phosphatase (SEAP) reporter protein that is retained in the TGN and contains a furin cleavage site. Cleavage by furin releases SEAP into the culture medium, where its activity can be quantified.
Cell Line: CHO-GRAPfurin cells[5]
Principle: Measurement of SEAP activity in the culture supernatant is directly proportional to the furin activity within the TGN.
Protocol:
-
Cell Seeding:
-
Seed CHO-GRAPfurin cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds (furin inhibitors) in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known this compound).
-
Incubate for 20-24 hours at 37°C.[5]
-
-
SEAP Activity Measurement:
-
Collect the culture supernatant.
-
Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C for 30 minutes.
-
Use a commercial SEAP detection kit (e.g., chemiluminescent or colorimetric) to measure SEAP activity according to the manufacturer's instructions.
-
Read the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of furin inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Migration Assay for Furin-Mediated MMP Activation
Furin is involved in the activation of matrix metalloproteinases (MMPs), such as MT1-MMP, which are crucial for cell migration and invasion. This assay indirectly measures furin activity by quantifying the migration of highly invasive cells.
Cell Line: HT1080 fibrosarcoma cells[5]
Principle: Inhibition of furin leads to reduced MMP activation, resulting in decreased cell migration.
Protocol:
-
Cell Culture and Starvation:
-
Culture HT1080 cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
-
Inhibitor Treatment and Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of the test compounds.
-
Seed 5 x 10⁴ cells in the upper chamber of a transwell insert (8 µm pore size).
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value as described for the SEAP assay.
-
Pseudomonas Exotoxin A (PEA) Cytotoxicity Assay for Endosomal Furin Activity
Pseudomonas exotoxin A requires cleavage by furin in the endosomal compartment to become cytotoxic. This assay measures furin activity by assessing cell viability after exposure to PEA.
Cell Line: CHO-DG44 cells[5]
Principle: Inhibition of furin prevents the activation of PEA, thereby protecting the cells from its cytotoxic effects.
Protocol:
-
Cell Seeding:
-
Seed CHO-DG44 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C.
-
-
Inhibitor and Toxin Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Add a fixed, sub-lethal concentration of PEA to each well.
-
Incubate for 20-24 hours at 37°C.[5]
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as the MTT, MTS, or WST-1 assay.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the toxin-only control.
-
Determine the EC50 value (effective concentration for 50% protection) by plotting the percent protection against the logarithm of the inhibitor concentration.
-
Anthrax Toxin Protection Assay for Cell Surface Furin Activity
The protective antigen (PA) component of the anthrax toxin is activated by furin at the cell surface. This assay measures cell surface furin activity by quantifying cell death induced by the anthrax lethal toxin.
Cell Line: RAW264.7 macrophage-like cells[5][9]
Principle: Inhibition of cell surface furin prevents the cleavage and activation of PA, thereby protecting the cells from anthrax toxin-induced lysis.
Protocol:
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C.
-
-
Inhibitor and Toxin Treatment:
-
Cell Viability Assessment:
-
Measure cell viability using a standard method as described in the PEA assay.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the toxin-only control.
-
Determine the EC50 value as described for the PEA assay.
-
References
- 1. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell line - FURIN - The Human Protein Atlas [proteinatlas.org]
- 7. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. Inhibition of Anthrax Lethal Toxin-Induced Cytolysis of RAW264.7 Cells by Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decanoyl-RVKR-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs), with a particular affinity for furin.[1][2][3] PCs are a family of serine endoproteases essential for the post-translational modification and activation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2][4][5] The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the consensus cleavage site recognized by furin and other related PCs.[1][6] The N-terminal decanoyl group enhances cell permeability, while the C-terminal chloromethylketone (CMK) moiety forms an irreversible covalent bond with the active site histidine of the protease, leading to its inactivation.[1][7] By targeting these crucial host enzymes, Decanoyl-RVKR-CMK serves as a valuable research tool and a potential therapeutic agent in various fields, including virology and oncology.[2][5]
Mechanism of Action
Decanoyl-RVKR-CMK functions as a competitive inhibitor that binds to the active site of proprotein convertases.[8][9] The RVKR sequence directs the inhibitor to the enzyme's binding pocket, and the CMK group subsequently alkylates the active site histidine residue, leading to irreversible inactivation of the enzyme.[1] This inhibition of PC activity prevents the proteolytic cleavage and subsequent maturation of their substrate precursor proteins.[2] For instance, in viral infections, many viral envelope glycoproteins require cleavage by host furin to become functional and mediate viral entry into host cells.[3] Decanoyl-RVKR-CMK blocks this cleavage, resulting in the production of non-infectious viral particles.[1][2]
Data Presentation
Inhibitory Activity of Decanoyl-RVKR-CMK against Proprotein Convertases
| Target Enzyme | Alias(es) | Ki (nM) | IC50 (nM) | Reference |
| Furin | SPC1 | ~1 | 1.3 ± 3.6 | [5] |
| PC1/3 | PC1, PC3, SPC3 | 2.0 | - | [5] |
| PC2 | SPC2 | 0.36 | - | [5] |
| PC4 | PACE4, SPC4 | 3.6 | - | [5] |
| PC5/6 | PC5, PC6, SPC6 | 0.12 | 0.17 ± 0.21 | [5] |
| PCSK6 | - | - | 0.65 ± 0.43 | [10] |
| PCSK7 | - | - | 0.54 ± 0.68 | [10] |
Antiviral Efficacy of Decanoyl-RVKR-CMK
| Virus Family | Virus | Cell Line | Efficacy Metric | Value | Reference |
| Flaviviridae | Zika Virus (ZIKV) | Vero | IC50 | 18.59 µM | [3][11] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | IC50 | 19.91 µM | [3][11] |
| Coronaviridae | SARS-CoV-2 | VeroE6 | IC50 (Plaque Reduction) | 57 nM | [3][12] |
| Retroviridae | HIV-1 | HeLaCD4 | Inhibition of replication | 70-80% at 35 µM | [13] |
Experimental Protocols
Protocol 1: In Vitro Furin Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of Decanoyl-RVKR-CMK against furin in a cell-free system.[4][6]
Materials:
-
Recombinant human furin[4]
-
Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)[4]
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)[4][6]
-
Decanoyl-RVKR-CMK
-
96-well black microplate[4]
-
Fluorometric plate reader[4]
Procedure:
-
Prepare serial dilutions of Decanoyl-RVKR-CMK in the assay buffer.[4]
-
In a 96-well plate, add the recombinant furin to each well, except for the blank control.[4]
-
Add the diluted Decanoyl-RVKR-CMK to the respective wells. For the positive control, add assay buffer without the inhibitor.[4]
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[4][6]
-
Add the fluorogenic furin substrate to all wells to initiate the reaction.[4][6]
-
Immediately measure the fluorescence intensity over time using a fluorometric plate reader.[6]
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration. The IC₅₀ value can be calculated by fitting the data to a dose-response curve.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEC-RVRK-CMK | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Screening Novel Furin Inhibitors
Introduction
Furin, a member of the proprotein convertase (PC) family of serine endoproteases, is a crucial enzyme involved in the maturation of a wide array of precursor proteins.[1][2] This protease is typically found in the trans-Golgi network (TGN) and circulates between the TGN, the cell surface, and endosomes.[3][4] Furin cleaves proteins at specific recognition sites, most commonly Arg-X-X-Arg, to activate them.[3][5] Its substrates include hormones, growth factors, receptors, and enzymes, making it essential for normal physiological processes.[3][6]
However, furin's activity is also exploited by numerous pathogens and is implicated in various diseases. It activates viral envelope glycoproteins, such as those from SARS-CoV-2, HIV, and influenza, which is a critical step for viral entry and propagation.[4][7][8] Furin also processes bacterial toxins like anthrax toxin and is overexpressed in various cancers, where it promotes tumor growth and metastasis by activating matrix metalloproteinases (MMPs).[5][6][9] Consequently, inhibiting furin has emerged as a promising therapeutic strategy for a range of diseases, from infectious diseases to cancer.[2][10] The development of potent and selective furin inhibitors is an active area of research, with high-throughput screening (HTS) of small-molecule libraries being a primary method for discovering novel chemical scaffolds.[7][9]
Furin Processing and Signaling Pathways
Furin plays a key role in multiple cellular pathways by activating a diverse set of substrate proproteins in different compartments. The enzyme's primary location is the trans-Golgi network (TGN), but it also functions at the cell surface and in endosomes.
Caption: Furin processing of substrates in different cellular compartments.
High-Throughput Screening Workflow for Novel Furin Inhibitors
The discovery of novel furin inhibitors typically follows a multi-stage screening cascade designed to identify potent, selective, and cell-permeable compounds from large chemical libraries.
Caption: A typical workflow for discovering novel furin inhibitors.
Data Presentation
Table 1: Comparison of Fluorogenic Furin Substrates
| Substrate Sequence | Description | Typical Concentration | Reference |
| Pyr-RTKR-AMC | The "gold standard" short peptide substrate for in vitro furin inhibitor screening.[7] | 5-20 µM | [7][11] |
| QTQTKSHRRAR-AMC | A longer peptide substrate mimicking the Omicron variant cleavage site of the SARS-CoV-2 spike protein.[7][8] | 5 µM | [7] |
| pERTKR-AMC | A commercially available fluorogenic peptide substrate.[11] | 5 µM | [11] |
Table 2: IC50 Values of Selected Furin Inhibitors
| Inhibitor | Type | In Vitro IC50 | Cell-Based Assay Notes | Reference |
| Dec-RVKR-CMK | Peptide-based (Covalent) | 1.3 ± 3.6 nM | Blocks SARS-CoV-2 entry (IC50 = 57 nM) | [2] |
| BOS-318 | Small Molecule (Non-covalent) | 1.9 nM | Cell-permeable, effective against SARS-CoV-2 spread | [7] |
| MI-1851 | Small Molecule (Non-covalent) | Ki = 10.1 pM | No observed toxicity in human hepatocytes up to 100 µM | [2] |
| Compound P3 | Small Molecule (Non-covalent) | 35 µM | Identified using a SARS-CoV-2 derived substrate | [7][12] |
| This compound 1 | Small Molecule (Non-covalent) | 1.6 nM | Reference compound in commercial assays | [11] |
| B3 (CCG 8294) | Small Molecule (Non-covalent) | 12 µM | Inhibits cancer cell motility and invasiveness | [9] |
Experimental Protocols
Protocol 1: In Vitro High-Throughput Screening (HTS) using a Fluorogenic Assay
This protocol describes a primary screen to identify potential furin inhibitors from a compound library using a fluorescence-based enzymatic assay.
1. Materials and Reagents:
-
Enzyme: Recombinant Human Furin[1]
-
Substrate: Fluorogenic peptide substrate (e.g., Pyr-RTKR-AMC or a SARS-CoV-2-derived peptide) at a stock concentration of 10 mM in DMSO.[7]
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, pH 7.5.[13]
-
Compound Library: Small molecules dissolved in DMSO.
-
Controls:
-
Equipment:
2. Assay Procedure:
-
Compound Plating: Dispense compounds from the library into the wells of the assay plate to a final concentration of 10-20 µM. Also, add positive and negative controls to designated wells.
-
Enzyme Addition: Prepare a working solution of recombinant furin in cold assay buffer. Add 20-25 µL of the diluted furin to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.[15]
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Add 5-10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value (typically 5-20 µM).[7][11]
-
Fluorescence Reading: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically every 1-5 minutes for a duration of 30-60 minutes at room temperature.[14][15]
3. Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Normalize the data to the controls. Set the average velocity of the negative control (DMSO) wells to 100% activity and the average velocity of the positive control wells to 0% activity.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [Velocity_Compound / Velocity_DMSO])
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[7]
Protocol 2: IC50 Determination for Hit Compounds
This secondary assay is performed on confirmed hits to determine their potency.
1. Procedure:
-
Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the fluorogenic furin assay as described in Protocol 1, using the different concentrations of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 3: Cell-Based Assay for Furin Inhibition
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit intracellular furin activity. Here, we use an assay based on protection from a furin-dependent bacterial toxin.[5]
1. Materials and Reagents:
-
Cell Line: A suitable cell line sensitive to the toxin (e.g., CHO cells).
-
Toxin: Anthrax Protective Antigen (PA) and Lethal Factor (LF), or Pseudomonas exotoxin A.[5]
-
Inhibitors: Hit compounds identified from in vitro screens.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Reagents for Viability Assay: (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Equipment:
-
96-well clear-bottom cell culture plates.
-
Luminometer or spectrophotometer for viability readout.
-
2. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors for 1-2 hours. Include a no-compound control.
-
Toxin Challenge: Add a pre-determined cytotoxic concentration of the furin-dependent toxin (e.g., a combination of PA and LF for anthrax toxin) to the wells.
-
Incubation: Incubate the plates for 24-48 hours to allow the toxin to take effect.
-
Viability Assessment: Measure cell viability using a standard method. For example, add MTS reagent and measure absorbance, or use a luminescent ATP-based assay.
3. Data Analysis:
-
Normalize the viability data, setting the viability of untreated, non-toxin-challenged cells to 100% and the viability of toxin-challenged cells without inhibitor to 0%.
-
Plot the percent cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value, which represents the effective concentration of the inhibitor that provides 50% protection against the toxin-induced cell death. This serves as a measure of the compound's potency in a cellular context.[5]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 15. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for In Vivo Efficacy Testing of Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo evaluation of furin inhibitor efficacy across various disease models, including cancer, infectious diseases, and metabolic disorders. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust preclinical studies. The protocols herein cover animal model selection, experimental design, administration of inhibitors, and key endpoint analyses.
Introduction to Furin and Its Role in Disease
Furin, a member of the proprotein convertase (PC) family of serine endoproteases, is a critical enzyme in the post-translational modification and activation of a wide array of precursor proteins.[1] It recognizes and cleaves proteins at specific basic amino acid motifs, primarily Arg-X-Lys/Arg-Arg↓, within the trans-Golgi network, on the cell surface, and in endosomes.[2] This proteolytic activity is essential for the maturation of numerous substrates, including growth factors, receptors, hormones, and extracellular matrix proteins.[2]
Due to its integral role in activating proteins involved in pathogenesis, furin has emerged as a significant therapeutic target in a variety of diseases.[1]
-
Cancer: Furin is often overexpressed in tumors and contributes to cancer progression by activating proteins involved in invasion and metastasis, such as matrix metalloproteinases (MMPs) like MT1-MMP, and growth factors like Transforming Growth Factor-beta (TGF-β).[3] Furin inhibition has been shown to reduce tumor growth and invasiveness in preclinical models.[3]
-
Infectious Diseases: Many viral and bacterial pathogens exploit furin to process their surface proteins, which is essential for their infectivity. For example, the hemagglutinin protein of highly pathogenic avian influenza viruses and the spike protein of SARS-CoV-2 require cleavage by furin to become fully functional.[4][5] Furin inhibitors have demonstrated potential as broad-spectrum antiviral and antibacterial agents.[6]
-
Metabolic Diseases: Furin is involved in the processing of proteins that regulate glucose homeostasis and metabolism, including the insulin (B600854) receptor.[7] Dysregulation of furin activity has been linked to metabolic disorders like type 2 diabetes, and targeting furin is being explored as a potential therapeutic strategy.[7][8]
These application notes will provide detailed protocols for testing the in vivo efficacy of furin inhibitors in these three key disease areas.
Signaling Pathways Involving Furin
Understanding the signaling pathways in which furin plays a crucial role is fundamental to designing experiments and interpreting results. Below are diagrams of key furin-mediated pathways.
In Vivo Efficacy in Cancer Models
The overexpression of furin in many cancers makes it an attractive target for anti-cancer therapies. In vivo studies typically utilize xenograft models to assess the impact of furin inhibitors on tumor growth and metastasis.
Experimental Workflow
Protocols
-
Cell Preparation: Culture human cancer cells (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer) to 70-80% confluency. Harvest cells using trypsin, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. A 1:1 mixture with Matrigel can improve tumor take rate.
-
Animal Model: Use immunodeficient mice such as NOD-SCID or BALB/c nude mice (4-6 weeks old).
-
Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Peptide-based inhibitors (e.g., Decanoyl-RVKR-CMK, Hexa-D-arginine): These are often administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing regimen might be 1-10 mg/kg daily or every other day.[4] The exact dose and schedule should be optimized based on the inhibitor's potency and pharmacokinetic profile.
-
Small Molecule Inhibitors: Depending on their oral bioavailability, these can be administered via oral gavage, i.p., or i.v. injection. Dosing can range from 10-50 mg/kg daily.[9]
Table 1: Example Dosing Regimens for Furin Inhibitors in Cancer Models
| Inhibitor Class | Example Inhibitor | Animal Model | Route of Administration | Dosing Regimen | Reference |
| Peptidomimetic | Decanoyl-RVKR-CMK | Mouse | Intraperitoneal | 5 mg/kg, daily | [4] |
| Peptide | Hexa-D-arginine | Mouse | Intraperitoneal | 1-10 mg/kg, daily | [10] |
| Small Molecule | BOS-318 | Mouse | Intraperitoneal | 5 mM solution, every 24-72h | [9] |
Endpoint and Biomarker Analysis
At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight and volume. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Tissue Homogenization: Homogenize a portion of the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the pro-forms of MT1-MMP and TGF-β1. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of pro-form to mature form.
-
Sample Preparation: Use conditioned media from in vitro studies or protein lysates from tumor tissues (without reducing agents).
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
Staining: Stain the gel with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.
In Vivo Efficacy in Infectious Disease Models
Furin's role in the activation of viral glycoproteins makes it a prime target for broad-spectrum antiviral therapies.
Influenza Virus Infection Model
-
Animal Model: Use BALB/c or C57BL/6 mice (6-8 weeks old).[11]
-
Virus Infection: Anesthetize mice and infect them intranasally with a non-lethal or lethal dose of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1) in a volume of 30-50 µL.[12][13]
-
Inhibitor Administration: Administer the this compound via an appropriate route (e.g., intraperitoneal, intranasal, or oral) starting before or shortly after infection.
-
Efficacy Endpoints:
-
Morbidity and Mortality: Monitor body weight and survival daily for 14 days.
-
Viral Titer: At various time points post-infection, sacrifice a subset of mice, collect lung tissue, and determine the viral titer using a plaque assay or TCID50 assay on MDCK cells.[13]
-
Lung Pathology: Collect lung tissue for histological analysis to assess inflammation and tissue damage.
-
SARS-CoV-2 Infection Model
Due to the species barrier of the ACE2 receptor, specific animal models are required for SARS-CoV-2 research.
-
hACE2 Transgenic Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[8]
-
Syrian Hamsters: This model naturally supports SARS-CoV-2 replication and develops respiratory disease that mimics aspects of human COVID-19.[7]
-
Animal Model and Infection: Use hACE2 transgenic mice or Syrian hamsters. Infect animals intranasally with SARS-CoV-2.
-
Inhibitor Administration: Administer the this compound according to a predetermined schedule.
-
Efficacy Endpoints:
-
Viral Load: Measure viral RNA in lung tissue and nasal washes using RT-qPCR.
-
Lung Pathology: Assess lung inflammation and damage through histology.
-
Clinical Signs: Monitor for weight loss and other signs of disease.
-
In Vivo Efficacy in Metabolic Disease Models
Furin's involvement in processing key metabolic hormones and receptors suggests its potential as a therapeutic target in metabolic disorders like type 2 diabetes.
Mouse Models of Type 2 Diabetes
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.[14][15]
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells. Administration of STZ can induce a model of insulin-deficient diabetes.[16][17]
Protocols
-
Animal Model: Use male db/db mice, with their lean db/+ littermates as controls.
-
Treatment: Begin administration of the this compound at an age when diabetic symptoms are developing (e.g., 6-8 weeks).
-
Efficacy Endpoints:
-
Blood Glucose: Monitor fasting and non-fasting blood glucose levels weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.[7]
-
Plasma Insulin: Measure plasma insulin levels to assess β-cell function.[16]
-
Islet Histology: At the end of the study, collect pancreatic tissue to examine islet morphology and β-cell mass.
-
-
Induction of Diabetes: Administer a single high dose or multiple low doses of STZ to induce diabetes in mice (e.g., C57BL/6J).[18] Confirm hyperglycemia before starting treatment.
-
Treatment and Endpoints: Follow a similar treatment and endpoint analysis protocol as described for the db/db mice.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Pharmacokinetic Analysis
-
Dosing: Administer a single dose of the this compound to mice.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein bleeding.[13] Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Tissue Collection: At the final time point, sacrifice the animals and collect tissues of interest (e.g., tumor, lung, pancreas, liver).
-
Sample Processing and Analysis:
Pharmacodynamic Analysis
PD biomarkers are crucial for demonstrating target engagement.
-
Inhibition of Substrate Processing: As described in Protocol 3.3.2, use Western blotting to measure the accumulation of unprocessed precursor proteins (e.g., pro-MT1-MMP, pro-TGF-β1) in tissues from treated animals.
-
Downstream Effects: Measure the activity of downstream effectors, such as MMP-2 activity using gelatin zymography (Protocol 3.3.3).
-
Disease-Specific Biomarkers:
-
Infectious Disease: Reduction in viral load.
-
Metabolic Disease: Changes in blood glucose and insulin levels.
-
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By selecting appropriate animal models and employing robust experimental designs and endpoint analyses, researchers can effectively assess the therapeutic potential of novel furin inhibitors for a range of diseases. Careful optimization of dosing regimens and thorough PK/PD characterization are essential for translating promising preclinical findings into clinical success.
References
- 1. Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Membrane type 1-matrix metalloproteinase (MT1-MMP) and MMP-2 immunolocalization in human prostate: change in cellular localization associated with high-grade prostatic intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Furin Deficiency on Insulin Receptor Processing and Glucose Control in Liver and Pancreatic β Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection and Quantification of Transforming Growth Factor-β1 Produced by Murine B Cells: Pros and Cons of Different Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of Furin Deficiency on Insulin Receptor Processing and Glucose Control in Liver and Pancreatic β Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 16. biorxiv.org [biorxiv.org]
- 17. unmc.edu [unmc.edu]
- 18. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Furin Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a member of the proprotein convertase family of serine endoproteases, plays a crucial role in the maturation of a wide array of proteins involved in physiological and pathological processes.[1][2][3] Its activity is implicated in cancer progression, viral and bacterial infections, and other diseases, making it a significant target for therapeutic intervention.[2][4][5] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the development of potent and specific furin inhibitors. This document provides detailed protocols for determining the IC50 values of furin inhibitors using a fluorogenic enzyme assay.
Signaling Pathway of Furin-Mediated Protein Processing
Furin is primarily localized in the trans-Golgi network (TGN), where it processes precursor proteins as they traffic through the secretory pathway.[6][7] The enzyme recognizes and cleaves proteins at specific polybasic amino acid motifs, typically Arg-X-Lys/Arg-Arg↓.[1][5] This cleavage event converts inactive proproteins into their biologically active forms.
Caption: Furin-mediated proprotein activation pathway.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 value of a furin inhibitor involves preparing the necessary reagents, performing the enzyme assay with a range of inhibitor concentrations, measuring the enzymatic activity, and analyzing the data to calculate the IC50.
Caption: Workflow for this compound IC50 determination.
Experimental Protocols
Materials and Reagents
-
Fluorogenic Furin Substrate (e.g., pERTKR-AMC)[9]
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35)[10]
-
Test Inhibitor Compound
-
Known this compound (e.g., Decanoyl-RVKR-CMK) as a positive control[11]
-
DMSO (for dissolving compounds)
-
96-well black, low-binding microtiter plates[8]
-
Fluorescent microplate reader with excitation/emission wavelengths of 360-380 nm and 460 nm, respectively[8][11]
Protocol for Fluorogenic Furin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Further dilute the inhibitor to various concentrations in Furin Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11][12]
-
Dilute the recombinant human furin to the desired working concentration in ice-cold Furin Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the fluorogenic furin substrate solution in Furin Assay Buffer. The concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 50 µL of Furin Assay Buffer.
-
Negative Control (No Inhibitor): 40 µL of Furin Assay Buffer and 10 µL of diluted furin.
-
Positive Control: 40 µL of a known this compound at a concentration expected to give >90% inhibition and 10 µL of diluted furin.
-
Test Inhibitor: 40 µL of the test inhibitor at various concentrations and 10 µL of diluted furin.
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the furin substrate solution to all wells.
-
Immediately place the plate in a fluorescent microplate reader.
-
Measure the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. The excitation wavelength should be ~360-380 nm and the emission wavelength ~460 nm.[8][11]
-
Data Analysis and IC50 Calculation
-
Determine the initial reaction rates (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model.[13][14][15] The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where Y is the percent inhibition, X is the logarithm of the inhibitor concentration, Top and Bottom are the plateaus of the curve, LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom, and HillSlope describes the steepness of the curve. The IC50 is the concentration of inhibitor at which Y = 50.
Data Presentation
The quantitative data from the this compound screening should be summarized in a clear and structured table for easy comparison of the potency of different compounds.
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Inhibitor A | 1.2 ± 0.1 | 1.1 | 0.99 |
| Inhibitor B | 5.8 ± 0.4 | 0.9 | 0.98 |
| Inhibitor C | 0.5 ± 0.05 | 1.2 | 0.99 |
| Positive Control | 0.01 ± 0.002 | 1.0 | 0.99 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 values of furin inhibitors. Adherence to this detailed methodology will ensure the generation of reliable and reproducible data, which is essential for the discovery and development of novel therapeutics targeting furin. For more advanced studies, cell-based assays can provide further insights into the inhibitor's efficacy in a physiological context.[10][16]
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome | PLOS One [journals.plos.org]
- 3. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
A Researcher's Guide to Selecting and Utilizing Furin Activity Assay Kits
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercially available furin activity assay kits, designed to assist researchers in selecting the most appropriate assay for their specific needs. Detailed protocols for common assay types are provided, along with a comparative analysis of their performance characteristics. This document also includes essential information on sample preparation, troubleshooting, and the biological context of furin activity.
Introduction to Furin and its Significance
Furin, a calcium-dependent serine endoprotease, is a key member of the proprotein convertase (PC) family.[1] It plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins within the secretory pathway.[2] Furin is ubiquitously expressed and enriched in the trans-Golgi network (TGN), where it cleaves precursor proteins at the C-terminal side of a specific polybasic amino acid consensus sequence, typically Arg-X-Lys/Arg-Arg↓.[3]
The substrates of furin are diverse and include hormones, growth factors, receptors, and viral envelope glycoproteins.[3] Consequently, furin is implicated in a multitude of physiological and pathological processes, including embryonic development, tissue homeostasis, and the progression of diseases such as cancer and viral infections.[3][4] The critical role of furin in the activation of viral fusion proteins, such as the spike protein of SARS-CoV-2, has made it an attractive target for antiviral drug development.[4] The accurate measurement of furin activity is therefore essential for advancing our understanding of its biological functions and for the development of novel therapeutics.
Principles of Furin Activity Assays
The quantification of furin activity typically relies on the enzymatic cleavage of a synthetic substrate containing the furin recognition sequence. This cleavage event generates a detectable signal that is proportional to the amount of active furin in the sample. The most common detection methods employed in commercial assay kits are fluorometric, colorimetric, and ELISA-based.
Fluorometric Assays
Fluorometric assays are the most widely used method for measuring furin activity due to their high sensitivity and continuous monitoring capabilities. These assays utilize a synthetic peptide substrate that contains the furin cleavage sequence flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by furin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. Common fluorophores used in these assays include 7-amino-4-methylcoumarin (B1665955) (AMC) and rhodamine 110 (Rh110).
Colorimetric Assays
Colorimetric assays for furin activity are typically based on the enzyme-linked immunosorbent assay (ELISA) format.[5][6] In a sandwich ELISA for furin, a capture antibody specific for furin is coated onto the wells of a microplate. The sample containing furin is then added, and the furin protein is captured by the antibody. A second, biotinylated detection antibody that also recognizes furin is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic HRP substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added, which produces a colored product. The intensity of the color, which is proportional to the amount of furin, is measured using a spectrophotometer. While technically measuring furin protein levels, this format is often used as a proxy for activity, especially when comparing relative levels between samples.
Luminescent Assays
Luminescent assays for furin activity are less common but offer the potential for even higher sensitivity than fluorometric assays. The principle is similar, involving the cleavage of a specific substrate that ultimately leads to the production of a luminescent signal. Due to the limited commercial availability of dedicated luminescent furin activity assay kits, specific details and protocols are not as readily available.
Selecting the Right Furin Activity Assay Kit
The choice of a furin activity assay kit should be guided by the specific requirements of the experiment, including the sample type, the expected level of furin activity, and the desired throughput. The following table provides a comparison of key quantitative parameters for representative commercially available furin activity assay kits.
| Assay Type | Kit Name/Supplier | Detection Method | Sensitivity (Detection Limit) | Detection Range | Sample Types |
| Fluorometric | Furin Activity Assay Kit (Fluorometric) (Abcam, ab289844) | Fluorometric (Ex/Em = 360/460 nm) | Not explicitly stated, but can detect low levels of activity. | 0-140 pmol/well of AMC standard | Plasma, Serum, other biological samples[7] |
| Fluorometric | SensoLyte® Rh110 Furin Activity Assay Kit (AnaSpec, AS-72256) | Fluorometric (Ex/Em = 490/520 nm) | 0.02 ng/mL | Not explicitly stated | Purified enzyme, cell lysates, etc.[4] |
| Fluorometric | Furin Protease Assay Kit (BPS Bioscience, 78040) | Fluorometric (Ex/Em = 380/460 nm) | Not explicitly stated | Not explicitly stated | Purified enzyme, inhibitor screening[6] |
| Colorimetric (ELISA) | Human Furin ELISA Kit (Novus Biologicals, NBP2-67962) | Colorimetric (450 nm) | 0.10 ng/mL | 0.16-10 ng/mL | Serum, Plasma, other biological fluids[5] |
| Colorimetric (ELISA) | Human FUR(Furin) ELISA Kit (FineTest, EH0143) | Colorimetric (450 nm) | 9.375 pg/ml | 15.625-1000 pg/ml | Serum, plasma, tissue homogenates[8] |
Experimental Protocols
The following sections provide detailed protocols for performing fluorometric and colorimetric (ELISA) furin activity assays. These protocols are based on commercially available kits and should be adapted as per the manufacturer's instructions.
Fluorometric Furin Activity Assay Protocol (Example)
This protocol is a generalized procedure based on common fluorometric furin assay kits.
Materials:
-
Furin Activity Assay Kit (containing Furin Assay Buffer, Furin Substrate, Furin Positive Control, Furin Inhibitor, and a fluorescence standard like AMC)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
Samples (e.g., plasma, serum, cell lysates)
Procedure:
-
Reagent Preparation:
-
Thaw all kit components to room temperature before use.
-
Prepare the fluorescence standard curve by diluting the standard (e.g., AMC) in Furin Assay Buffer to a series of known concentrations.
-
If provided, dilute the Furin Positive Control and this compound as per the kit's instructions.
-
-
Sample Preparation:
-
Serum and Plasma: Centrifuge samples to remove any precipitates. Dilute the supernatant with Furin Assay Buffer. A 1:10 dilution is a common starting point.[7]
-
Cell Lysates: Lyse cells in a buffer compatible with the assay. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
Add the prepared standards to the 96-well plate in duplicate or triplicate.
-
For each sample, prepare two wells: one for the total activity measurement and one for the background measurement in the presence of the this compound.
-
Add the diluted samples to their respective wells.
-
Add the this compound to the designated sample wells. Add an equal volume of Furin Assay Buffer to the total activity wells.
-
If using a positive control, add the diluted Furin Positive Control to separate wells.
-
Prepare a reaction mix by diluting the Furin Substrate in Furin Assay Buffer according to the kit's protocol.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately begin measuring the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (assay buffer with substrate) from all readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Calculate the rate of the reaction (Vmax) for each sample by determining the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-containing sample from the rate of the total activity sample to determine the specific furin activity.
-
Use the standard curve to convert the furin activity from relative fluorescence units (RFU) per minute to a specific concentration or activity unit (e.g., pmol/min/µg). One unit of furin is often defined as the amount of enzyme that cleaves a fluorescent peptidyl substrate to liberate 1 µmol of AMC per minute at a specific pH and temperature.[7]
-
Colorimetric Furin ELISA Protocol (Example)
This protocol is a generalized procedure based on common furin ELISA kits.
Materials:
-
Human Furin ELISA Kit (containing a pre-coated 96-well plate, standards, detection antibody, HRP conjugate, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer
-
Samples (e.g., serum, plasma, cell culture supernatants)
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Reconstitute the standards to create a standard curve as per the manufacturer's instructions.
-
Dilute samples as necessary with the provided sample diluent.
-
-
Assay Procedure:
-
Add the standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C).[5]
-
Aspirate the liquid from each well and wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).[5]
-
Wash the plate again to remove unbound detection antibody.
-
Add the HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).[5]
-
Wash the plate to remove the unbound HRP conjugate.
-
Add the TMB substrate to each well and incubate in the dark (e.g., 15 minutes at 37°C). A blue color will develop.[5]
-
Stop the reaction by adding the stop solution to each well. The color will change to yellow.
-
Immediately measure the absorbance of each well at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of furin in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Furin's Role and Assay Workflow
Furin Signaling Pathway
The following diagram illustrates the central role of furin in the processing of proproteins within the secretory pathway.
Caption: Furin-mediated proprotein processing pathway.
Experimental Workflow for a Fluorometric Furin Activity Assay
This diagram outlines the key steps involved in a typical fluorometric furin activity assay.
Caption: General workflow of a fluorometric furin activity assay.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Aliquot and store the substrate protected from light. Prepare fresh reaction mix for each experiment. |
| Contaminated reagents or samples | Use high-purity water and reagents. Ensure proper sample handling to avoid contamination. | |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the furin positive control and samples. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Verify the pH and temperature are within the optimal range for furin activity. | |
| Presence of inhibitors in the sample | Consider a sample cleanup step or dilution to minimize the effect of inhibitors. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components. |
| Incomplete mixing | Gently mix the contents of the wells after adding each component. | |
| Non-linear Standard Curve | Incorrect standard dilutions | Prepare fresh standards and ensure accurate serial dilutions. |
| Saturation of the signal | If the signal is too high, dilute the standards or samples and repeat the assay. |
Conclusion
The selection of an appropriate furin activity assay kit is a critical step in obtaining reliable and reproducible data. Fluorometric assays offer high sensitivity and are well-suited for kinetic studies and inhibitor screening. ELISA-based colorimetric assays provide a robust method for quantifying furin protein levels, which can be an indicator of its activity. By carefully considering the principles, protocols, and comparative data presented in this guide, researchers can confidently choose the best assay for their specific research questions, contributing to a deeper understanding of the multifaceted roles of furin in health and disease.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furin Protease Assay Kit - BPS Bioscience [bioscience.co.uk]
- 4. SensoLyte® Rh110 Furin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. content.abcam.com [content.abcam.com]
- 8. fntest.cn [fntest.cn]
Application of Furin Inhibitors in Virology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of cellular and pathogenic proteins. In virology, furin is of particular interest as it is hijacked by numerous viruses to cleave their envelope glycoproteins, a crucial step for viral infectivity and propagation. This dependence on a host enzyme presents a promising target for broad-spectrum antiviral therapies. Furin inhibitors, by blocking this essential cleavage step, can prevent viral entry into host cells and subsequent replication. This document provides detailed application notes and protocols for the use of furin inhibitors in virological research, aimed at facilitating the study of their antiviral potential and mechanism of action.
Many enveloped viruses, including highly pathogenic avian influenza (HPAI), coronaviruses (e.g., SARS-CoV-2), flaviviruses (e.g., Zika and Dengue), and paramyxoviruses, possess a furin cleavage site in their fusion glycoproteins. The cleavage of these precursor proteins, such as the spike (S) protein of SARS-CoV-2 or the hemagglutinin (HA) of avian influenza virus, into mature subunits is essential for conformational changes that drive the fusion of viral and host cell membranes. By inhibiting furin, researchers can effectively block this activation step, leading to the production of non-infectious or poorly infectious viral particles.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various furin inhibitors against different viruses. This data is crucial for selecting the appropriate inhibitor and concentration range for your experiments.
| Inhibitor | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Decanoyl-RVKR-CMK | SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 0.057 | 318.2 | 5,567 | |
| Decanoyl-RVKR-CMK | Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 | >100 | >5.38 | |
| Decanoyl-RVKR-CMK | Japanese Encephalitis (JEV) | Vero | Plaque Assay | 19.85 | >100 | >5.04 | |
| Naphthofluorescein | SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 9.025 | 57.44 | 6.36 | |
| MI-1851 | SARS-CoV-2 | Calu-3 | Virus Titer Reduction | N/A | >100 | N/A |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., viral replication) is reduced by half. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. The Selectivity Index (SI = CC50/IC50) is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action and experimental procedures are essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Furin-Mediated Viral Glycoprotein (B1211001) Cleavage
Caption: Furin cleavage of viral glycoprotein precursors in the trans-Golgi network.
Experimental Workflow: Plaque Reduction Assay
Application Notes and Protocols: Utilizing Furin Inhibitors to Elucidate the Mechanisms of Tumor Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. This complex process involves a cascade of events, including local invasion, intravasation, survival in circulation, extravasation, and colonization of secondary sites. The proteolytic enzyme furin, a member of the proprotein convertase family, has emerged as a critical regulator of tumor progression and metastasis.[1][2][3] Furin is responsible for the post-translational cleavage and activation of a wide array of precursor proteins that are integral to the metastatic cascade.[4][5] These substrates include matrix metalloproteinases (MMPs), growth factors and their receptors, and adhesion molecules.[5][6]
Elevated furin expression has been observed in various aggressive cancers, including those of the head and neck, breast, lung, and brain, and often correlates with a poor prognosis.[1][6] Consequently, the inhibition of furin activity presents a compelling strategy for both studying the fundamental mechanisms of metastasis and developing novel anti-cancer therapeutics.[2][3] This document provides detailed application notes and experimental protocols for utilizing furin inhibitors to investigate tumor metastasis.
Furin's Role in Metastasis: Key Substrates and Signaling Pathways
Furin facilitates metastasis by activating key proteins involved in extracellular matrix (ECM) degradation, cell migration, and invasion. The primary substrates of furin in this context include:
-
Membrane Type 1-Matrix Metalloproteinase (MT1-MMP): A key enzyme responsible for degrading ECM components, thereby paving the way for cancer cell invasion. Furin-mediated cleavage of pro-MT1-MMP is a critical activation step.[1][7]
-
Transforming Growth Factor-β (TGF-β): A pleiotropic cytokine that can promote tumor progression and metastasis in advanced cancers. Furin is involved in the processing of pro-TGF-β to its biologically active form.[5][6]
-
Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of this receptor signaling pathway is implicated in tumor cell proliferation, survival, and migration. Furin processes the pro-IGF1R into its mature, functional form.[8]
-
Vascular Endothelial Growth Factor C (VEGF-C): A key regulator of lymphangiogenesis, the formation of new lymphatic vessels, which is a common route for tumor cell dissemination. Furin-mediated processing of pro-VEGF-C is essential for its activity.[4]
The inhibition of furin disrupts these activation processes, leading to a reduction in the metastatic potential of cancer cells.
Data Presentation: Efficacy of Furin Inhibitors
A variety of furin inhibitors have been developed, including protein-based inhibitors, peptidomimetics, and small molecules. Their efficacy in inhibiting tumor metastasis has been demonstrated in numerous studies.
Table 1: In Vitro and In Vivo Efficacy of Select Furin Inhibitors
| Inhibitor | Type | Cancer Cell Line(s) | Assay | Results | Reference(s) |
| α1-PDX | Protein | HNSCC (A253, Detroit 562, SCC15) | In Vitro Invasion | ~50% reduction in invasion | [6][9] |
| HNSCC (A253, Detroit 562, SCC15) | In Vivo Tracheal Xenotransplant | 70-80% reduction in invasion | [6][9] | ||
| HNSCC | In Vivo Subcutaneous Tumorigenicity | Significant decrease or absence of tumor growth | [6][9] | ||
| Lung Adenocarcinoma (A549) | In Vitro Migration | Significant inhibition of cell migration | [4] | ||
| dec-RVKR-cmk | Peptidomimetic | Human Fibrosarcoma (HT1080) | In Vitro Invasion | Decreased invasive ability | [1] |
| Lung Carcinoma (Calu-6) | In Vitro Proliferation | ~50% reduction in proliferation at 100 µM | [8] | ||
| B3 | Small Molecule | Human Fibrosarcoma (HT1080) | In Vitro Invasion | ~50% inhibition of invasion at 15 µM | [1] |
| CHO (expressing proMT1-MMP) | In Vitro Motility | Almost complete inhibition of motility | [1] |
Table 2: Inhibitory Constants of Select Furin Inhibitors
| Inhibitor | Type | Ki | IC50 | Reference(s) |
| dec-RVKR-cmk | Peptidomimetic | ~1 nM | 1.3 ± 3.6 nM | [10] |
| B3 | Small Molecule | 12 µM | 12 µM | [1][7] |
| Phac-Arg-Val-Arg-4-Amba | Peptidomimetic | 0.81 nM | - | [11] |
| α1-PDX | Protein | Subnanomolar | >3000-fold more effective than α1-AT | [6][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and experimental conditions.
Experimental Workflow Overview
Protocol 1: Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.[13][14][15]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound of choice
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Coating Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Rehydrate the Matrigel by adding 300 µL of serum-free medium to the upper chamber and 500 µL to the lower chamber and incubate for 30 minutes at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium containing the desired concentrations of the this compound or vehicle control.
-
Count cells and adjust the concentration to 1 x 105 cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 300 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours (time depends on the cell line's invasive potential).
-
-
Staining and Quantification:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the inserts in fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells on the bottom of the membrane with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invaded cells in several random fields.
-
Protocol 2: In Vivo Subcutaneous Tumor Model and Spontaneous Metastasis
This model assesses the effect of furin inhibitors on primary tumor growth and the spontaneous formation of metastases.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells (e.g., 1 x 106 cells per mouse)
-
Matrigel (optional, can be mixed with cells to aid tumor formation)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools for necropsy
-
Formalin or other fixatives for tissue preservation
Procedure:
-
Cell Preparation:
-
Harvest and count cancer cells as described in Protocol 1.
-
Resuspend cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 107 cells/mL).
-
Optionally, mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Inhibitor Treatment:
-
Begin administration of the this compound at the desired dose and schedule. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the inhibitor's properties.
-
-
Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the health and body weight of the mice.
-
-
Metastasis Assessment:
-
At the end of the experiment (based on tumor size or humane endpoints), euthanize the mice.
-
Perform a necropsy and carefully examine organs (especially lungs and liver) for macroscopic metastases.
-
Excise the primary tumor and organs of interest.
-
Fix tissues in formalin for subsequent histological analysis (e.g., H&E staining, immunohistochemistry) to confirm and quantify micrometastases.
-
Protocol 3: In Vivo Experimental Metastasis Model (Tail Vein Injection)
This model assesses the ability of cancer cells to colonize distant organs after direct introduction into the circulation.
Materials:
-
Same as Protocol 2
-
27-30 gauge needles and 1 mL syringes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of cancer cells in sterile PBS at a concentration of 1-2 x 106 cells/mL. Ensure there are no cell clumps.
-
-
Tail Vein Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Inject 100 µL of the cell suspension into one of the lateral tail veins.
-
-
Inhibitor Treatment:
-
Administer the this compound according to the planned dosing regimen.
-
-
Metastasis Assessment:
-
Monitor the mice for signs of distress.
-
After a predetermined period (e.g., 2-8 weeks), euthanize the mice.
-
Harvest lungs and other organs.
-
Count the number of visible metastatic nodules on the organ surface.
-
Fix the organs for histological confirmation and quantification of metastases.
-
Protocol 4: In Vivo Tracheal Xenotransplant Invasion Assay
This is a more specialized assay to study the local invasion of cancer cells in an organotypic model.[6][9]
Materials:
-
Tracheas from donor animals (e.g., rats)
-
Cancer cells
-
This compound
-
SCID mice
-
Surgical tools
Procedure:
-
Preparation of Tracheal Grafts:
-
Aseptically remove tracheas from donor animals.
-
Clean the tracheas and cut them into segments.
-
Remove the native epithelium by gentle scraping.
-
-
Cell Seeding:
-
Prepare a suspension of cancer cells (with or without this compound pre-treatment).
-
Inject the cell suspension into the lumen of the tracheal segments.
-
-
Xenotransplantation:
-
Anesthetize SCID mice.
-
Create a subcutaneous pocket on the back of the mouse.
-
Implant the cell-seeded tracheal segments into the subcutaneous pocket.
-
-
Inhibitor Treatment (if not pre-treated):
-
Administer the this compound to the mice.
-
-
Analysis:
-
After a set period (e.g., 1-2 weeks), euthanize the mice and retrieve the tracheal grafts.
-
Fix the grafts in formalin and process for histology.
-
Stain cross-sections of the trachea (e.g., with H&E) and examine them microscopically to assess the depth of cancer cell invasion into the tracheal wall.
-
Conclusion
Furin inhibitors are invaluable tools for dissecting the molecular mechanisms underlying tumor metastasis. By blocking the activation of key pro-metastatic proteins, these inhibitors can significantly reduce cancer cell invasion and dissemination in both in vitro and in vivo models. The protocols and data presented in these application notes provide a comprehensive resource for researchers aiming to utilize furin inhibitors in their studies of cancer metastasis and for professionals involved in the development of novel anti-cancer therapies. The continued investigation into the role of furin and the development of more specific and potent inhibitors hold great promise for advancing our understanding and treatment of metastatic disease.
References
- 1. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. The possible role furin and furin inhibitors in endometrial adenocarcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on lung adenocarcinoma cell growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A small-molecule this compound inhibits cancer cell motility and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Proprotein Convertases in Furin-Rich Lung Cancer Cells Results in Decreased In vitro and In vivo Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
Application Notes and Protocols for Assessing Furin Inhibitor Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes, including cancer, viral infections, and bacterial toxin activation.[1] Consequently, the development of furin inhibitors is a promising therapeutic strategy. A key determinant of the efficacy of these inhibitors is their ability to permeate cell membranes and reach their intracellular targets, primarily the trans-Golgi network (TGN).[2] These application notes provide a detailed overview of the techniques available to assess the cell permeability of furin inhibitors, complete with experimental protocols and data interpretation guidelines.
Key Techniques for Assessing Cell Permeability
The cell permeability of furin inhibitors can be evaluated using a combination of direct and indirect methods. Direct methods, such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), provide quantitative measures of a compound's ability to cross cellular or artificial membranes. Indirect methods, which are often cell-based functional assays, infer permeability by measuring the inhibition of intracellular furin activity. A significant discrepancy between a compound's biochemical potency (e.g., IC50 in an enzymatic assay) and its cellular efficacy (e.g., EC50 in a cell-based assay) can be indicative of poor cell permeability.
Data Presentation: Quantitative Assessment of Furin Inhibitor Permeability
The following table summarizes the inhibitory potency and cellular efficacy of representative furin inhibitors. The ratio of cellular EC50 to biochemical IC50 provides a quantitative indicator of effective cell permeability, where a lower ratio suggests better permeability.
| Inhibitor Class | Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | EC50/IC50 Ratio | Inferred Permeability | Reference |
| Peptidomimetic | Decanoyl-RVKR-CMK | 1.3 ± 3.6 | 9108 ± 6187 | ~7000 | Poor | [3] |
| Small Molecule | BOS-318 | 1.9 ± 1.1 | 23.5 ± 14.7 | ~12 | Good | [3] |
| Guanidinylated 2,5-dideoxystreptamine (B1253846) | Compound 1g | - | - | - | Poor (qualitative) | [1] |
| Bis-guanidinophenyl ether | Compound 2f | - | - | - | Low intracellular activity | [1] |
Note: While Decanoyl-RVKR-CMK is often described as "cell-permeable," the significant difference between its biochemical and cellular activity suggests that its effective permeability and/or intracellular stability is low.[2][3][4] In contrast, BOS-318 demonstrates much more comparable biochemical and cellular potency, indicating efficient cell penetration.[3] Some guanidinylated 2,5-dideoxystreptamine derivatives and bis-guanidinophenyl ethers have been shown to have poor cell permeability or low intracellular activity.[1]
Signaling Pathways and Experimental Workflows
Furin-Mediated Protein Maturation Pathway
Furin is a key protease in the secretory pathway, responsible for the cleavage and activation of a multitude of substrate proteins. This diagram illustrates the central role of furin in this process and the point of intervention for furin inhibitors.
Caption: Furin's role in protein maturation and its inhibition.
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[5] This workflow outlines the key steps in performing this assay.
Caption: Caco-2 permeability assay workflow.
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[6]
Caption: PAMPA experimental workflow.
Experimental Protocols
Caco-2 Permeability Assay Protocol
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayer with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the this compound solution (at the desired concentration in transport buffer) to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh transport buffer.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the procedure described in step 3, but add the this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Quantify the concentration of the this compound in all collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the inhibitor in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability coefficient (Pe) of a this compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
This compound stock solution
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating:
-
Carefully apply a small volume of the artificial membrane solution to the filter of each well in the donor plate.
-
-
Plate Preparation:
-
Add the aqueous buffer to each well of the acceptor plate.
-
Prepare the this compound solution at the desired concentration in the same aqueous buffer and add it to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) without shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the this compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) in cm/s using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium if the membrane were freely permeable.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
-
Cellular Uptake and Efflux Assays
Objective: To qualitatively or quantitatively measure the accumulation of a this compound inside cells.
Materials:
-
A suitable cell line (e.g., HT1080 fibrosarcoma cells)
-
Cell culture reagents
-
Radiolabeled or fluorescently tagged this compound (if available)
-
Scintillation counter or fluorescence microscope/plate reader
-
Cell lysis buffer
-
Appropriate buffers (e.g., PBS)
Procedure (for a radiolabeled inhibitor):
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Uptake:
-
Wash the cells with buffer.
-
Add the radiolabeled this compound at various concentrations and incubate for different time points at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer.
-
-
Efflux:
-
After the uptake period, replace the inhibitor-containing medium with fresh, inhibitor-free medium.
-
Incubate for various time points to allow for efflux.
-
Collect the medium at each time point to measure the amount of inhibitor that has been transported out of the cells.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Measure the radioactivity in the collected medium for efflux studies.
-
-
Data Analysis:
-
Plot intracellular concentration over time to determine uptake kinetics.
-
Plot the decrease in intracellular concentration over time to determine efflux rates.
-
Conclusion
Assessing the cell permeability of furin inhibitors is a critical step in their development as therapeutic agents. A multi-faceted approach that combines direct permeability assays like Caco-2 and PAMPA with indirect, cell-based functional assays provides a comprehensive understanding of a compound's ability to reach its intracellular target. The protocols and data interpretation guidelines provided in these application notes are intended to assist researchers in making informed decisions during the lead optimization process.
References
- 1. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
Application Notes and Protocols for the Synthesis of Peptide-Based Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of peptide-based inhibitors targeting furin, a critical proprotein convertase involved in numerous pathological processes.
Introduction to Furin
Furin is a calcium-dependent serine endoprotease, a member of the proprotein convertase (PC) family, that plays a pivotal role in the post-translational modification of a wide array of precursor proteins.[1][2][3] It is primarily localized in the trans-Golgi network (TGN) but also cycles between the TGN, the cell surface, and endosomes.[1][2][4] Furin recognizes and cleaves its substrates at the C-terminal side of a specific multibasic amino acid consensus sequence, canonically Arg-X-(Lys/Arg)-Arg↓.[2][5]
The enzyme is implicated in the maturation of proteins involved in homeostasis, but its activity is also exploited by numerous pathogens and is upregulated in various diseases.[1][2] For instance, furin is responsible for activating viral envelope proteins (e.g., HIV, influenza, SARS-CoV-2), bacterial toxins (e.g., anthrax toxin), and processing proteins involved in tumor progression.[1][4][6] This central role in disease makes furin an attractive therapeutic target for the development of potent and specific inhibitors.[3][7]
Application Note 1: Design and Synthesis of Peptide-Based Furin Inhibitors
Design Principles
The design of effective peptide-based furin inhibitors leverages the enzyme's natural substrate specificity. Key design strategies include:
-
Substrate Mimicry: The core of most peptide inhibitors is a sequence that mimics the furin recognition motif, typically containing arginine or lysine (B10760008) at the P1 and P4 positions.[7][8]
-
Non-Natural Amino Acids: Incorporating non-natural amino acids or arginine mimetics at the P1 position can enhance binding affinity and selectivity.[3]
-
Cyclization: Introducing cyclic structures, either through disulfide bridges or head-to-tail backbone cyclization, can increase proteolytic stability and conformational rigidity, often leading to improved potency.[8][9] A study based on the sunflower trypsin inhibitor 1 (SFTI-1) framework successfully developed potent cyclic peptidic inhibitors.[8][9]
-
P6 Position Modification: The addition of a basic amino acid (e.g., Arginine or Lysine) at the P6 position has been shown to have a beneficial effect on furin inhibition.[8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Inhibitor
This protocol describes the manual synthesis of a linear peptide inhibitor using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[10][11][12]
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang/trityl-based resin for C-terminal acids.[10][12]
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Pbf for Arg, Boc for Lys).
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Cold diethyl ether.
-
SPPS reaction vessel.
Methodology:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq. to resin substitution) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[11]
-
Incubate at room temperature with occasional stirring for 2-3 hours.[11]
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Confirm the identity and purity by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.
-
Caption: A workflow diagram illustrating the key steps of Fmoc-based Solid-Phase Peptide Synthesis.
Application Note 2: In Vitro Evaluation of Furin Inhibitor Potency
Protocol 2: Fluorometric Furin Activity Assay
This protocol details a fluorometric assay to determine the inhibitory potency (IC₅₀) of synthesized peptides against recombinant human furin. The assay measures the cleavage of a fluorogenic peptide substrate.[6][13]
Materials:
-
Recombinant Human Furin.
-
Fluorogenic Furin Substrate: e.g., Pyr-Arg-Thr-Lys-Arg-AMC (AMC: 7-amino-4-methylcoumarin).[8]
-
Furin Assay Buffer: e.g., 20 mM HEPES, 0.1% Triton X-100, 1 mM CaCl₂, pH 7.5.[5]
-
Synthesized peptide inhibitors.
-
Known this compound (Positive Control): e.g., Decanoyl-RVKR-CMK.[6]
-
96-well black, flat-bottom microplate.
-
Fluorescent microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[6]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the furin substrate in DMSO.
-
Prepare serial dilutions of the synthesized peptide inhibitors and the positive control inhibitor in the assay buffer.
-
Dilute the recombinant furin to the desired working concentration in cold assay buffer just before use.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add the following:
-
Test Wells: A fixed volume of each inhibitor dilution.
-
Positive Control Wells: A fixed volume of the known inhibitor.
-
Negative Control (100% activity) Wells: Assay buffer instead of inhibitor.
-
Blank (No Enzyme) Wells: Assay buffer instead of inhibitor and enzyme.
-
-
Add the diluted furin enzyme to all wells except the blanks.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic furin substrate to all wells.
-
Immediately place the plate in the fluorescent reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C. The reader should be set to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., four-parameter logistic fit).
-
Caption: Workflow for determining the IC50 value of a this compound using a fluorometric assay.
Data Presentation: Potency of Selected Peptide-Based Furin Inhibitors
The following table summarizes the inhibitory constants (Kᵢ) for several peptide-based furin inhibitors reported in the literature. Lower Kᵢ values indicate higher potency.
| Inhibitor Name/Type | Sequence / Core Structure | Potency (Kᵢ) | Reference |
| Linear Peptide | I4 (14-mer based on histone H1.2) | 17 nM | [7] |
| Linear Peptide | I5 (9-mer based on histone H1.2) | Stable, potent | [7] |
| Poly-arginine Amide | Nona-D-arginine amide (D9R-NH₂) | 24 nM | [3] |
| Cyclic Peptide | Inhibitor 5 (SFTI-1 based, bicyclic) | 0.21 nM | [9] |
| Peptidomimetic | Inhibitor 24 (P1 4-Amba moiety) | 16 pM | [3] |
| Peptidomimetic | Inhibitor 26 (P1 4-Amba moiety) | 8 pM | [3] |
| Peptidomimetic | Inhibitor 15 (P1 Amia moiety) | 4.78 pM | [3] |
| Peptidomimetic | Inhibitor 17 (P1 Amia moiety) | 7.08 pM | [3] |
Application Note 3: Key Signaling Pathways Involving Furin
Furin's activity is integral to several signaling pathways critical in both health and disease. Understanding these pathways is essential for developing targeted therapies.
General Furin Processing Pathway
Furin is synthesized as an inactive zymogen (profurin) and undergoes autocatalytic activation during its transit through the endoplasmic reticulum (ER) and the mildly acidic TGN.[2] Active furin then cleaves a multitude of proproteins within the TGN, at the cell surface, or in endosomes, depending on the substrate.[1]
Caption: Furin trafficking pathway and its role in proprotein maturation in different cellular compartments.
Furin-TGF-β Positive Feedback Loop
In certain cell types, such as synoviocytes, furin participates in a positive feedback loop with transforming growth factor-β (TGF-β).[1] Furin cleaves pro-TGF-β into its active form. Mature TGF-β then binds to its receptor, initiating a signaling cascade that leads to increased expression of the FURIN gene. This creates a self-amplifying loop that can contribute to pathological conditions.[1]
Caption: Diagram of the positive feedback loop between furin and TGF-β signaling.
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. neb.com [neb.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design of peptide inhibitors for furin based on the C-terminal fragment of histone H1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
Application Note: The Critical Role of Controls in Furin Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furin, a member of the proprotein convertase family of serine proteases, is a crucial enzyme involved in the maturation of a wide array of proteins within the secretory pathway.[1][2] Localized primarily in the trans-Golgi network, furin cleaves inactive precursor proteins at specific recognition sites to generate their biologically active forms.[3][4] These substrates include growth factors, hormones, receptors, and enzymes essential for cellular homeostasis.[1][3] However, furin's activity is also co-opted by numerous pathogens, including viruses like SARS-CoV-2, HIV, and influenza, as well as bacterial toxins such as anthrax toxin, for their activation and propagation.[4][5] Furthermore, overexpression of furin is linked to pathologies like cancer and atherosclerosis.[6][7]
This central role in disease has made furin a compelling therapeutic target. The development of specific furin inhibitors is a promising strategy for antiviral, antibacterial, and anticancer therapies.[8] Robust and reliable in vitro assays are fundamental to the discovery and characterization of these inhibitors. A critical, yet often overlooked, aspect of assay design is the correct implementation of positive and negative controls. This document provides a detailed guide and protocol for using controls effectively in fluorogenic furin inhibition assays to ensure data accuracy and reproducibility.
Principle of the Fluorogenic Furin Inhibition Assay
The most common method for measuring furin activity in a high-throughput format is a fluorogenic assay. The principle is based on a synthetic peptide substrate that mimics the furin cleavage site, typically Arg-X-(Lys/Arg)-Arg↓.[3] This peptide is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate.[9][10] Upon cleavage by furin, the AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to furin activity. Potential inhibitors are added to the reaction, and their efficacy is determined by the degree to which they suppress the fluorescence signal.
The Indispensable Role of Controls
Controls are the cornerstones of a valid furin inhibition assay. They establish the baseline and dynamic range of the experiment, allowing for the accurate interpretation of the effects of test compounds. Three types of controls are essential for every assay plate.
-
Negative Control (Maximum Activity / 0% Inhibition): This reaction contains the furin enzyme, the fluorogenic substrate, and the vehicle (e.g., DMSO) in which the test compounds are dissolved, but no inhibitor. This control represents the uninhibited activity of the enzyme and is used to define the 100% activity or 0% inhibition mark.[10]
-
Positive Control (Maximum Inhibition / 100% Inhibition): This reaction contains the furin enzyme, the substrate, and a known, potent furin inhibitor at a concentration sufficient to cause maximal inhibition.[10] A commonly used positive control is the irreversible inhibitor Decanoyl-RVKR-CMK.[5][10][11] This control defines the baseline of an almost fully inhibited reaction, corresponding to 100% inhibition.
-
Background Control (No Enzyme Activity): This well contains the assay buffer and the fluorogenic substrate but lacks the furin enzyme.[12] Its purpose is to measure any intrinsic fluorescence from the substrate, buffer components, or the microplate itself. This background fluorescence value must be subtracted from all other measurements to ensure the measured signal is derived solely from enzymatic activity.[13]
Data Presentation and Interpretation
Properly structured data is key to interpreting assay results. The table below outlines the setup and expected outcomes for the essential controls.
Table 1: Components and Expected Outcomes of Assay Controls
| Control Type | Furin Enzyme | Substrate | Test Compound / Vehicle | Known Inhibitor | Expected Result (Relative Fluorescence Units - RFU) | Represents |
| Negative Control | + | + | Vehicle | - | High RFU | 0% Inhibition |
| Positive Control | + | + | - | + | Low RFU (near background) | ~100% Inhibition |
| Background Control | - | + | - | - | Lowest RFU | Background Signal |
| Test Compound | + | + | + | - | Variable RFU | % Inhibition |
Once data is collected, the percent inhibition for each test compound concentration can be calculated. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Table 2: Example IC50 Values of Known Furin Inhibitors
| Inhibitor | IC50 Value | Reference |
| This compound 1 | 1.6 nM | [9] |
| This compound 2 | 110 nM | [9] |
| Decanoyl-RVKR-CMK | 57 nM (in plaque reduction assay) | [8] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Kᵢ = 0.81 nM | [8][11] |
Diagrams and Workflows
Furin Signaling and Inhibition Point
Furin acts within the trans-Golgi network (TGN) to process a multitude of precursor proteins, activating them to carry out diverse biological functions. Pathogens frequently exploit this pathway. A this compound blocks this crucial activation step.
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. neb.com [neb.com]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Furin Inhibitor Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of furin inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my furin inhibitor showing high potency in biochemical assays but low efficacy in my cell-based experiments?
A1: This is a common issue often attributed to several factors that differentiate a cell-free environment from a cellular context. The primary reasons include:
-
Poor Cell Permeability: Furin is predominantly located in the trans-Golgi network, a membrane-bound organelle.[1] Many inhibitors, especially larger peptide-based molecules, struggle to cross the cell membrane to reach their target.[2][3]
-
Inhibitor Instability: Furin inhibitors can degrade in the complex environment of cell culture media due to enzymatic activity, pH changes, or interaction with media components.[4][5]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.
-
Off-Target Binding: The inhibitor may bind to other cellular components, reducing the concentration available to inhibit furin.
Q2: How can I determine if my this compound is cell-permeable?
A2: Assessing cell permeability is crucial. You can employ several methods:
-
Indirect Cellular Assays: Use cell-based assays that require the inhibitor to cross the cell membrane to have an effect. For example, assays that measure the inhibition of processing of an intracellular furin substrate.[6]
-
Direct Measurement: Use techniques like LC-MS/MS to quantify the intracellular concentration of the inhibitor after incubation.
-
Fluorescently Labeled Inhibitors: If available, a fluorescently tagged version of your inhibitor can be visualized entering the cell using microscopy.
Q3: My this compound appears to be unstable in my long-term experiments. What could be the cause and how can I mitigate this?
A3: Instability over 24-48 hours is often due to chemical degradation in the aqueous and complex cell culture media.[5] Key factors include:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate degradation.[5][7]
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.[5]
-
Enzymatic Degradation: Proteases present in serum or secreted by cells can degrade peptide-based inhibitors.[4]
To mitigate this, consider replenishing the inhibitor at regular intervals during the experiment, using serum-free media if possible, and protecting your plates from light.
Q4: Could off-target effects be responsible for the low efficacy or unexpected results I'm observing?
A4: Yes, a lack of specificity can lead to misleading results. Your inhibitor might be acting on other members of the proprotein convertase family or other cellular proteases.[8][9] This can lead to cytotoxicity or other cellular responses that mask the specific effect of furin inhibition.[1] Consider using an inhibitor with a known selectivity profile or testing its activity against other related proteases.
Q5: What are some key considerations for optimizing my cell-based this compound assay?
A5: Optimization is key to obtaining reliable results. Consider the following:
-
Cell Line Selection: Use a cell line that expresses sufficient levels of furin and a relevant substrate.
-
Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration range for your inhibitor.
-
Incubation Time: The duration of inhibitor treatment should be optimized to allow for cell penetration and target engagement without causing significant toxicity.
-
Positive and Negative Controls: Always include a well-characterized this compound as a positive control and a vehicle-only control.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues with low this compound efficacy in cell-based assays.
Problem 1: Low or No Inhibitor Activity in Cells
Initial Checks
-
Confirm Inhibitor Integrity:
-
Verify the correct storage conditions for your inhibitor.
-
Prepare fresh stock solutions.
-
Confirm the identity and purity of your inhibitor if possible (e.g., via mass spectrometry).
-
-
Validate Assay Readout:
-
Ensure your detection method for furin activity (e.g., Western blot for substrate cleavage, fluorometric reporter assay) is working correctly.
-
Include a positive control inhibitor with known cell-based activity.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound activity.
Problem 2: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, uneven inhibitor distribution, or edge effects in the plate.
-
Solution: Ensure homogenous cell suspension before seeding, mix the plate gently after adding the inhibitor, and avoid using the outer wells of the plate.
Problem 3: Inhibitor is Toxic to Cells
-
Possible Cause: The inhibitor concentration is too high, or the inhibitor has off-target cytotoxic effects.[1]
-
Solution: Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the toxic concentration range. Lower the inhibitor concentration and/or reduce the incubation time. Consider using a different inhibitor with a better toxicity profile.
Quantitative Data Summary
Table 1: Properties of Common Furin Inhibitors
| Inhibitor | Type | Ki (nM) | Cell Permeability | Notes |
| Decanoyl-RVKR-CMK | Peptide-based | ~1 | Good | Irreversible, not highly specific.[10][11] |
| α1-PDX | Protein-based | - | Good (when expressed intracellularly) | Highly selective for furin.[11] |
| B3 (CCG 8294) | Small Molecule | - | Yes | Identified through high-throughput screening.[1] |
| 2,5-dideoxystreptamine derivatives | Small Molecule | Micromolar range | Variable | Some derivatives show good cell permeability and low toxicity.[6] |
| BOS series | Small Molecule | Nanomolar range | Good | High in vitro efficacy.[2][3] |
| MI-1851 | Peptidomimetic | - | Good | Reduces SARS-CoV-2 replication in cell culture.[10][12] |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Fluorometric this compound Screening Assay
This protocol is adapted from commercially available kits and provides a general framework for in vitro screening.[13]
Materials:
-
Recombinant Human Furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, pH 7.5)
-
Fluorogenic Furin Substrate (e.g., Boc-RVRR-AMC)
-
Test Inhibitor and Positive Control Inhibitor (e.g., Dec-RVKR-CMK)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of your test inhibitor in Furin Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor, a solvent control, and a positive control.
-
Add diluted recombinant furin to all wells except the background control wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the fluorogenic furin substrate to all wells to initiate the reaction.
-
Measure the fluorescence in kinetic mode at Ex/Em = 360/460 nm for 30-60 minutes.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a fluorometric this compound screening assay.
Protocol 2: Western Blot Assay for Intracellular Furin Activity
This protocol assesses the ability of an inhibitor to block the processing of an endogenous furin substrate.
Materials:
-
Cell line expressing a known furin substrate (e.g., pro-MT1-MMP in HT1080 cells)[1][14]
-
Complete cell culture medium
-
Test Inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the pro- and mature forms of the substrate
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of the pro-form to the mature form of the substrate.
Signaling Pathway Illustration
Furin-Mediated Activation of a Proprotein Substrate
Furin plays a critical role in the maturation of numerous proteins by cleaving them at specific recognition sites.[10][15] This process is essential for their biological activity.
Caption: Simplified diagram of furin-mediated proprotein activation.
References
- 1. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of mutant serpin/furin complexes: Dependence on pH and regulation at the deacylation step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on the applications of furin inhibitors for the treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background fluorescence in furin assays
Welcome to the Technical Support Center for furin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during your experiments, with a focus on mitigating high background fluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from your furin assay, leading to inaccurate and unreliable results. This guide will help you identify the potential sources of high background and provide actionable solutions.
Issue: High fluorescence signal in "no-enzyme" or "inhibitor-control" wells.
This is a common problem that can arise from several sources. The following troubleshooting workflow can help you pinpoint and resolve the issue.
Caption: Troubleshooting workflow for high background fluorescence in furin assays.
FAQs: Reducing Background Fluorescence
Q1: What are the primary sources of background fluorescence in furin assays?
A1: High background fluorescence can originate from several sources:
-
Autofluorescence from biological samples: Cells and tissues contain endogenous molecules like NADH, flavins, collagen, and elastin (B1584352) that fluoresce naturally, particularly in the blue-green spectral range.[1][2][3] Dead cells can also be a significant source of autofluorescence.[4][3]
-
Assay components: Phenol red and serum in cell culture media are known to be fluorescent.[5][1][6] The fluorogenic substrate itself may have some intrinsic fluorescence or can undergo spontaneous hydrolysis, leading to a high background signal.
-
Test compounds: Small molecules being screened for furin inhibition can be intrinsically fluorescent, a phenomenon known as autofluorescence.[7][8]
-
Non-specific binding and cleavage: The fluorescent substrate may bind non-specifically to components in the assay well or be cleaved by other proteases present in the sample, leading to a false-positive signal.[9]
-
Instrument noise: The fluorescence reader itself can contribute to the background signal.[10]
Q2: How can I reduce autofluorescence from my biological samples?
A2: Several strategies can be employed to minimize cellular autofluorescence:
-
Switch to red-shifted fluorophores: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[1] Using substrates with fluorophores that excite and emit in the red or far-red region can significantly improve the signal-to-noise ratio.[1][4]
-
Use appropriate controls: Always include a control with unstained cells (or lysate) to quantify the level of autofluorescence. This value can then be subtracted from the measurements of your experimental samples.[5]
-
Optimize cell culture conditions: Use phenol red-free media and reduce the serum concentration to the minimum required for cell viability.[1][3]
-
Remove dead cells: Dead cells are often highly autofluorescent.[4][3] Ensure high cell viability or use methods to remove dead cells before the assay.
-
Chemical quenching: For fixed-cell assays, chemical quenching agents can be used to reduce autofluorescence.
Q3: Are there chemical methods to quench autofluorescence?
A3: Yes, chemical quenching can be an effective method, particularly for fixed cells.
| Quenching Agent | Target Autofluorescence | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation with formaldehyde (B43269) or glutaraldehyde) | A reducing agent that can potentially affect protein function. It should be used after fixation and before adding the substrate.[5][4] |
| Sudan Black B | Lipofuscin | Effective at quenching lipofuscin autofluorescence but may introduce its own fluorescence in the far-red channel.[4] |
| Trypan Blue | Green fluorescence (e.g., from GFP) | Absorbs light in the green-yellow region.[11] |
| Commercial Reagents (e.g., TrueBlack®) | Lipofuscin, Collagen, Elastin, Red Blood Cells | Often provide superior quenching with less background fluorescence compared to traditional dyes.[4][12] |
Q4: My test compounds seem to be fluorescent. How do I handle this?
A4: Autofluorescent compounds are a common source of interference in fluorescence-based assays.[7][8]
-
Pre-screening compounds: Before performing the full assay, screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths used for your assay. This can be done by measuring the fluorescence of the compounds in the assay buffer without the enzyme or substrate.
-
Kinetic vs. endpoint reads: If a compound is fluorescent but does not inhibit the enzyme, its fluorescence signal should remain constant over time. In contrast, the signal from the enzymatic reaction will increase. By taking kinetic readings, you can often distinguish between true inhibition and compound autofluorescence.[8]
-
Use a different assay format: If a significant number of your hits are autofluorescent, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance) to confirm your results.
Q5: How can I optimize my assay buffer to reduce background?
A5: The composition of your assay buffer is critical for optimal enzyme activity and minimal background.
-
pH and Ionic Strength: Furin has a broad pH optimum, generally between 5.0 and 8.0, depending on the substrate.[13] It is a calcium-dependent serine endoprotease, so the inclusion of Ca²⁺ is often necessary.[14][15] A common buffer for furin is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[15]
-
Detergents: Including a low concentration of a non-ionic detergent, such as 0.005% - 0.05% Tween®-20, can help prevent the enzyme and substrate from sticking to the microplate, which can cause signal variability.[16][17]
-
Purity of Reagents: Ensure all buffer components are of high purity and free from fluorescent contaminants.
Caption: Key components of an optimized furin assay buffer.
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Quenching of Autofluorescence in Fixed Cells
This protocol is designed to reduce aldehyde-induced autofluorescence after cell fixation.
-
Fixation: Fix cells according to your standard protocol (e.g., 4% paraformaldehyde in PBS for 15-20 minutes).
-
Washing: Gently wash the cells three times with PBS to completely remove the fixative.
-
Quenching Solution Preparation: Freshly prepare a 1 mg/mL solution of NaBH₄ in PBS. Caution: NaBH₄ is a reducing agent and should be handled with care.
-
Quenching Reaction: Add the freshly prepared NaBH₄ solution to your cells and incubate for 15-30 minutes at room temperature.[5]
-
Final Washes: Thoroughly wash the cells three to four times with PBS to remove all traces of sodium borohydride.[5]
-
Proceed with Assay: You can now proceed with your furin activity assay by adding the fluorescent substrate.
Note: It is crucial to perform a control experiment to ensure that the NaBH₄ treatment does not interfere with your specific furin substrate or subsequent enzymatic activity.[5]
Protocol 2: General Furin Activity Assay
This protocol provides a general workflow for measuring furin activity in cell lysates.
-
Sample Preparation:
-
Collect cells and wash with cold PBS.
-
Lyse the cells on ice for 10-15 minutes in a suitable lysis buffer (e.g., 100 mM HEPES, pH 7.0, 0.5% Triton X-100, 1 mM CaCl₂, 1 mM β-mercaptoethanol).[18]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black, flat-bottom plate, prepare the following wells:
-
Sample Wells: Add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Inhibitor Control: Add cell lysate and a known furin inhibitor (e.g., Dec-RVKR-CMK).
-
No-Enzyme Control: Add lysis buffer instead of cell lysate.
-
Substrate Control: Add assay buffer and the fluorescent substrate.
-
-
Adjust the volume in all wells to 50 µL with furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol).[15]
-
-
Reaction Initiation and Measurement:
-
Prepare the furin substrate solution in the assay buffer at 2X the final desired concentration.
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for your fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each sample.
-
The furin activity can be expressed as the rate of fluorescence increase per unit of protein per unit of time. The signal in the inhibitor control wells should be close to the background, confirming that the measured activity is specific to furin or furin-like proteases.
-
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 13. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Furin Inhibitor Concentration for Cell Culture
Welcome to the technical support center for the optimization of furin inhibitor concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with furin inhibitors.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration for my this compound?
A1: The optimal concentration of a this compound is cell-line and compound-specific. A good starting point is to consult the literature for previously reported effective concentrations of the specific inhibitor or similar compounds in your cell type of interest.[1] If no data is available, a dose-response experiment is crucial. Start with a broad range of concentrations, for example, from 0.1 µM to 100 µM.[2][3][4] The goal is to identify a concentration that effectively inhibits furin activity without causing significant cytotoxicity.
Q2: My this compound is showing high cytotoxicity. What should I do?
A2: High cytotoxicity is a common issue. Here are several troubleshooting steps:
-
Lower the Concentration: The most straightforward solution is to reduce the inhibitor concentration.[5]
-
Reduce Incubation Time: Shorten the duration of exposure to the inhibitor. A time-course experiment can help determine the minimum time required for effective inhibition.[5]
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.1%, as the solvent itself can be toxic to cells.[5] Always include a vehicle control (medium with solvent but no inhibitor) in your experiments.
-
Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, MTS, or LDH assay) to determine the cytotoxic concentration 50 (CC50) of your inhibitor. This will help you establish a therapeutic window.
Q3: I am not observing any inhibition of furin activity. What are the possible reasons?
A3: A lack of inhibitory effect can be due to several factors:
-
Suboptimal Concentration: The inhibitor concentration may be too low. Perform a dose-response experiment with a wider and higher range of concentrations.
-
Inhibitor Instability: Some inhibitors can be unstable in cell culture media over long incubation periods.[6] Consider replenishing the inhibitor by performing partial or full media changes during long-term experiments.[6] Protecting the culture from light can also prevent photodegradation of some compounds.[6]
-
Cell Permeability: If you are targeting intracellular furin, ensure your inhibitor is cell-permeable. Some inhibitors may only be effective against cell-surface furin.[3][7]
-
Incorrect Assay: Verify that your assay for measuring furin activity is sensitive and specific. Some general protease activity assays may not be suitable for quantifying furin-specific activity.[8][9]
Q4: How can I confirm that the observed phenotype is due to furin inhibition and not off-target effects?
A4: This is a critical aspect of inhibitor studies.
-
Use a Control Compound: Include a structurally similar but inactive compound as a negative control.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a furin variant that is resistant to the inhibitor.
-
Multiple Inhibitors: Use multiple, structurally distinct furin inhibitors to see if they produce the same phenotype.
-
Knockdown/Knockout: Compare the inhibitor's effect to the phenotype observed with genetic knockdown or knockout of furin.
-
Measure Furin Substrate Processing: Directly measure the cleavage of a known furin substrate (e.g., pro-TGF-β, pro-MMP) by Western blot or a specific activity assay to confirm target engagement.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 and a cytotoxicity assay (e.g., MTT) to find the non-toxic concentration range.[11] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically ≤0.1%). Include a vehicle-only control.[5] | |
| Long incubation time. | Reduce the incubation period. Perform a time-course experiment.[5] | |
| No Inhibitory Effect | Inhibitor concentration is too low. | Increase the inhibitor concentration. A common starting point is 5-10 times the known Ki or IC50 value.[1] |
| Poor inhibitor stability in media. | Replenish the media with fresh inhibitor during long-term experiments. Protect from light if the compound is light-sensitive.[6] | |
| Inhibitor is not cell-permeable. | Use a known cell-permeable inhibitor or a different delivery method. Some inhibitors only act on extracellular furin.[3] | |
| Inconsistent Results | Cell confluence variability. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.[5] |
| Repeated freeze-thaw cycles of the inhibitor stock. | Aliquot the inhibitor stock solution upon first use to avoid multiple freeze-thaw cycles.[5] | |
| Complex media components interacting with the inhibitor. | Consider using a serum-free medium for the duration of the inhibitor treatment if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining Inhibitor Cytotoxicity using an MTT Assay
This protocol provides a method to assess the effect of a this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Furin Activity Assay
This protocol measures the activity of furin in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate containing furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5 mg/ml BSA)[12]
-
Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC)[3]
-
This compound
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare dilutions of the this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the cell lysate and the different concentrations of the this compound. Include a no-inhibitor control. Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Initiate Reaction: Add the fluorogenic furin substrate to each well to a final concentration of around 100 µM.[3]
-
Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at an excitation of 380 nm and an emission of 460 nm.[3]
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
Visual Guides
Experimental Workflow for Optimizing Inhibitor Concentration```dot
Caption: Troubleshooting guide for lack of this compound efficacy.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of Furin Inhibitors to Reduce Pathogenic E. coli- and Shigella flexneri-Induced Cytotoxicity, Oxidative Stress and Inflammation in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with furin inhibitor cytotoxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to furin inhibitor cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with furin inhibitors?
A1: Cytotoxicity associated with furin inhibitors can stem from several factors:
-
On-target effects: Furin is essential for processing a wide range of cellular proteins, including hormones, growth factors, and receptors.[1][2][3] Inhibiting its function can disrupt normal cellular processes, leading to cell death.
-
Off-target effects: Some inhibitors may interact with other cellular components, such as other proteases, leading to unintended toxic effects.[1][4] For example, while some inhibitors are designed for high specificity, they may still exhibit cross-inhibition with other proprotein convertases (PCs) like PC1/3, PC5/6, and PACE4.[1][4]
-
High concentrations: Using concentrations of the inhibitor that are significantly above the effective inhibitory concentration (IC50) can lead to increased cell death.
-
Instability and reactivity: Certain chemical moieties in inhibitors, such as the chloromethylketone (CMK) group in decanoyl-RVKR-cmk, can be reactive and non-specific, contributing to cytotoxicity.[1]
-
Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
Q2: How can I determine if the observed cell death is due to the inhibitor's specific activity or a general cytotoxic effect?
A2: To distinguish between specific and non-specific cytotoxicity, consider the following controls:
-
Dose-response curve: Perform a dose-response experiment to determine the inhibitor's 50% cytotoxic concentration (CC50) and compare it to its 50% inhibitory concentration (IC50). A large therapeutic window (high CC50/IC50 ratio) suggests the inhibitor is effective at non-toxic concentrations.[5]
-
Inactive control: If available, use a structurally similar but inactive version of the inhibitor as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Rescue experiment: If possible, try to rescue the cytotoxic phenotype by adding the mature form of a key protein that is processed by furin and is essential for cell survival.
-
Different cell lines: Test the inhibitor on cell lines with varying levels of furin expression. A furin-dependent effect should correlate with the level of furin activity in the cells.[6]
-
Vehicle control: Always include a vehicle control (the solvent used to dissolve the inhibitor) to account for any toxicity it may cause.
Q3: What are some strategies to minimize this compound cytotoxicity in my experiments?
A3: To reduce cytotoxicity, you can:
-
Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor that achieves the desired level of furin inhibition.
-
Choose a more specific inhibitor: Newer generations of furin inhibitors have been developed with improved specificity and reduced toxicity.[4][7] For example, reducing the basicity of peptidomimetic inhibitors has been shown to decrease toxicity in vivo.[4]
-
Reduce incubation time: Limit the duration of cell exposure to the inhibitor to the minimum time required to observe the desired effect.
-
Use a different inhibitor: If one inhibitor proves to be too toxic, consider trying a different class of this compound (e.g., a non-peptide small molecule instead of a peptidomimetic).
-
Serum concentration: Ensure that the cell culture medium contains an appropriate concentration of serum, as some inhibitors may bind to serum proteins, reducing their effective concentration and potentially their toxicity. The this compound MI-1851, for instance, showed no relevant interaction with human serum albumin.[8][9]
Troubleshooting Guides
Problem 1: High levels of cell death observed in all treatment groups, including controls.
| Possible Cause | Troubleshooting Step |
| Contaminated cell culture | Check for signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh, sterile reagents. |
| Unhealthy cells | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check cell morphology and viability. |
| Reagent issues | Verify the quality and concentration of all reagents, including media, serum, and the inhibitor stock solution. |
| Incubator problems | Check incubator settings for temperature, CO2, and humidity. |
Problem 2: Inhibitor shows high cytotoxicity even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Inhibitor is inherently toxic to the cell line | Perform a thorough literature search for cytotoxicity data on your specific inhibitor and cell line. Consider using a different, less toxic inhibitor.[4][10] |
| Incorrect stock concentration | Verify the concentration of your inhibitor stock solution using a reliable method. |
| Cell line is particularly sensitive | Some cell lines may be more sensitive to furin inhibition due to their reliance on furin-mediated processes. Try using a more resistant cell line if appropriate for your research question. |
| Off-target effects | The inhibitor may be hitting other critical cellular targets. Review the literature for known off-target effects of your inhibitor.[1] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent cell density at seeding | Ensure that cells are seeded at the same density for every experiment. |
| Inhibitor degradation | Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. Some inhibitors are not stable in solution. |
| Pipetting errors | Use calibrated pipettes and be meticulous with your technique to ensure accurate and consistent dosing. |
Quantitative Data Summary
The following tables summarize the cytotoxic and inhibitory concentrations of various furin inhibitors from the literature.
Table 1: Cytotoxicity and Inhibitory Concentrations of Common Furin Inhibitors
| Inhibitor | Cell Line | Assay | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Decanoyl-RVKR-cmk (CMK) | VeroE6 | CCK-8 / Plaque Reduction | 318.2 | 0.057 | 5,567 | [5] |
| Naphthofluorescein | VeroE6 | CCK-8 / Plaque Reduction | 57.44 | 9.025 | 6.36 | [5] |
| Camostat | VeroE6 | CCK-8 / Plaque Reduction | >2,000 | 0.025 | >81,004 | [5] |
| MI-1851 | Primary Human Hepatocytes | Not Specified | >100 | Not Specified | Not Specified | [8][9] |
| B3 | CHO cells | Not Specified | Toxic at ≥20 µM | Micromolar range | Not Specified | [10] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. IC50 (50% inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's therapeutic window.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a general guideline for assessing cell viability. Specific parameters may need to be optimized for your cell line and experimental conditions.
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.[11]
-
-
Treatment:
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[11]
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Assessing Membrane Integrity using LDH Cytotoxicity Assay
This protocol provides a general method for measuring cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.[11]
-
-
Treatment:
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[11]
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.[11]
-
Visualizations
Caption: Furin-mediated pro-protein processing and its inhibition.
References
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
overcoming off-target effects of furin inhibitors
Welcome to the Technical Support Center for Furin Inhibitors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the off-target effects associated with furin inhibitors in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of furin inhibitors and why do they occur?
A1: The most significant off-target effects of furin inhibitors stem from their lack of specificity, leading to the inhibition of other members of the proprotein convertase (PC) family.[1][2][3] Furin belongs to a family of nine related serine proteases, with seven (Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7) sharing a similar recognition motif of paired basic amino acids (e.g., Arg-X-Lys/Arg-Arg↓).[2][4][5]
-
Cross-reactivity with PCs: Many furin inhibitors, especially broad-spectrum ones like decanoyl-RVKR-CMK, can inhibit other PCs such as PACE4, PC5/6, and PC1/3 with similar potency.[2][3][6] This is problematic as these proteases have distinct physiological roles, and their unintended inhibition can lead to misleading experimental results or cellular toxicity.
-
Cellular Toxicity: At higher concentrations, some inhibitors can induce cytotoxic effects unrelated to furin inhibition.[7][8] This can be due to the chemical nature of the inhibitor itself or the disruption of essential cellular processes mediated by off-target proteases.[7][8]
-
Inhibition of Other Serine Proteases: While less common with more refined inhibitors, some compounds may show activity against other trypsin-like serine proteases, although potent furin inhibitors often show poor affinity for enzymes like thrombin or plasmin.[2][3]
Understanding the selectivity profile of your chosen inhibitor is critical to interpreting your results accurately.
Q2: How do I choose the most selective furin inhibitor for my experiment?
A2: Selecting the right inhibitor requires balancing potency, selectivity, and cell permeability. There are two main classes: peptide-based inhibitors and small-molecule inhibitors.
-
Peptide-Based Inhibitors: The classic example is decanoyl-RVKR-CMK , a potent, irreversible inhibitor that mimics furin's cleavage site.[9][10] However, it is known for its broad activity against multiple PCs.[1][6] It is a valuable tool but requires careful validation of its effects. Engineered protein-based inhibitors, like α1-Antitrypsin Portland (α1-PDX), offer high selectivity but may have different delivery and application considerations.[1][6]
-
Small-Molecule Inhibitors: In recent years, several non-peptide small-molecule inhibitors have been developed to improve selectivity and cell permeability.[2][7][11] These compounds often have more favorable pharmacological properties and can be designed to exploit unique features of furin's active site, offering better discrimination from other PCs.[12][13]
Recommendation:
-
Review the Literature: Scrutinize studies that compare the inhibitory constants (Kᵢ) or IC₅₀ values of different inhibitors against a panel of PCs (see Table 1).
-
Consider the Application: For in vitro assays with purified enzymes, selectivity might be the top priority. For cell-based assays, cell permeability and lower toxicity are crucial.[7]
-
Start with a Validated Compound: If new to the field, begin with a well-characterized inhibitor (e.g., dec-RVKR-CMK) to establish a baseline, but include controls to assess off-target effects.
Section 2: Data & Visualization
Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ) of common furin inhibitors against furin and other off-target proprotein convertases. Lower values indicate higher potency.
| Inhibitor | Type | Furin | PC1/3 | PACE4 | PC5/6 | PC7 | Reference |
| Decanoyl-RVKR-CMK | Peptide-based | ~1-57 nM | ~0.75 nM | ~0.6 nM | ~0.17-1.6 nM | ~0.54 nM | [1][2] |
| α1-Antitrypsin Portland | Protein-based | 0.6 nM | - | - | 0.6 nM | - | [1] |
| Phac-Arg-Val-Arg-4-Amba | Peptidomimetic | 0.81 nM | 0.75 nM | 0.6 nM | 1.6 nM | 312 nM | [2][3] |
| MI-1148 | Peptidomimetic | 8.5 nM | - | - | - | - | [2] |
| BOS-318 | Small Molecule | Potent (nM range) | Less Potent | Less Potent | Less Potent | Less Potent | [2] |
Note: Values are compiled from multiple sources and experimental conditions may vary. This table should be used as a comparative guide.
Visual Guides
Caption: Furin-mediated processing of proproteins in the TGN and its inhibition.
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Scenario 1: My cells show unexpected toxicity or an altered phenotype after treatment with a this compound.
-
Question: I'm observing high levels of cell death or unexpected changes in cell behavior (e.g., morphology, migration) that don't correlate with the known function of my target protein. Could this be an off-target effect?
-
Answer & Workflow: Yes, this is a common concern. The observed effects could be due to inhibitor-induced cytotoxicity or inhibition of other essential proprotein convertases. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Explanation:
-
Assess Cell Viability: First, determine the concentration at which your inhibitor becomes toxic. Use a standard cell viability assay (see Protocol 2).[7][8]
-
Determine Therapeutic Window: Compare the inhibitor concentration needed for 50% toxicity (IC₅₀) with the concentration needed for 50% effective inhibition of your target (EC₅₀). A large window between these values suggests the observed toxicity at high doses may be off-target.
-
Use Controls: A negative control compound can help differentiate between specific inhibitory effects and general chemical toxicity.
-
Switch Inhibitors: If available, use a more selective this compound. If the toxicity or phenotype disappears, it strongly suggests the initial observations were due to off-target effects.[2]
-
Rescue Experiment: If the phenotype is caused by blocking the processing of a specific substrate, adding the mature, active form of that substrate back to the cells might reverse the effect.
-
Scenario 2: I'm not seeing inhibition of my target substrate, or the results are inconsistent.
-
Question: I've treated my cells with a this compound, but Western blot analysis shows my protein of interest is still being processed. What could be wrong?
-
Answer & Troubleshooting Steps:
-
Inhibitor Instability/Solubility: Ensure your inhibitor is properly stored and solubilized. Some inhibitors, particularly peptide-based ones, can be unstable in aqueous solutions or at certain pH levels.[14][15] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Insufficient Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line and target.
-
Cell Permeability: Confirm that your inhibitor is cell-permeable. The decanoyl group on dec-RVKR-CMK is added specifically to enhance membrane permeability.[9] If using a new or different inhibitor, its ability to reach the trans-Golgi network (where furin is active) may be limited.[16]
-
Redundant Protease Activity: Your substrate may be processed by another proprotein convertase that is not effectively blocked by your inhibitor.[5] This is a common issue due to the functional redundancy within the PC family.[3] Consider using a broader spectrum inhibitor cocktail as a control or using cell lines deficient in other PCs to confirm furin is the primary protease.[17]
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot antibody) is specific and sensitive enough to distinguish between the pro-form and mature form of your target protein.
-
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Furin Activity Assay (Fluorometric)
This protocol assesses the direct inhibitory effect of a compound on purified furin enzyme activity.
Materials:
-
Recombinant active furin protein.
-
Furin Assay Buffer: 100 mM HEPES, 1 mM CaCl₂, 1 mM β-mercaptoethanol, pH 7.5.[5][18]
-
Fluorogenic furin substrate: e.g., Pyr-Arg-Thr-Lys-Arg-AMC (Boc-RVRR-AMC) or similar.
-
This compound stock solution (in DMSO).
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Prepare Reagents: Thaw all components on ice. Dilute the furin enzyme and substrate in cold Furin Assay Buffer to desired working concentrations.
-
Inhibitor Preparation: Perform serial dilutions of your inhibitor in Furin Assay Buffer. Include a "vehicle control" with the same final concentration of DMSO (typically <1%).
-
Reaction Setup (per well):
-
Add 50 µL of Furin Assay Buffer.
-
Add 10 µL of diluted inhibitor or vehicle control.
-
Add 20 µL of diluted recombinant furin enzyme.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic furin substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (WST-1/MTT)
This protocol measures the metabolic activity of cells to determine cytotoxicity after inhibitor treatment.[7][8][19]
Materials:
-
Cells of interest, plated in a 96-well clear, flat-bottom plate.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
WST-1 or MTT reagent.
-
Solubilization buffer (for MTT assay only).[19]
-
Microplate reader (Absorbance at ~450 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 50-60% confluency) at the time of the assay. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of your inhibitor in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitor dilutions.
-
Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add Reagent:
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, purple formazan (B1609692) crystals will become visible.
-
Read Absorbance:
-
For WST-1: Gently shake the plate and measure the absorbance at ~450 nm.
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for another 1-2 hours at 37°C if needed, then measure absorbance at ~570 nm.[19]
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle control wells (defined as 100% viability).
-
Plot percent viability versus inhibitor concentration to determine the cytotoxic IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Furin Inhibitors in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of furin inhibitors in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My furin inhibitor appears to be losing activity over the course of my long-term cell culture experiment. What are the common causes?
Loss of inhibitor activity in cell culture media over time is a common issue that can be attributed to several factors:
-
Enzymatic Degradation: Peptide-based inhibitors are susceptible to degradation by proteases present in serum-supplemented media or secreted by the cells themselves.[1][2][3][4]
-
Chemical Instability: The chemical structure of the inhibitor may be unstable in the aqueous, near-physiological pH (typically 7.2-7.4) and temperature (37°C) of cell culture media.[5][6] This can lead to hydrolysis or other modifications that inactivate the compound.
-
Non-specific Binding: Inhibitors can bind to proteins in the serum (like albumin) or to the surface of the culture vessel, reducing their effective concentration in the media.[6][7]
-
Cellular Uptake and Metabolism: If the inhibitor is cell-permeable, it may be internalized and metabolized by the cells, leading to a decrease in its extracellular concentration.[8]
-
Photodegradation: Some compounds are sensitive to light and can degrade upon exposure to ambient light or even the light within a cell culture incubator.[6]
Q2: How can I improve the stability of my peptide-based this compound?
Several strategies can be employed to enhance the stability of peptide-based inhibitors:
-
Use of D-Amino Acids: Incorporating D-isomers of amino acids, such as in Hexa-D-arginine, renders the peptide resistant to degradation by common proteases.[1][2][3][4]
-
Cyclization: Cyclizing the peptide structure can improve its stability by making it less accessible to proteases.[9][10][11][12]
-
Peptidomimetics: Utilizing peptidomimetic approaches, such as aza-β3-amino acid substitutions, can increase the stability of the inhibitor.[13]
-
Serum-Free Media: If experimentally feasible, switching to a serum-free or low-serum medium can reduce the concentration of proteases.
-
Protease Inhibitor Cocktails: Adding a general protease inhibitor cocktail to the medium can help, but this may have off-target effects on your experiment and should be used with caution.
Q3: What are the most stable types of furin inhibitors for cell culture experiments?
The stability of a this compound is highly dependent on its chemical class:
-
Peptides with D-amino acids (e.g., Hexa-D-arginine): These are generally very stable against proteolytic degradation.[1][4]
-
Small Molecule Inhibitors: Non-peptide small molecules often exhibit greater stability in cell culture media compared to standard L-peptides.[8][14][15] However, their stability is compound-specific and should be verified.
-
Peptidomimetics (e.g., decanoyl-RVKR-cmk): These can have improved stability over simple peptides, but as covalent inhibitors, their effective duration is determined by the turnover of the target furin protein.[9][16][17]
Q4: How does pH of the cell culture medium affect inhibitor stability?
The pH of the cell culture medium, typically between 7.2 and 7.4, can influence the stability of some inhibitors. For certain classes of inhibitors, deviations from this optimal pH range can accelerate degradation through hydrolysis.[5][6] The stability of serpin-based furin inhibitors, for example, has been shown to be pH-dependent.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments. | Inhibitor degradation leading to variable effective concentrations. | Prepare fresh stock solutions of the inhibitor for each experiment. Minimize freeze-thaw cycles of the stock solution. Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment (see Experimental Protocols). |
| Complete loss of inhibitor effect after 24-48 hours. | The inhibitor has a short half-life in the cell culture medium. | Replenish the inhibitor by performing partial or complete media changes with fresh inhibitor-containing medium at regular intervals (e.g., every 24 hours).[6] Consider switching to a more stable inhibitor, such as one containing D-amino acids or a small molecule inhibitor. |
| Higher than expected IC50 value in cell-based assays compared to biochemical assays. | Poor cell permeability. Non-specific binding to serum proteins or plasticware. Inhibitor efflux from cells. | For cell permeability issues, consider using a cell-permeable inhibitor (e.g., decanoyl-RVKR-cmk) or a cell-penetrating peptide conjugate.[17] To address non-specific binding, consider reducing the serum concentration if possible and pre-incubating plates with a blocking agent. |
| Observed cytotoxicity at effective concentrations. | The inhibitor may have off-target effects or the solvent (e.g., DMSO) concentration may be too high. Impurities in the inhibitor preparation. | Perform a dose-response curve to determine the therapeutic window. Ensure the final solvent concentration is well below the cytotoxic threshold for your cell line. Use high-purity inhibitor.[2] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of common furin inhibitors. Direct half-life data in cell culture media is often not available in the literature; therefore, stability is described qualitatively where possible.
Table 1: Peptide and Peptidomimetic Furin Inhibitors
| Inhibitor | Type | Target(s) | Potency (Ki or IC50) | Reported Stability in Cell Culture |
| Hexa-D-arginine | D-peptide | Furin, PACE4, PC1 | Ki: 106 nM (Furin) | High; resistant to proteolytic degradation.[1][4][18] |
| decanoyl-RVKR-cmk | Peptidomimetic (covalent) | Furin and other PCs | Irreversible inhibitor | Moderate; cell-permeable.[16][17] |
| MI-1851 | Peptidomimetic | Furin | Ki: 10.1 pM | Shown to be effective in cell culture for up to 24h.[7][12] |
| α1-PDX | Serpin-based | Furin | Not specified | Effective in cell culture and in vivo.[16] |
Table 2: Small Molecule Furin Inhibitors
| Inhibitor | Type | Target(s) | Potency (Ki or IC50) | Reported Stability in Cell Culture |
| Compound 1b | 2,5-dideoxystreptamine derivative | Furin | Not specified | Potent and cell-permeable in assays up to 24h.[14] |
| BOS-318 | (3,5-dichlorophenyl)pyridine derivative | Furin | IC50: 1.9 nM | Cell-permeable.[18] |
| Dicoumarols | Dicoumarol derivative | Furin and other PCs | Ki in µM range | Effective in cell-based assays.[19] |
| Compound 4 | 1,3-thiazol-2-ylaminosulfonyl scaffold | Furin | IC50: 17.58 µM | Identified via in vitro screening.[15] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol allows for the determination of the inhibitor's half-life in your specific experimental conditions.
Materials:
-
This compound of interest
-
Your specific cell culture medium (with and without serum)
-
HPLC-MS system
-
37°C incubator with CO2
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a solution of the this compound in your cell culture medium at the final working concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of the intact inhibitor in each sample using a validated HPLC-MS method.
-
Plot the concentration of the inhibitor versus time and calculate the half-life (t1/2).
Protocol 2: Cell-Based Furin Activity Assay
This protocol can be used to assess the efficacy of a this compound over time in a cellular context.
Materials:
-
Cells expressing a furin-cleavable reporter protein (e.g., a secreted alkaline phosphatase with a furin cleavage site).[14]
-
This compound of interest
-
Cell culture reagents
-
Assay kit for the reporter protein (e.g., SEAP activity assay)
-
Plate reader
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the this compound. Include an untreated control.
-
For a time-course experiment, add the inhibitor and collect media samples at various time points (e.g., 6, 12, 24, 48 hours).
-
If not performing a time-course, incubate for a fixed period (e.g., 24 hours).[14]
-
At each time point, collect the cell culture supernatant.
-
Measure the activity of the secreted reporter protein in the supernatant according to the manufacturer's instructions.
-
A decrease in reporter activity in the presence of the inhibitor indicates furin inhibition. A waning of this effect over time suggests inhibitor instability.
Visualizations
Caption: Factors contributing to the loss of this compound activity.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Workflow for determining inhibitor stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of mutant serpin/furin complexes: Dependence on pH and regulation at the deacylation step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A perspective on the applications of furin inhibitors for the treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Interpreting Unexpected Results in Furin Inhibition Studies
Welcome to the technical support center for furin inhibition studies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during furin inhibition experiments in a question-and-answer format.
Q1: My furin inhibitor shows lower than expected efficacy in cell-based assays compared to in vitro enzymatic assays. What could be the reason?
A1: This is a common observation and can be attributed to several factors:
-
Cell Permeability: Your inhibitor may have poor membrane permeability, preventing it to reach intracellular furin, which is predominantly localized in the trans-Golgi network (TGN).[1] Consider using inhibitors with modifications that enhance cell entry, such as the addition of a decanoyl group.[1]
-
Inhibitor Stability: The compound may be unstable in the cellular environment or rapidly metabolized.
-
Redundancy of Proprotein Convertases (PCs): Other members of the proprotein convertase family, such as PC5/6, PACE4, and PC7, share similar substrate specificities with furin.[2][3] If these PCs are expressed in your cell line, they can compensate for the inhibited furin activity, leading to the processing of the substrate of interest.[4]
-
Alternative Processing Pathways: The substrate you are studying might be processed by other, non-PC proteases in the cell. For instance, the SARS-CoV-2 spike protein can be processed by TMPRSS2 in addition to furin.[1][5]
Q2: I'm observing significant off-target effects or cellular toxicity with my this compound. How can I address this?
A2: Off-target effects and toxicity are critical concerns in drug development. Here are some potential causes and solutions:
-
Lack of Inhibitor Specificity: Many early-generation furin inhibitors, such as peptidyl chloromethyl ketones (CMKs), lack specificity and can inhibit other serine proteases or all proprotein convertases, leading to broad cellular effects.[1][6]
-
Essential Role of Furin: Furin is involved in the processing of over 150 essential proteins, including growth factors, receptors, and hormones.[1][6] Broad inhibition of furin can disrupt normal cellular functions, leading to toxicity.
-
Inhibitor Moiety: Certain chemical moieties within the inhibitor can be inherently toxic. For example, highly polybasic molecules have been associated with toxicity in vivo.[6]
Troubleshooting Steps:
-
Assess Inhibitor Specificity: Profile your inhibitor against a panel of other proprotein convertases and relevant serine proteases.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration that minimizes toxicity.
-
Use More Selective Inhibitors: Consider using more recently developed small-molecule inhibitors or engineered protein inhibitors like α1-antitrypsin Portland (α1-PDX), which exhibit higher selectivity for furin.[1]
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive compound, to confirm that the observed effects are due to furin inhibition.
Q3: The inhibition of my target substrate processing is incomplete, even at high concentrations of a potent this compound. Why is this happening?
A3: Incomplete inhibition can be frustrating. The primary reason is often the functional redundancy among furin-like proteases.[2][7]
-
Compensatory PC Activity: In systems where furin is inhibited or knocked out, other PCs like PC5/6 and PACE4 can often process the same substrates.[2][4] This has been observed in the liver of furin-knockout mice, where several known furin substrates are still processed.[4]
-
Sub-optimal Cleavage Site: While furin preferentially recognizes the R-X-[R/K]-R↓ motif, it can cleave other sequences with lower efficiency.[3] If your substrate has a non-canonical cleavage site, it might be a poor substrate for furin but a better one for another PC.
Experimental Approach to Investigate Redundancy:
-
siRNA Knockdown: Use siRNA to simultaneously knockdown the expression of furin and other suspected PCs (e.g., PC5/6, PACE4) to see if a more complete inhibition of substrate processing is achieved.
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the cleavage products and confirm which protease is responsible for the residual processing.
Q4: My in vivo study with a this compound is showing unexpected toxicity or a lack of efficacy. What should I consider?
A4: Translating in vitro results to in vivo models presents additional challenges.
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor absorption, rapid clearance, or unfavorable distribution in the body, preventing it from reaching the target tissue at an effective concentration.[6][8]
-
Widespread Furin Expression: Furin is ubiquitously expressed and plays a role in numerous physiological processes.[9] Systemic inhibition can lead to unforeseen side effects in various organs.[6][10]
-
Complex Biological Environment: The in vivo environment is much more complex than a cell culture system. The interplay between different cell types, tissues, and the immune system can influence the outcome of furin inhibition.
Data Presentation
Table 1: Comparison of Common Furin Inhibitors
| Inhibitor Class | Example | Potency | Specificity | Key Considerations |
| Peptidyl Chloromethyl Ketones | dec-RVKR-cmk | Nanomolar | Low (Inhibits all PCs) | Can be toxic; useful as a research tool.[1][5] |
| Serpin-based | α1-PDX | Nanomolar | High for Furin | A protein-based inhibitor, delivery can be a challenge.[1] |
| Small Molecules | BOS-981 | Nanomolar | High for Furin | Represents a newer generation of more specific inhibitors.[1] |
| Polypeptides | MI-1851 | Micromolar | Moderate | Peptidomimetic with demonstrated in-cell activity.[5] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric this compound Screening Assay
This protocol is a generalized procedure based on commercially available kits for screening furin inhibitors.[11][12]
Materials:
-
Recombinant Human Furin
-
Furin Assay Buffer
-
Fluorogenic Furin Substrate (e.g., Boc-RVRR-AMC)
-
This compound (Positive Control, e.g., Chloromethylketone)[12]
-
Test Inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
96-well white plate with a flat bottom
-
Fluorescent plate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of recombinant furin in Furin Assay Buffer.
-
Prepare serial dilutions of your test inhibitors and the positive control inhibitor in Furin Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add diluted test inhibitor and diluted furin.
-
Solvent Control Wells: Add the same concentration of solvent used for the inhibitors and diluted furin. This control is crucial to account for any effects of the solvent on enzyme activity.
-
Inhibitor Control Wells (Positive Control): Add the positive control this compound and diluted furin.
-
Enzyme Control Wells (No Inhibitor): Add Furin Assay Buffer and diluted furin. This represents 100% enzyme activity.
-
Background Control Wells: Add Furin Assay Buffer only (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a Substrate Mix by diluting the fluorogenic furin substrate in Furin Assay Buffer.
-
Add the Substrate Mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test inhibitor concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A troubleshooting workflow for unexpected results.
References
- 1. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cutting back on pro-protein convertases: the latest approaches to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on the applications of furin inhibitors for the treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 11. abcam.co.jp [abcam.co.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Inhibitor Precipitation in Assay Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for my inhibitor precipitating in the assay buffer?
A1: Inhibitor precipitation in aqueous assay buffers is a common challenge, primarily caused by the compound's low aqueous solubility.[1] Key factors contributing to this issue include:
-
Exceeding Solubility Limit: The final concentration of the inhibitor in the assay buffer may be higher than its thermodynamic solubility limit.[2]
-
Solvent Shock: When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.[2][3]
-
Buffer Composition: The pH, ionic strength, and specific components of the assay buffer can significantly influence the inhibitor's solubility.[4][5] For instance, high salt concentrations can lead to a "salting out" effect for hydrophobic compounds.[2]
-
Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.[5][6]
-
Compound Instability: The inhibitor may degrade over time in the aqueous buffer, forming less soluble byproducts.[7]
Q2: My inhibitor is fully dissolved in DMSO. Why does it precipitate when I add it to my aqueous buffer?
A2: This is a classic example of "precipitation upon dilution" or "solvent shock".[1] DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds at high concentrations.[8] However, when this DMSO stock is introduced into an aqueous buffer, the DMSO is rapidly diluted. The surrounding water molecules may not be able to maintain the compound's solubility, causing it to exceed its solubility limit in the new solvent mixture and precipitate.[3]
Q3: How does the composition of my assay buffer affect inhibitor solubility?
A3: The composition of the assay buffer plays a critical role in inhibitor solubility.[4] Several factors are at play:
-
pH: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][7] For example, a compound with a basic functional group may be more soluble in a slightly acidic buffer.[7]
-
Salt Concentration: High concentrations of salts in the buffer can decrease the solubility of hydrophobic compounds, a phenomenon known as the "salting out" effect.[2]
-
Buffer Species: Different buffer systems can have varying effects on drug solubility, even at the same pH.[9][10]
-
Additives and Serum Proteins: Components like serum proteins can non-specifically bind to your inhibitor, while other additives might affect its solubility.[11] It is always recommended to assess the compound's stability directly in the final assay buffer.[11]
Q4: What immediate steps can I take if I observe precipitation during my experiment?
A4: If you observe precipitation, here are some immediate corrective actions you can take:
-
Vortexing and Sonication: Immediately after adding the inhibitor to the buffer, vortex the solution vigorously.[2] Gentle sonication in a water bath for a few minutes can also help break down small aggregates and improve dissolution.[2][12]
-
Pre-warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can transiently increase the solubility of some compounds.[2][12] Ensure this temperature is compatible with your assay components.
-
Optimize Dilution Method: Instead of a single large dilution, try serial dilutions. A stepwise reduction in the organic solvent concentration can sometimes prevent abrupt precipitation.[2][13]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay.[3] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3][12] However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[3] It is crucial to perform a DMSO tolerance test for your specific cell line and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[12][13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Diluting DMSO Stock in Assay Buffer
Question: I observe a cloudy precipitate as soon as I add my concentrated inhibitor stock (in DMSO) to the aqueous assay buffer. What's happening and how can I fix it?
Answer: This indicates that the inhibitor's concentration has exceeded its kinetic solubility limit due to the rapid change in solvent polarity.
Troubleshooting Workflow for Immediate Precipitation
Caption: A flowchart to systematically troubleshoot immediate inhibitor precipitation.
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My inhibitor solution was clear initially, but after some time (e.g., during a long incubation), it became cloudy or a precipitate formed. Why?
Answer: This suggests either that the initial solution was supersaturated and is now reaching its thermodynamic equilibrium solubility, or the compound is unstable in the assay buffer.[7]
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial clear solution was in a temporary, supersaturated state. Over time, the compound precipitates to reach its lower, more stable equilibrium solubility.[7] | Prepare the final working solution immediately before use.[7] For long-term experiments, consider refreshing the medium with a freshly prepared inhibitor at regular intervals.[12] |
| Compound Instability | The inhibitor may be chemically unstable in the aqueous buffer, degrading into a less soluble form. Some compounds have a short half-life in aqueous solutions.[7] | Evaluate the compound's stability in the assay buffer over time using an analytical method like HPLC-MS.[11] If instability is confirmed, prepare solutions fresh and minimize incubation times where possible. |
| Interaction with Media Components | In cell-based assays, components in the media or serum can interact with the inhibitor, causing it to precipitate over time.[12] | Test the inhibitor's stability in the complete medium (including serum and supplements) before starting a long-term experiment.[12] If possible, try reducing the serum concentration.[12] |
| Temperature Fluctuation | Changes in temperature, such as moving from a 37°C water bath to room temperature, can decrease the solubility of some compounds. | Maintain a consistent temperature throughout the experiment as much as possible.[14] |
Strategies for Improving Inhibitor Solubility
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the buffer pH can significantly increase solubility.[7] | Simple to implement if the assay is not pH-sensitive. | The new pH must be compatible with the stability and activity of all assay components (e.g., enzyme, cells).[7] |
| Use of Co-solvents | Adding a small percentage of a water-miscible organic solvent (other than the initial stock solvent) can increase solubility.[7] | Can be effective for highly hydrophobic compounds. | The co-solvent must not interfere with the assay.[7] A solvent-only control is essential. Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG).[7] |
| Inclusion of Solubilizing Agents | Agents like cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble complex.[7] Non-ionic surfactants (e.g., Tween-20) can also be used.[5] | Can significantly enhance aqueous solubility without using organic solvents.[7] | May alter the effective free concentration of the inhibitor. Must be tested for assay compatibility. |
| Serial Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions. | Can prevent the "solvent shock" that causes immediate precipitation.[2][13] | Can be more time-consuming and introduce more potential for pipetting error. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of an inhibitor in a specific assay buffer, which is the maximum concentration achievable before precipitation occurs when rapidly diluting from a DMSO stock.[1][15]
Materials:
-
Inhibitor
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer[1][16]
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).[17]
-
Set up Plate: Add the assay buffer to the wells of the 96-well plate.
-
Spike with Inhibitor: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent across all planned test wells (e.g., 1%).[16]
-
Serial Dilution: Perform a serial dilution of the inhibitor directly in the plate using the assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[16]
-
Measure Turbidity: Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitated particles.[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the inhibitor that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]
Protocol 2: Recommended Workflow for Preparing Working Solutions
This workflow is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.
Caption: A recommended workflow for diluting DMSO stock solutions to minimize precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Furin Inhibitor Binding
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time for furin inhibitor binding experiments.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in this compound assays?
Incubation time is crucial because it directly affects the observed potency of an inhibitor. Many inhibitors, especially those that are slow-binding or mechanism-based, require a specific amount of time to reach a steady-state equilibrium with the enzyme.[1] An insufficient incubation period can lead to an underestimation of the inhibitor's true potency (an artificially high IC50 value). Conversely, excessively long incubations can introduce artifacts from inhibitor or enzyme instability.
Q2: What is "pre-incubation" and why is it important for some furin inhibitors?
Pre-incubation refers to the step where the furin enzyme and the inhibitor are mixed and incubated together before the addition of the substrate.[2][3][4] This step is particularly important for inhibitors that exhibit slow-binding kinetics or an induced-fit mechanism.[1][5] These inhibitors may bind slowly or cause a conformational change in the enzyme, processes that take time to complete.[5][6][7] Pre-incubation allows the inhibitor to bind to the enzyme effectively, ensuring that the measured activity accurately reflects the inhibitor's potency. Without this step, the substrate may compete with the inhibitor for binding to the enzyme, leading to an inaccurate assessment of inhibition.
Q3: How do I determine the optimal pre-incubation time for my specific inhibitor?
The optimal pre-incubation time should be determined empirically by performing a time-dependency experiment. This involves measuring the inhibitor's IC50 value at several different pre-incubation time points.
Experimental Design for Time-Dependency Analysis:
-
Set up multiple parallel assays.
-
In each assay, pre-incubate the furin enzyme with a range of inhibitor concentrations for a specific duration (e.g., 15, 30, 60, 90, and 120 minutes) before adding the substrate.[8]
-
After pre-incubation, initiate the reaction by adding the fluorogenic substrate.
-
Measure the reaction rate.
-
Calculate the IC50 value for each pre-incubation time point.
The optimal pre-incubation time is the point at which the IC50 value no longer decreases and becomes stable. For many systems, 30-60 minutes is a common starting point.[3][9]
Q4: My inhibitor shows weak potency (high IC50). Could pre-incubation time be the cause?
Yes, inadequate pre-incubation is a common reason for observing unexpectedly low inhibitor potency.[2] If an inhibitor is a slow-binder, a short pre-incubation period does not allow enough time for the enzyme-inhibitor complex to form before the substrate is introduced. This results in less inhibition and a higher apparent IC50 value. Systematically increasing the pre-incubation time is a key troubleshooting step.
Q5: Can excessively long incubation times cause problems?
Yes. While a sufficient pre-incubation period is necessary, excessively long times can lead to experimental artifacts, including:
-
Enzyme Instability: Furin, like many enzymes, can lose activity over extended periods at room temperature or 37°C.[10]
-
Inhibitor Instability: The inhibitor compound may degrade in the assay buffer over time.
-
Assay Signal Drift: The fluorogenic substrate or buffer components may become unstable, leading to increased background noise.
It is crucial to run an "enzyme only" control (without inhibitor) for the longest incubation duration to ensure the enzyme remains stable throughout the experiment.
Troubleshooting Guide
This table addresses common issues encountered during this compound assays related to incubation time.
| Observed Problem | Potential Cause | Recommended Solution |
| High IC50 Value / Low Potency | Inadequate pre-incubation time for a slow-binding inhibitor. | Perform a time-dependency study. Increase pre-incubation time systematically (e.g., test 30, 60, 120 min) and re-determine the IC50.[2][8] |
| High Variability Between Replicates | Inconsistent timing during reagent addition across the plate. | Use multichannel pipettes for simultaneous addition of inhibitor or substrate. Ensure all reagents have equilibrated to the assay temperature before starting.[11] |
| IC50 Value Decreases with Longer Pre-incubation | The inhibitor is time-dependent, and equilibrium had not been reached at shorter time points. | This is expected for slow-binding inhibitors. Continue to increase pre-incubation time until the IC50 value stabilizes. The stable value is the true potency.[4] |
| Enzyme Activity Decreases in Controls at Long Incubation Times | Furin enzyme is losing activity over the course of the assay. | Reduce the maximum incubation time. If a long incubation is necessary, assess enzyme stability by running controls at multiple time points to determine a stable window. Consider running the assay at a lower temperature if compatible with the protocol. |
Visualizing Experimental Design
Experimental Workflow for IC50 Determination
The following diagram illustrates a standard workflow for determining an inhibitor's IC50 value, incorporating the critical pre-incubation step.
Caption: Workflow for a this compound IC50 assay.
Troubleshooting Logic for Low Potency
If you observe lower-than-expected potency, this decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for low this compound potency.
Detailed Protocol: Time-Dependent IC50 Assay
This protocol outlines the key steps for determining if an inhibitor's potency is dependent on pre-incubation time.
Materials:
-
Recombinant Human Furin[12]
-
Fluorogenic Furin Substrate (e.g., Boc-RVRR-AMC)[3]
-
Test Inhibitor
-
Known this compound (Positive Control, e.g., Chloromethylketone)[10]
-
96-well black, flat-bottom plate[12]
-
Fluorescent microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all components on ice.
-
Prepare a dilution series of your test inhibitor in Furin Assay Buffer. The final concentration of solvent (e.g., DMSO) should be consistent across all wells and typically ≤1%.[10]
-
Dilute the furin enzyme to the desired working concentration in cold Furin Assay Buffer just before use.[10]
-
-
Assay Setup:
-
Set up five identical sets of inhibitor dilutions on a 96-well plate, one for each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes).
-
Include appropriate controls for each time point:
-
100% Activity Control: Enzyme + Buffer (no inhibitor)
-
Blank/Background Control: Buffer + Substrate (no enzyme)
-
Solvent Control: Enzyme + Buffer + Solvent (at the same concentration as in the inhibitor wells)[12]
-
-
-
Pre-incubation Phase:
-
Add the diluted furin enzyme to all wells except the "Blank" controls.
-
Add the corresponding inhibitor dilutions or control solutions to the wells.
-
Incubate the plate at the desired temperature (e.g., Room Temperature or 37°C), protected from light.[9] Start a timer.
-
-
Reaction Initiation and Measurement:
-
At each designated time point (0, 15, 30, 60, 120 min), add the furin substrate to the corresponding set of wells to start the reaction. For the 0-minute time point, add the substrate immediately after adding the enzyme and inhibitor.
-
Immediately begin reading the fluorescence kinetically in a microplate reader (e.g., every 60 seconds for 15-30 minutes).[3]
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.
-
Plot percent inhibition versus log[Inhibitor] and fit the data using a suitable nonlinear regression model to determine the IC50 value for each pre-incubation time.
-
Data Presentation Example:
The results of this experiment should be summarized in a table to easily compare the effect of pre-incubation time on inhibitor potency.
| Pre-incubation Time (minutes) | Inhibitor X IC50 (nM) |
| 0 | 520.5 |
| 15 | 180.2 |
| 30 | 75.1 |
| 60 | 45.8 |
| 120 | 46.2 |
In this example, the IC50 value stabilizes after 60 minutes, indicating that 60 minutes is the optimal pre-incubation time for this inhibitor under these conditions.
References
- 1. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 and effect of preincubation time, at 10 μM, on enzyme inhibition by C34. - Public Library of Science - Figshare [plos.figshare.com]
- 9. abcam.cn [abcam.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. thermofisher.com [thermofisher.com]
- 12. abcam.co.jp [abcam.co.jp]
Technical Support Center: Development of Selective Furin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective furin inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for furin inhibitors so challenging?
A1: Achieving high selectivity for furin inhibitors is a significant challenge due to the high degree of homology within the proprotein convertase (PC) family. Furin shares a conserved active site with other PCs such as PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2][3] This structural similarity makes it difficult to design inhibitors that specifically target furin without affecting other essential PCs, which can lead to off-target effects and potential toxicity.[4][5]
Q2: What are the main hurdles related to the clinical utility of peptide-based furin inhibitors?
A2: While many potent furin inhibitors are peptide-based or peptidomimetics, their clinical utility is often limited by several factors. These include low tissue penetration, potential immunogenicity, and poor cell permeability.[4][6] Since furin processes many of its substrates within the trans-Golgi network (TGN), inhibitors must be able to cross the cell membrane to be effective.[7][8] Additionally, peptide-based drugs can suffer from stability problems in vivo.[9]
Q3: What are the advantages of developing small-molecule furin inhibitors?
A3: Small-molecule inhibitors offer several potential advantages over peptide-based inhibitors. They generally have better metabolic and structural stability, lower immunogenicity, and improved cell permeability and bioavailability.[6] These characteristics make them more suitable for oral administration and can lead to better therapeutic outcomes. However, the development of potent and selective small-molecule furin inhibitors has been a long-standing challenge.[6]
Q4: What is the significance of the furin cleavage site, and how is it exploited in inhibitor design?
A4: Furin recognizes and cleaves proteins at a specific polybasic amino acid sequence, canonically Arg-X-(Arg/Lys)-Arg↓.[10][11] This cleavage is crucial for the activation of numerous proteins, including growth factors, receptors, and viral glycoproteins.[10][12] Many furin inhibitors are designed as substrate analogues that mimic this recognition motif to competitively bind to the active site and block its function.[13]
Q5: What are the potential toxicological concerns associated with systemic furin inhibition?
A5: Furin is ubiquitously expressed throughout the human body and plays a critical role in maintaining cellular homeostasis by processing a wide array of protein precursors.[4][5] Therefore, systemic inhibition of furin raises concerns about potential toxicity.[4][5] Long-term inhibition could disrupt essential physiological processes, leading to adverse effects. This underscores the importance of developing highly selective inhibitors that can be targeted to specific tissues or pathological conditions.[4]
Troubleshooting Guides
Issue 1: Low Inhibitor Potency in Cell-Based Assays Compared to In Vitro Assays
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Step: Many potent in vitro inhibitors, especially those that are peptide-based or highly charged, exhibit poor cell permeability and cannot reach intracellular furin located in the trans-Golgi network.[6][7]
-
Recommendation:
-
Modify the inhibitor to enhance its lipophilicity. Adding a decanoyl group is a common strategy to increase membrane permeability.[14]
-
Consider using cell-penetrating peptides (CPPs) to facilitate intracellular delivery.
-
Shift focus to developing small-molecule inhibitors which generally have better cell permeability.[6]
-
-
-
Possible Cause 2: Inhibitor Instability.
-
Troubleshooting Step: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Recommendation:
-
Assess the stability of the compound in cell culture media over the time course of the experiment.
-
Employ peptidomimetics or cyclization strategies to improve the stability of peptide-based inhibitors.[4]
-
-
-
Possible Cause 3: Efflux by Cellular Transporters.
-
Troubleshooting Step: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Recommendation:
-
Co-incubate with known efflux pump inhibitors to see if the potency of your furin inhibitor increases.
-
Modify the chemical structure of the inhibitor to reduce its recognition by efflux pumps.
-
-
Issue 2: Observed Off-Target Effects or Cellular Toxicity
-
Possible Cause 1: Lack of Selectivity.
-
Troubleshooting Step: The inhibitor may be inhibiting other proprotein convertases or serine proteases, leading to unintended biological consequences.
-
Recommendation:
-
Profile the inhibitor against a panel of related proteases (e.g., PC5/6, PACE4, PC7, trypsin) to determine its selectivity profile.[1][5]
-
Utilize structural biology (e.g., X-ray crystallography) and computational modeling to guide the design of more selective inhibitors. Targeting non-conserved regions or allosteric sites can be a viable strategy.[13][15]
-
-
-
Possible Cause 2: Inherent Cytotoxicity of the Chemical Scaffold.
-
Troubleshooting Step: The core chemical structure of the inhibitor may be toxic to cells, independent of its furin inhibitory activity.
-
Recommendation:
-
Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the inhibitor becomes toxic.[7]
-
Synthesize and test analogues with modifications to the core scaffold to identify less toxic variants.
-
-
Issue 3: Inconsistent Results in Furin Activity Assays
-
Possible Cause 1: Substrate Concentration.
-
Troubleshooting Step: The concentration of the fluorogenic substrate used in the in vitro assay can significantly impact the apparent IC50 value of a competitive inhibitor.
-
Recommendation:
-
Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) for accurate determination of IC50 values.
-
Determine the inhibitor's Ki value, which is independent of substrate concentration.
-
-
-
Possible Cause 2: Assay Buffer Conditions.
-
Troubleshooting Step: Furin activity is sensitive to pH and calcium concentration.
-
Recommendation:
-
Quantitative Data Summary
| Inhibitor | Type | Target(s) | IC50 / Ki | Assay Type | Reference |
| Dec-RVKR-CMK | Peptidomimetic | Furin, other PCs | IC50: 1.3 ± 3.6 nM (Furin) | In vitro | [5] |
| PC5 | IC50: 0.17 ± 0.21 nM | In vitro | [5] | ||
| PC6 | IC50: 0.65 ± 0.43 nM | In vitro | [5] | ||
| PC7 | IC50: 0.54 ± 0.68 nM | In vitro | [5] | ||
| Furin | Ki: ~1 nM | In vitro | [5] | ||
| SARS-CoV-2 S protein cleavage | IC50: 57 nM | Plaque reduction assay | [4][5] | ||
| B3 (CCG 8294) | Small Molecule | Furin | Ki: 12 µM, IC50: 12 µM | Cell-based | [7] |
| Compound 4 | Small Molecule | Furin | IC50: 17.58 ± 2.29 μM | In vitro | [6] |
| MI-1148 | Peptidomimetic | Furin | Picomolar activity | Not specified | [5] |
| Hexa-d-arginine | Peptide | Furin | IC50: 152 ± 77 nM (TGFβ substrate) | MALDI-TOF MS | [16] |
| Furin | IC50: 126 nM (S protein substrate) | MALDI-TOF MS | [16] | ||
| (3,5-dichlorophenyl)pyridine derivatives | Small Molecule | Furin | IC50: 0.8 - 78 nM | MALDI-TOF MS / Cell-based | [16] |
Key Experimental Protocols
In Vitro Furin Enzymatic Assay
This protocol is used to determine the potency of a this compound in a purified system.
-
Materials:
-
Purified recombinant human furin.
-
Fluorogenic substrate (e.g., pERTKR-AMC or Pyr-RTKR-MCA).[17][18]
-
Assay Buffer: 100 mM HEPES, pH 7.0, 5 mM CaCl₂, 0.1% Brij 35.[9]
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microtiter plates.
-
Fluorescent microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[9][19]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (e.g., a known this compound like Dec-RVKR-CMK) and a negative control (vehicle).
-
Add purified furin (e.g., 15 nM final concentration) to all wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 100 µM final concentration).[9][20]
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 60 minutes) at 37°C using a microplate reader.[9]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Cell-Based Intracellular Furin Activity Assay (SEAP Reporter)
This assay measures the activity of an inhibitor on furin within the secretory pathway of living cells.
-
Materials:
-
A stable cell line expressing a furin-activatable reporter construct (e.g., CHO-GRAPfurin, which secretes SEAP upon furin cleavage).[9]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
SEAP activity detection kit or appropriate reagents (e.g., p-nitrophenyl phosphate).
-
96-well cell culture plates.
-
Plate reader for absorbance or fluorescence.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for a defined period (e.g., 20-24 hours) at 37°C.[9]
-
Collect the conditioned medium from each well.
-
Measure the SEAP activity in the collected medium according to the manufacturer's protocol.[9]
-
Optionally, perform a cell viability assay (e.g., MTT) on the cells remaining in the plate to control for cytotoxicity.
-
Calculate the percentage of inhibition of SEAP secretion for each inhibitor concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the this compound on cultured cells.
-
Materials:
-
Cell line of interest (e.g., HT1080, CHO).
-
Cell culture medium.
-
Test inhibitor.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test inhibitor for the desired duration (e.g., 24-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Furin's role in activating key signaling pathways.
Caption: Workflow for this compound drug discovery.
References
- 1. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Proprotein Convertases and Their Involvement in Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]
- 6. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme Affects Cell-Cell but Not Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furin - Wikipedia [en.wikipedia.org]
- 11. Stability of mutant serpin/furin complexes: Dependence on pH and regulation at the deacylation step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A perspective on the applications of furin inhibitors for the treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OFF-State-Specific Inhibition of the Proprotein Convertase Furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. PathSpecific™ Furin Protease Assay - Creative Biolabs [creative-biolabs.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Furin Is the Major Processing Enzyme of the Cardiac-specific Growth Factor Bone Morphogenetic Protein 10 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Proteolytic Degradation of Peptide Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptide inhibitors. The focus is on identifying, troubleshooting, and mitigating proteolytic degradation to ensure experimental success and data reliability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving peptide inhibitors.
Problem: My peptide inhibitor shows high in vitro activity in purified enzyme assays but low efficacy in cell culture or in vivo.
This is a common discrepancy that often points to rapid degradation of the peptide in complex biological environments.[1][2]
Possible Causes and Solutions
-
Rapid Enzymatic Degradation: Serum-containing media and biological fluids are rich in proteases that can quickly degrade unmodified peptides.[2]
-
Assess Stability: The first step is to confirm if degradation is occurring. Perform an in vitro stability assay using plasma, serum, or the specific cell culture supernatant used in your experiments to determine the peptide's half-life.[1][2]
-
Modify Experimental Conditions:
-
Implement Peptide Stabilization Strategies: If degradation is confirmed, the most robust solution is to use a modified, more stable version of your peptide inhibitor. Common strategies include terminal modifications (N-terminal acetylation, C-terminal amidation), incorporating unnatural D-amino acids, or cyclization.[2][5]
-
-
Poor Bioavailability or Rapid Clearance: For in vivo experiments, the peptide may be cleared from circulation too quickly to be effective.[1]
-
Increase Molecular Size: Strategies like PEGylation (attaching polyethylene (B3416737) glycol chains) or lipidation can increase the hydrodynamic radius of the peptide, reducing the rate of renal clearance.[1][6][7]
-
Troubleshooting Workflow: Low Peptide Inhibitor Activity
Caption: Workflow for troubleshooting low peptide inhibitor activity.
Problem: I am observing inconsistent results between experimental batches.
Batch-to-batch variability can be caused by the degradation of peptide stock solutions or differences in the biological matrices being used.
Possible Causes and Solutions
-
Peptide Stock Instability: Peptides in solution are less stable than in their lyophilized form.[8][9] Improper storage can lead to degradation over time.
-
Storage: Store peptides lyophilized at -20°C or -80°C for long-term stability.[8][9] Once reconstituted, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8]
-
Quality Control: Before starting a new set of experiments, verify the integrity and concentration of your peptide stock solution using HPLC or mass spectrometry.
-
-
Biological Matrix Variability: The concentration and type of proteases can vary between different lots of serum or between plasma samples from different donors.[10][11]
-
Pooling: When possible, pool plasma or serum from multiple donors to average out individual differences in proteolytic activity.[2]
-
Consistent Sourcing: Use the same vendor and lot number for serum throughout a single study to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies to increase the proteolytic stability of a peptide inhibitor?
Several chemical modification strategies can be employed to make peptides more resistant to enzymatic degradation.[2][5]
-
Terminal Modifications:
-
N-terminal Acetylation: Adds an acetyl group to the N-terminus, neutralizing the positive charge and blocking degradation by aminopeptidases.[12][13] This modification often mimics the structure of native proteins.[12]
-
C-terminal Amidation: Replaces the C-terminal carboxyl group with an amide, neutralizing the negative charge and preventing degradation by carboxypeptidases.[12][13]
-
-
Incorporation of Unnatural Amino Acids:
-
D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids.[6] Substituting key cleavage sites with D-amino acids can significantly inhibit recognition and cleavage by proteases.[5][14][15]
-
Other Non-Canonical Amino Acids: Incorporating residues like β-amino acids or N-methylated amino acids alters the peptide backbone, which can disrupt protease binding and enhance stability.[14][16][17]
-
-
Cyclization:
Diagram of Common Peptide Modification Strategies
Caption: Common chemical modifications to improve peptide stability.
Q2: How does cyclization improve peptide stability and activity?
Cyclization is a powerful strategy that enhances peptide properties in several ways.[19][21]
-
Protease Resistance: By creating a cyclic structure, the N- and C-termini are no longer available for degradation by exopeptidases.[6] The rigid conformation also limits access for endoproteases to their cleavage sites within the peptide sequence.[16][20]
-
Increased Binding Affinity: Linear peptides are highly flexible. Cyclization pre-organizes the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target.[16] This can lead to significantly higher binding affinity and selectivity.[21]
-
Improved Pharmacokinetics: The enhanced stability and constrained conformation can lead to a longer half-life in vivo and, in some cases, improved cell permeability.[18][21]
Q3: What is a typical protocol for an in vitro plasma stability assay?
An in vitro plasma stability assay is a crucial experiment to determine the half-life of a peptide in a biologically relevant matrix.[2]
Detailed Experimental Protocol: Plasma Stability Assay
This protocol provides a general method to assess the stability of a peptide inhibitor in plasma.[1][2]
-
Preparation:
-
Incubation:
-
Initiate the reaction by spiking the pre-warmed plasma with the peptide stock solution to a final concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%) to prevent protein precipitation.[2]
-
Incubate the mixture at 37°C, often with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[1][2]
-
Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution. A common method is to add the plasma sample to 3 volumes of cold acetonitrile.[2] This also serves to precipitate the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched sample vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using a validated analytical method, such as LC-MS or HPLC, to quantify the concentration of the intact peptide.[1][2]
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve.[1]
-
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Workflow for an in vitro plasma stability assay.
Quantitative Data Summary
The effectiveness of various modification strategies can be quantified by comparing the half-life of modified peptides to their unmodified (native) counterparts.
| Modification Strategy | Example Peptide/Target | Native Half-Life (t½) | Modified Half-Life (t½) | Fold Increase |
| D-Amino Acid Substitution | Gonadotropin-Releasing Hormone (GnRH) | ~5 minutes | 2.8 hours | ~33x[6] |
| N-Terminal Acetylation | Glucose-dependent Insulinotropic Polypeptide (GIP) | 2-5 minutes | >24 hours | >288x[6] |
| Cyclization & D-Amino Acid | Somatostatin (Native) vs. Desmopressin | ~13 minutes (in SIF) | 2.8 hours (in SIF) | ~13x[22] |
| Lipidation / Fatty Acid Acylation | GLP-1 Analog (Liraglutide) | Minutes | ~13 hours (in humans) | Substantial |
*SIF: Simulated Intestinal Fluid. Data illustrates stability against gut proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. veeprho.com [veeprho.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifetein.com [lifetein.com]
- 13. biosynth.com [biosynth.com]
- 14. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]
- 19. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 20. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Correct Assay Buffer for Furin Kinetics
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and optimizing assay buffers for furin kinetics experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard, reliable starting buffer for a furin kinetics assay?
A good starting point for a furin kinetic assay is a buffer containing a biological buffer, calcium chloride, and a non-ionic detergent. Furin is a calcium-dependent serine endoprotease, and these components are crucial for its activity and stability.[1][2]
A widely used buffer composition is summarized below.
| Component | Concentration | Purpose |
| HEPES or Tris | 20-100 mM | pH Buffering (Optimal range is broad) |
| Calcium Chloride (CaCl₂) | 1 mM | Essential cofactor for catalytic activity[1] |
| Detergent (e.g., Triton (B1239919) X-100) | 0.1% - 0.5% (w/v) | Prevents aggregation and non-specific binding |
| Reducing Agent (optional) | 1 mM β-mercaptoethanol | Maintains a reducing environment |
Note: The optimal pH for furin can vary depending on the substrate and whether you are measuring activation or cleavage, but a range of pH 7.0-7.5 is common for cleavage assays.[1][2][3]
Troubleshooting Common Issues
Q2: My furin activity is very low or absent. Could the buffer be the issue?
Yes, suboptimal buffer conditions are a primary cause of low enzyme activity. Here are the key factors to check:
-
Calcium Concentration: Furin is strictly dependent on calcium.[1] Ensure your buffer contains at least 1 mM CaCl₂. Activity will be completely lost in the presence of calcium chelators like EGTA or EDTA.
-
Incorrect pH: While furin has a broad pH optimum (activity >50% between pH 5-8), its peak activity can be substrate-dependent.[1] For propeptide cleavage and activation, the optimum pH is more acidic, around 6.0, reflecting the conditions of the trans-Golgi network.[4][5] For cleavage of most substrates, a neutral pH (7.0-7.5) is a safe starting point.[2][6] Consider performing a pH optimization experiment (see Protocol 2).
-
Enzyme Concentration: Ensure you are using an appropriate amount of active furin. Titrate the enzyme concentration to find a linear range for your assay.[7]
Q3: I'm observing high background fluorescence in my fluorogenic assay. How can the buffer help?
High background can mask the true signal. Consider these buffer-related solutions:
-
Substrate Purity: Ensure your fluorogenic substrate is high quality and has not spontaneously hydrolyzed. Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure background.[8]
-
Detergent Choice: Some detergents can contribute to background or interfere with fluorescence. If using Triton X-100, ensure it is high-purity and peroxide-free. You might test alternative non-ionic detergents like Brij-35.[8]
-
Compound Interference: If screening inhibitors, the compounds themselves may be fluorescent. Always run controls containing the compound in buffer without the enzyme.
Q4: My results are not reproducible. How can the buffer contribute to this?
Inconsistency often stems from unstable reagents or buffer components.
-
Buffer Freshness: Prepare your complete assay buffer fresh for each experiment, especially if it contains reducing agents, which can oxidize over time.[9]
-
Reducing Agent Stability: Dithiothreitol (DTT) is susceptible to oxidation by air.[9] For greater stability, consider using Tris(2-carboxyethyl)phosphine (TCEP), which is more resistant to air oxidation and effective over a wider pH range.[9][10][11]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your enzyme and buffer stock solutions, as this can lead to loss of activity and component degradation.[8][12]
In-Depth Guide to Buffer Components
Choosing a Detergent
Detergents are crucial for solubilizing membrane-associated furin and preventing aggregation.[13] However, their properties differ significantly.
| Detergent | Type | Key Characteristics | Best For... |
| Triton X-100 | Non-ionic | Mild, non-denaturing. Commonly used for isolating membrane protein complexes. Cannot be removed by dialysis.[13][14] | General cell lysis and routine activity assays.[13] |
| Brij-35 | Non-ionic | Mild, non-denaturing detergent. | Alternative to Triton X-100, often used in commercial assay kits.[8] |
| CHAPS | Zwitterionic | Non-denaturing, preserves protein activity. Efficiently removed by dialysis due to high CMC.[14] | Assays where maintaining native protein conformation is critical (e.g., studying protein interactions) or for downstream applications like 2D electrophoresis.[14][15] |
Choosing a Reducing Agent
Reducing agents prevent the oxidation of cysteine residues.[16] However, strong reducing agents can sometimes interfere with assays or affect inhibitor potency.[17]
| Reducing Agent | Type | Key Characteristics | Considerations |
| β-mercaptoethanol (β-ME) | Weaker | Volatile with a strong odor. Commonly used in furin assay buffers.[2][6] | Standard choice, but less stable than TCEP. |
| Dithiothreitol (DTT) | Stronger | Potent, but has a strong odor and is unstable in solution (air sensitive).[9] Reducing power is limited to pH > 7.[11] | Can generate H₂O₂ in some conditions, potentially leading to false positives/negatives in screening assays.[16][17] |
| TCEP | Stronger | Odorless, stable, and effective over a broad pH range (1.5-8.5).[9][11] Resistant to air oxidation.[10] | More stable and powerful alternative to DTT.[9] However, it is not compatible with isoelectric focusing.[10][11] |
Diagrams & Workflows
Caption: Logical workflow for selecting furin assay buffer components.
Caption: General experimental workflow for a fluorogenic furin kinetic assay.
Experimental Protocols
Protocol 1: Standard Furin Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the kinetic activity of recombinant human furin using a common fluorogenic substrate like p-Glu-Arg-Thr-Lys-Arg-AMC.
Materials:
-
Assay Buffer: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, 1 mM β-mercaptoethanol, pH 7.5.
-
Recombinant Human Furin: Diluted to a working concentration (e.g., 4 µg/mL) in Assay Buffer.[8]
-
Fluorogenic Substrate: e.g., p-Glu-Arg-Thr-Lys-Arg-AMC (100 µM working stock in Assay Buffer).[8]
-
Furin Inhibitor (Optional Control): e.g., Decanoyl-RVKR-CMK.
-
Plate: Solid black, flat-bottom 96-well plate.[18]
-
Instrument: Fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.[8]
Procedure:
-
Prepare Reagents: Warm all reagents to room temperature before use. Prepare working dilutions of the enzyme and substrate in Assay Buffer.
-
Set Up Plate:
-
Enzyme Wells: Add 50 µL of the diluted furin solution to each well.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer (without enzyme) to at least three wells.[8]
-
Inhibitor Control Wells (Optional): Pre-incubate the diluted furin solution with a known inhibitor before adding it to the wells.
-
-
Initiate Reaction: Start the reaction by adding 50 µL of the 100 µM substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.[8][18]
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity in kinetic mode (e.g., every 60 seconds for 5-30 minutes) at Ex/Em wavelengths of 380/460 nm.[8]
-
Data Analysis:
-
Subtract the average rate of fluorescence increase in the "Substrate Blank" wells from the rates observed in the enzyme wells.
-
Determine the initial reaction velocity (Vmax) from the linear portion of the progress curve (Relative Fluorescence Units per minute).
-
If desired, convert RFU/min to pmol/min/µg using a standard curve generated with free AMC (7-amino-4-methylcoumarin).[8]
-
Protocol 2: Buffer pH Optimization for Furin Activity
This protocol helps determine the optimal pH for furin activity with a specific substrate.
Materials:
-
Buffer System: A set of buffers covering a range of pH values (e.g., 5.0 to 9.0). Use buffers with appropriate pKa values for each range (e.g., Sodium Acetate for pH 5.0-5.5, Bis-Tris for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).
-
All other materials from Protocol 1.
Procedure:
-
Prepare Buffers: Prepare a series of 100 mM stock buffers, each at a different pH value (e.g., in 0.5 pH unit increments from 5.5 to 8.5).
-
Create Complete Assay Buffers: For each pH value, create a complete assay buffer containing 1 mM CaCl₂ and 0.5% Triton X-100.
-
Dilute Reagents: Prepare separate working dilutions of furin and the fluorogenic substrate in each of the complete assay buffers.
-
Run Parallel Assays: For each pH condition, perform the furin activity assay as described in Protocol 1 (steps 2-4). Ensure you have a separate "Substrate Blank" for each pH condition.
-
Analyze and Compare:
-
Calculate the initial reaction velocity for each pH value after correcting for the background.
-
Plot the enzyme activity (initial velocity) as a function of pH.
-
The pH value that yields the highest activity is the optimum for your specific experimental conditions. Research indicates that maximal activation of furin occurs around pH 6.0.[5]
-
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of mutant serpin/furin complexes: Dependence on pH and regulation at the deacylation step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. nbinno.com [nbinno.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agscientific.com [agscientific.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
Technical Support Center: Impact of Solvents on Furin Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents, particularly Dimethyl Sulfoxide (DMSO), on furin activity assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMSO in a furin activity assay?
A1: DMSO is a powerful polar aprotic solvent widely used in furin activity assays to dissolve hydrophobic or poorly water-soluble test compounds, such as potential furin inhibitors.[1][2] Its primary function is to facilitate the introduction of these compounds into the aqueous assay buffer, ensuring they remain in solution to interact with the furin enzyme.
Q2: How does DMSO affect furin activity?
A2: DMSO can have a direct impact on furin's enzymatic activity. While furin is known to retain a significant portion of its activity in the presence of low concentrations of DMSO, higher concentrations can be inhibitory.[3] The effect of DMSO is complex and can be influenced by factors such as the specific assay conditions and the concentration of the solvent. It is crucial to determine the optimal DMSO concentration for your specific experimental setup.
Q3: What is the recommended final concentration of DMSO in a furin activity assay?
A3: As a general guideline, the final concentration of DMSO in a furin activity assay should be kept as low as possible, ideally below 2% (v/v). In many published furin inhibitor screening assays, the final DMSO concentration is maintained at or below 1%.[4] However, the tolerance of furin to DMSO can vary, so it is highly recommended to perform a DMSO tolerance assay to determine the maximum concentration that does not significantly affect your results.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents can be used, but their impact on furin activity varies significantly. Studies have shown that furin retains a higher percentage of its activity in DMSO compared to other common solvents like acetone, isopropanol, and ethanol.[3] If an alternative to DMSO is necessary due to compound solubility issues, it is essential to perform a solvent tolerance assay for the chosen solvent. Some alternatives that have been used in other enzyme assays include dimethylformamide (DMF) and ethanol, but their compatibility with furin at various concentrations must be empirically determined.
Troubleshooting Guide
Problem 1: Reduced or No Furin Activity
-
Potential Cause: The final concentration of your solvent (e.g., DMSO) may be too high, leading to inhibition of the furin enzyme.
-
Recommended Solution:
-
Perform a DMSO tolerance assay to determine the maximum permissible concentration for your specific assay conditions (see Experimental Protocols section).
-
If possible, lower the final DMSO concentration in your assay to a well-tolerated level, typically ≤1%.
-
When preparing your working solutions, ensure thorough mixing after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations of the solvent.
-
Problem 2: High Background Fluorescence
-
Potential Cause 1: The solvent itself or impurities within it may be fluorescent.
-
Recommended Solution 1:
-
Use high-purity, spectroscopy-grade DMSO to minimize fluorescent contaminants.
-
Always include a "no enzyme" control and a "no substrate" control in your assay plate to measure the background fluorescence from your buffer, solvent, and test compound. Subtract this background from your experimental wells.
-
-
Potential Cause 2: The test compound may be inherently fluorescent at the excitation and emission wavelengths of the assay.
-
Recommended Solution 2:
-
Measure the fluorescence of the compound in the assay buffer without the enzyme and substrate to quantify its intrinsic fluorescence.
-
If the compound's fluorescence is high, consider using a different fluorogenic substrate with shifted excitation and emission wavelengths that do not overlap with those of your compound.
-
Problem 3: Compound Precipitation in the Assay Well
-
Potential Cause: Your test compound, while soluble in 100% DMSO, may precipitate when diluted into the aqueous assay buffer. This is a common issue for hydrophobic compounds.
-
Recommended Solution:
-
Decrease the final concentration of your test compound.
-
Increase the final concentration of DMSO in your assay, being mindful of its effect on enzyme activity.
-
Consider adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer to improve compound solubility.
-
When diluting your DMSO stock, add the DMSO solution to the aqueous buffer slowly while vortexing to facilitate better mixing and reduce the chances of precipitation.
-
Problem 4: Inconsistent or Irreproducible Results
-
Potential Cause: Inconsistent final concentrations of the solvent across different wells or experiments.
-
Recommended Solution:
-
Prepare a master mix of your assay buffer containing the desired final concentration of DMSO.
-
When performing serial dilutions of your test compounds, if possible, prepare them in a consistent concentration of DMSO.
-
Ensure all wells in your assay plate, including controls, have the same final DMSO concentration.
-
Quantitative Data
Table 1: Effect of Various Organic Solvents on Furin Activity
| Organic Solvent | Concentration (v/v) | Residual Furin Activity (%) |
| DMSO | 10% | ~88% |
| Dioxane | 10% | ~75% |
| Ethanol | 10% | ~60% |
| Isopropanol | 10% | ~45% |
| Acetone | 10% | ~30% |
Data is approximated from graphical representations in the cited literature.[3]
Experimental Protocols
Protocol 1: Fluorometric Furin Activity Assay for Inhibitor Screening
This protocol is a general guideline for a fluorometric furin activity assay using a commercially available fluorogenic substrate.
Materials:
-
Recombinant Human Furin
-
Fluorogenic Furin Substrate (e.g., Boc-RVRR-AMC)
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol)
-
Test Inhibitors dissolved in 100% DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of recombinant furin in Furin Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized for a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in DMSO, and then dilute it to the desired final concentration in Furin Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate inhibitor potency determination.
-
-
Assay Plate Setup:
-
Add 50 µL of Furin Assay Buffer to all wells.
-
Add 1 µL of your test inhibitor dilutions (in DMSO) to the sample wells.
-
Add 1 µL of DMSO to the "enzyme control" and "no enzyme" wells.
-
Add 40 µL of the furin working solution to the sample and "enzyme control" wells.
-
Add 40 µL of Furin Assay Buffer to the "no enzyme" wells.
-
The final volume in these wells is now 91 µL.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume is 101 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme control" (100% activity) and "no enzyme" (0% activity) wells.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: DMSO Tolerance Assay for Furin
This protocol is designed to determine the maximum concentration of DMSO that can be used in your furin activity assay without significantly affecting the enzyme's activity.
Materials:
-
Same as Protocol 1, with the addition of a range of DMSO concentrations.
Procedure:
-
Prepare DMSO Dilutions:
-
Prepare a series of DMSO dilutions in Furin Assay Buffer to achieve final assay concentrations ranging from 0% to 10% (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%).
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 50 µL of the corresponding DMSO dilution to each well.
-
Add 40 µL of the furin working solution to each well.
-
Include "no enzyme" control wells for each DMSO concentration, containing 50 µL of the DMSO dilution and 40 µL of Furin Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15-30 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate for each DMSO concentration.
-
Normalize the activity at each DMSO concentration to the activity in the absence of DMSO (0% DMSO), which is set to 100%.
-
Plot the percent relative activity versus the DMSO concentration to determine the highest concentration of DMSO that does not cause a significant decrease in furin activity.
-
Visualizations
Caption: Furin-mediated pro-protein cleavage pathway in the trans-Golgi network.
Caption: Experimental workflow for a fluorometric this compound assay.
References
- 1. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. abcam.co.jp [abcam.co.jp]
Technical Support Center: Refining Experimental Conditions for Furin Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental conditions for furin kinetic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during furin kinetic experiments.
Question: Why am I observing low or no furin activity in my assay?
Answer:
Several factors can contribute to low or absent furin activity. Consider the following troubleshooting steps:
-
Enzyme Integrity: Furin is sensitive to freeze-thaw cycles. Ensure the enzyme has been stored correctly at -80°C and aliquoted into single-use volumes to avoid repeated temperature fluctuations.[1] Do not reuse diluted enzyme.[1]
-
Reagent Preparation: Ensure all kit components, especially the furin assay buffer and substrate, are warmed to room temperature before use.[2] Spin down vials before opening to ensure all contents are collected.[2]
-
Buffer Composition: The optimal pH for furin activity is generally between 7.0 and 7.5, though maximal activation can occur at pH 6.0.[3][4] The assay buffer should contain calcium chloride (typically 1-5 mM), as furin is a calcium-dependent protease.[3][5] Some protocols also include β-mercaptoethanol.[3]
-
Incubation Conditions: Ensure the incubation temperature is optimal, typically 37°C.[3][6] Verify the correct incubation time as specified in your protocol.[7]
-
Substrate Concentration: Use a substrate concentration that is appropriate for detecting activity. If the concentration is too low, the signal may be undetectable.
-
Sample Contamination: Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with the assay and should be avoided in sample preparations.[7]
Question: My standard curve is not linear. What are the possible causes?
Answer:
A non-linear standard curve can result from several issues:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to deviations in the standard curve. Prepare a master mix for your standards where possible to ensure consistency.[7]
-
Incomplete Thawing of Reagents: Ensure all components, particularly the standards, are completely thawed and mixed gently to create a homogenous solution before use.[7]
-
Air Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Pipette gently against the side of the well to avoid introducing bubbles.[7]
-
Saturating Signal: At high concentrations, the detector may become saturated, leading to a plateau in the signal. If this occurs, you may need to adjust the gain or voltage of the plate reader or dilute your samples.[8]
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on the plate reader match the specifications for your fluorogenic substrate.[7] For common AMC-based substrates, excitation is around 360-380 nm and emission is around 430-460 nm.[1]
Question: I am seeing high background fluorescence in my negative control wells. How can I reduce it?
Answer:
High background can be caused by:
-
Autofluorescence of Compounds: If you are screening inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths of your assay. Always include a control with the compound alone to measure its intrinsic fluorescence.
-
Contaminated Reagents or Plates: Use high-quality, non-fluorescent black plates for fluorescence assays.[7] Ensure your buffers and water are free of fluorescent contaminants.
-
Substrate Instability: Some fluorogenic substrates can hydrolyze spontaneously over time, leading to an increase in background fluorescence. Prepare the substrate solution fresh just before use.
-
Light Exposure: Protect fluorogenic substrates and reaction plates from light to prevent photobleaching and increased background.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical furin kinetic assay buffer?
A1: A standard furin assay buffer typically contains a buffering agent to maintain pH (e.g., HEPES, Bis-Tris), calcium chloride (CaCl₂), and sometimes a reducing agent like β-mercaptoethanol.[3][9] The pH is generally maintained around 7.5.[3]
Q2: What is the consensus cleavage site for furin?
A2: Furin preferentially cleaves after a multibasic amino acid motif. The minimal recognition site is Arg-X-X-Arg↓, but the preferred sequence is Arg-X-Lys/Arg-Arg↓.[9][10] The presence of basic residues at P3, P5, and P6 can also enhance cleavage.[10]
Q3: What are some common fluorogenic substrates used for furin kinetic studies?
A3: Fluorogenic substrates are widely used to monitor furin activity in real-time.[11] These typically consist of the furin cleavage sequence flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.[12] A commonly used substrate is p-Glu-Arg-Thr-Lys-Arg-AMC.[13]
Q4: How should I choose an appropriate inhibitor for my furin kinetic studies?
A4: Several types of furin inhibitors are available, including peptide-based inhibitors like Decanoyl-RVKR-CMK and non-peptide small molecules.[14][15] The choice of inhibitor will depend on the specific requirements of your experiment, such as the desired potency and selectivity.[15] It is crucial to determine the inhibitor's mechanism of action (e.g., competitive, non-competitive) and its Ki value.[16]
Q5: How do I analyze the data from my furin kinetic assay?
A5: The raw data (e.g., fluorescence units over time) should be used to calculate the initial reaction velocity (V₀). By measuring V₀ at various substrate concentrations, you can generate a Michaelis-Menten plot.[17][18] Non-linear regression of this plot will yield the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the substrate concentration at half-maximal velocity.[18][19]
Data Presentation
Table 1: Typical Buffer Conditions for Furin Kinetic Assays
| Component | Concentration | pH | Reference |
| HEPES | 100 mM | 7.5 | [3] |
| CaCl₂ | 1 mM | [3] | |
| β-mercaptoethanol | 1 mM | [3] | |
| Bis-Tris | 20 mM | 6.5 | [3] |
| CaCl₂ | 1 mM | [3] | |
| MES | 10 mM | 7.0 | [9] |
| CaCl₂ | 1 mM | [9] | |
| Triton X-100 | 0.01% | [20] |
Table 2: Kinetic Parameters for Common Furin Substrates
| Substrate | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) | Reference |
| Fluorogenic Substrate | N/A | ~2 x 10⁴ | 360-380 | 430-460 | |
| pyroGlu-Arg-Thr-Lys-Arg-AMC | 6.5 | N/A | 380 | 460 | [3] |
| Ac-RVRR-MCA | N/A | N/A | N/A | N/A | [21] |
| Abz-RVKRGLAY(NO₂)-OH | N/A | N/A | N/A | N/A | [5] |
Table 3: Common Furin Inhibitors and their Potency
| Inhibitor | Type | K_i (nM) | Reference |
| Decanoyl-RVKR-CMK | Peptide-based, Irreversible | N/A | [16] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Peptidomimetic, Reversible Competitive | 0.81 | [15][16] |
| Nona-d-arginine | Poly-arginine analogue | 1.3 | [16] |
| BOS-318 | N/A | 0.413 | [15] |
Experimental Protocols & Visualizations
General Furin Activity Assay Protocol (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[1][2]
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare test samples (e.g., cell lysates, purified protein) in Furin Assay Buffer.
-
-
Assay Plate Setup:
-
Add diluted samples, positive controls, inhibitor controls, and a blank (buffer only) to the wells of a 96-well black plate.[1]
-
-
Reaction Initiation:
-
Add the fluorogenic furin substrate to all wells to start the reaction.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the blank readings from all other readings.
-
Determine the rate of reaction (V₀) from the linear portion of the kinetic curve.
-
Plot the V₀ values against substrate concentration to determine K_m and V_max using Michaelis-Menten kinetics.[17]
-
Caption: Experimental workflow for a typical furin kinetic assay.
Furin Cleavage of a Fluorogenic Substrate
The diagram below illustrates the basic principle of a fluorogenic furin assay.
Caption: Mechanism of a fluorogenic furin substrate assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. neb.com [neb.com]
- 10. The crystal structure of the proprotein processing proteinase furin explains its stringent specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. novusbio.com [novusbio.com]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 19. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 20. A study of human furin specificity using synthetic peptides derived from natural substrates, and effects of potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating Furin as a Target for Novel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the enzyme furin as a therapeutic target for novel inhibitors. It offers an objective comparison of validation methodologies, supported by experimental data and detailed protocols.
Furin, a proprotein convertase, is a critical enzyme involved in the maturation of a wide array of proteins, including growth factors, hormones, and viral glycoproteins.[1] Its role in activating proteins essential for the pathogenesis of various diseases, such as cancer, viral infections (including SARS-CoV-2), and bacterial intoxications, has positioned it as a significant therapeutic target.[2][3][4] The development of potent and selective furin inhibitors, therefore, represents a promising therapeutic strategy.
Comparative Efficacy of Furin Inhibitors
The validation of a novel furin inhibitor requires rigorous assessment of its potency and selectivity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a comparative summary of different classes of furin inhibitors.
Table 1: Potency of Peptidomimetic and Polypeptide Furin Inhibitors
| Inhibitor Class | Inhibitor Example | Target(s) | Kᵢ Value | IC₅₀ Value | Reference(s) |
| Covalent Peptidomimetic | Dec-Arg-Val-Lys-Arg-CMK | Furin, PC2, PC1/3, PACE4, PC5/6 | ~1 nM (for Furin) | 1.3 ± 3.6 nM | [2] |
| Non-Covalent Polypeptide | Dec-Arg-Val-Lys-L-Arg-CH₂-Ala-Val-Gly-NH₂ | Furin | 3.4 nM | Not Reported | [2] |
| Macrocyclic Peptidomimetic | Inhibitor 26 | Furin, PC1/3, PC4, PACE4, PC5/6 | 8 pM | Not Reported | [2] |
| Engineered Serpin | α1-antitrypsin Portland (α₁-PDX) | Highly selective for Furin | Not Applicable | Not Reported | [4][5] |
Table 2: Potency of Small-Molecule Furin Inhibitors
| Inhibitor Class | Inhibitor Example | Target(s) | Kᵢ Value | IC₅₀ Value | Reference(s) |
| 2,5-dideoxystreptamine derivative | Compound 2f | Furin | 0.4 µM | Not Reported | [6] |
| (3,5-dichlorophenyl)pyridine deriv. | BOS-981 | Furin | Not Reported | Not Reported | [4][5] |
| 1,3-thiazol-2-ylaminosulfonyl scaff. | MolPort-000-500-670 | Furin | Not Reported | 17.6 ± 2.3 µM | [7] |
| Dicoumarol-related | B3 (CCG 8294) | Furin | 12 µM | 12 µM | [8] |
Experimental Validation Workflow
The validation of a novel this compound typically follows a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.
Caption: A flowchart illustrating the key stages in the validation of a novel this compound.
Key Experimental Protocols
In Vitro Furin Activity Assay (Fluorometric)
This assay measures the enzymatic activity of purified furin by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl₂, 0.1% Brij 35)
-
Fluorogenic furin substrate (e.g., pERTKR-AMC or Pyr-Arg-Thr-Lys-Arg-MCA)
-
Novel inhibitor compound and a known inhibitor control (e.g., Dec-RVKR-CMK)
-
96-well black microtiter plate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the novel inhibitor and control inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted furin enzyme solution to wells designated for the test compound, positive control, and a no-inhibitor control. Add assay buffer to "blank" wells.
-
Add the diluted inhibitor solutions to the appropriate wells. For the no-inhibitor control, add assay buffer.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
Cell-Based Furin Inhibition Assay
This assay assesses the inhibitor's ability to block the processing of a known furin substrate within a cellular context.
Materials:
-
A suitable cell line (e.g., VeroE6 for viral studies, HT1080 for cancer studies).
-
Expression vector for a furin substrate (e.g., SARS-CoV-2 Spike protein, pro-MT1-MMP).
-
Cell culture medium and reagents.
-
Novel inhibitor compound.
-
Lysis buffer.
-
Antibodies for Western blot analysis (e.g., anti-Spike, anti-MT1-MMP).
Procedure:
-
Seed cells in culture plates and transfect them with the substrate expression vector if necessary.
-
Treat the cells with various concentrations of the novel inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
For viral studies, infect the cells with the relevant virus at a specific multiplicity of infection (MOI).
-
After the incubation period, harvest the cells and prepare cell lysates.
-
Perform Western blot analysis on the lysates to detect the precursor and cleaved forms of the furin substrate. A decrease in the cleaved form and an accumulation of the precursor form indicate furin inhibition.
-
Simultaneously, a cell viability assay (e.g., MTT or WST-1) should be performed to ensure that the observed effects are not due to cytotoxicity.[6]
Furin Signaling and Inhibition Mechanism
Furin is located in the trans-Golgi network where it cleaves a multitude of proproteins at their multibasic cleavage sites, leading to their activation. This process is crucial for both normal physiological functions and various pathologies.
Caption: Furin cleaves inactive pro-proteins into their active forms, which can lead to pathological outcomes. A novel inhibitor blocks this process.
Alternative Therapeutic Strategies
While direct inhibition of furin is a promising approach, it is important to consider alternative strategies that may achieve similar therapeutic outcomes.
-
Targeting Downstream Effectors: Instead of inhibiting furin directly, therapies can be developed to target the activated proteins that result from furin cleavage.
-
Modulating Furin Expression: Investigating pathways that regulate furin expression could offer an alternative point of intervention.
-
Antibody-Based Strategies: Engineered antibodies can be designed to block the furin cleavage site on specific substrates, such as the SARS-CoV-2 spike protein, offering a highly targeted alternative to broad furin inhibition.[3]
-
Targeting Other Proprotein Convertases: In some diseases, other members of the proprotein convertase family may play a more dominant role. Validating the specific convertase involved is crucial for developing a targeted therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 3. A Feasible Alternative Strategy Targeting Furin Disrupts SARS-CoV-2 Infection Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
comparing the potency of different furin inhibitors (IC50 and Ki values)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various furin inhibitors, supported by experimental data. We delve into the IC50 and Ki values of different inhibitor classes, offering a clear perspective on their efficacy and selectivity.
Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins involved in physiological and pathological processes. Its activity is implicated in cancer progression, viral infections, and bacterial toxin activation, making it a compelling therapeutic target. The development of potent and selective furin inhibitors is therefore a significant area of research. This guide summarizes the inhibitory potency of prominent furin inhibitors, presenting their IC50 and Ki values in a clear, comparative format.
Comparative Potency of Furin Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme.
Here, we present a comparison of reported IC50 and Ki values for various classes of furin inhibitors.
Peptide-Based and Peptidomimetic Inhibitors
Peptide-based inhibitors are often designed based on the consensus cleavage sequence of furin substrates.
| Inhibitor Name | Type | Furin IC50 (nM) | Furin Ki (nM) | Selectivity Notes |
| Decanoyl-RVKR-CMK (Dec-RVKR-CMK) | Peptidomimetic (Chloromethylketone) | 1.3 ± 3.6[1] | ~1[1] | Potent inhibitor of several proprotein convertases, with Ki values of 0.36 nM for PC2, 2.0 nM for PC1/PC3, 3.6 nM for PACE4, and 0.12 nM for PC5/PC6.[1] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Phac-RVR-4-Amba) | Peptidomimetic | - | 0.81[1] | Also shows high affinity for PC1/3 (Ki = 0.75 nM), PACE4 (Ki = 0.6 nM), and PC5/6 (Ki = 1.6 nM), but is less effective against PC2 (Ki = 6154 nM) and PC7 (Ki = 312 nM).[1] |
| Ac-Leu-Lys-Arg-Val-Lys-Arg-NH2 | Hexapeptide | - | 190 ± 20[1] | Shows activity against other PCs, with a Ki of 5.7 ± 1.5 nM against PC1 and 620 ± 150 nM against PC2.[1] |
| Inhibitor 5 (Cyclic Peptide) | Cyclic Peptidomimetic | 2.41 ± 0.12[2] | 0.21 ± 0.01[2] | A highly potent cyclic peptide inhibitor.[2] |
| Inhibitor 26 (Guanidinomethyl-phenylacetyl derivative) | Peptidomimetic | - | 0.008[3] | A picomolar range inhibitor, also potent against PC1/3, PC4, PACE4, and PC5/6, but shows poor activity against PC2, PC7, and other trypsin-like serine proteases.[3] |
Small Molecule Inhibitors
Small molecule inhibitors offer potential advantages in terms of cell permeability and oral bioavailability.
| Inhibitor Name | Type | Furin IC50 (µM) | Furin Ki (µM) | Selectivity Notes |
| N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide | 1,3-thiazol-2-ylaminosulfonyl scaffold | 17.58[4] | - | A novel non-peptidic small molecule inhibitor.[4] |
| Dicoumarols | Coumarin derivatives | - | in the micromolar range | These compounds act as non-competitive, reversible inhibitors of furin.[5] |
| 2,5-dideoxystreptamine derivatives | Aminoglycoside-based | - | < 0.01 | These non-peptidic inhibitors are highly potent and show high selectivity against trypsin-like serine proteases.[6] |
Experimental Methodologies
The determination of IC50 and Ki values is crucial for the quantitative comparison of inhibitor potency. Below are generalized experimental protocols for these assays.
Determination of IC50 Values
Objective: To determine the concentration of an inhibitor that reduces furin activity by 50%.
Materials:
-
Soluble human furin enzyme.
-
Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-4-methylcoumaryl-7-amide; pRTKR-MCA).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35).
-
Test inhibitors at various concentrations.
-
96-well microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a fixed concentration of soluble human furin to each well and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[7][8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[8]
-
Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for MCA-based substrates).[7]
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Determination of Ki Values
Objective: To determine the inhibition constant, a measure of the inhibitor's binding affinity.
Procedure: The Ki value is often calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[7]
For a competitive inhibitor, the equation is: Ki = IC50 / (1 + ([S] / Km)) [7]
Alternatively, Ki can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using graphical methods like the Dixon plot.[6]
Visualizing the Molecular Landscape
To better understand the context of furin inhibition, the following diagrams illustrate a key signaling pathway involving furin and a typical experimental workflow.
Caption: Furin-mediated cleavage of pro-TGF-β to its mature, active form.
Caption: General experimental workflow for determining IC50 and Ki values.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protease Inhibition: A Comparative Guide to Furin Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the quest for highly selective furin inhibitors is paramount. Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, making it a compelling therapeutic target for various diseases, including cancer, viral infections, and bacterial intoxications.[1][2][3][4][5] However, the structural similarity among the family of proprotein convertases (PCs) and other serine proteases presents a significant challenge in developing inhibitors that are both potent and selective. This guide provides a comparative analysis of the selectivity profiles of prominent furin inhibitors against other proteases, supported by experimental data and detailed methodologies.
The selectivity of a furin inhibitor is crucial to minimize off-target effects and potential toxicity.[6] An ideal inhibitor would potently target furin while exhibiting minimal activity against other closely related PCs, such as PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, as well as other serine proteases involved in vital physiological processes like blood coagulation (e.g., thrombin, factor Xa) and fibrinolysis (e.g., plasmin).[1][3][7]
Comparative Selectivity Profiles of Furin Inhibitors
The following table summarizes the inhibitory activity (Ki or IC50 values) of several well-characterized furin inhibitors against a panel of proteases. Lower values indicate higher potency. This data allows for a direct comparison of their selectivity.
| Inhibitor | Furin | PC1/3 | PC2 | PACE4 | PC5/6 | PC7 | Thrombin | Factor Xa | Plasmin |
| Dec-RVKR-CMK | ~1 nM (Ki)[1] | 2.0 nM (Ki)[1] | 0.36 nM (Ki)[1] | 3.6 nM (Ki)[1] | 0.12 nM (Ki)[1] | 0.12 nM (Ki)[1] | >10 µM (Ki)[7] | >10 µM (Ki)[7] | >10 µM (Ki)[7] |
| 1.3 nM (IC50)[1] | 0.17 nM (IC50)[1] | 0.54 nM (IC50)[1] | |||||||
| Phac-Arg-Val-Arg-4-Amba | 0.81 nM (Ki)[1][3] | 0.75 nM (Ki)[1][3] | 6154 nM (Ki)[1][3] | 0.6 nM (Ki)[1][3] | 1.6 nM (Ki)[1][3] | 312 nM (Ki)[1][3] | 23,000 nM (Ki)[1][3] | 40,000 nM (Ki)[1][3] | 6,000 nM (Ki)[1][3] |
| (4-guanidinomethyl)phenylacetyl-Arg-Val-Arg-4-Amba (Inhibitor 24) | 0.016 nM (Ki)[7] | Similar to Furin[7] | Poorly affected[7] | Similar to Furin[7] | Similar to Furin[7] | Poorly affected[7] | Poorly affected[7] | >10 µM (Ki) | 7,300 nM (Ki)[7] |
| (3-guanidinomethyl)phenylacetyl-Arg-Val-Arg-4-Amba (Inhibitor 26) | 0.008 nM (Ki)[7] | Similar to Furin[7] | Poorly affected[7] | Similar to Furin[7] | Similar to Furin[7] | Poorly affected[7] | Poorly affected[7] | >10 µM (Ki) | 2,500 nM (Ki)[7] |
| BOS-318 | 4 nM (IC50)[1] | 32 nM (IC50)[1] | 35 nM (IC50)[1] |
Data compiled from multiple sources.[1][3][7] Values are approximate and may vary depending on assay conditions.
From the data, it is evident that while some inhibitors like Dec-RVKR-CMK show broad reactivity against several proprotein convertases, others, such as Phac-Arg-Val-Arg-4-Amba, exhibit a degree of selectivity, particularly against PC2.[1][3] The peptidomimetic inhibitors 24 and 26 demonstrate exceptionally high potency for furin and other closely related PCs but are significantly less effective against trypsin-like serine proteases, which is advantageous for maintaining blood homeostasis.[1][7]
Visualizing the Path to Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity profile of a this compound.
Key Experimental Protocols
Accurate and reproducible data are the bedrock of reliable selectivity profiling. Below are detailed methodologies for the key experiments involved.
In Vitro Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory potency (IC50 or Ki) of a compound against furin and other proteases.
Materials:
-
Enzyme: Purified recombinant human furin and other proteases of interest.[2]
-
Substrate: A fluorogenic peptide substrate, such as pyroglutamyl-Arg-Thr-Lys-Arg-AMC (pRTKR-MCA), is commonly used for furin.[2][7] Different substrates may be required for other proteases to ensure optimal activity.
-
Inhibitor: The test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 100 mM HEPES, pH 7.0, containing 5 mM CaCl2, 0.1% Brij 35, and 0.1 mg/ml BSA.[2] The exact composition may vary depending on the specific protease.
-
Equipment: 96-well microtiter plates (polypropylene recommended) and a fluorescence plate reader.[2][7]
Procedure:
-
Enzyme Preparation: Dilute the protease to the desired final concentration (e.g., 15 nM for furin) in the assay buffer.[2]
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the diluted enzyme and the inhibitor dilutions. Allow the enzyme and inhibitor to pre-incubate for a set period, typically 30 minutes at room temperature, to allow for binding to occur.[2]
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be near its Km value for the respective enzyme (e.g., 100 µM for pRTKR-MCA with furin).[2]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., λex = 380 nm, λem = 460 nm for AMC-based substrates).[7]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
If the inhibition mechanism is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.[2]
-
Cell-Based Furin Activity Assays
To assess the efficacy of inhibitors within a cellular context, various cell-based assays can be employed. These assays provide insights into cell permeability and activity against intracellular furin.
Example: Inhibition of Furin-Dependent Toxin Activation
This assay measures the ability of an inhibitor to protect cells from toxins that require furin cleavage for activation, such as anthrax toxin or Pseudomonas exotoxin A.[2]
Materials:
-
Cell Line: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells or RAW264.7 macrophages.[2]
-
Toxin: Anthrax protective antigen (PA) and lethal factor (LF), or Pseudomonas exotoxin A.
-
Inhibitor: The test compound.
-
Cell Culture Medium and Reagents.
-
Cell Viability Assay Reagent: (e.g., WST-1 or MTT).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for a specified period (e.g., 2 hours).[2]
-
Toxin Challenge: Add the toxin components (e.g., PA and LF for anthrax toxin) to the wells and incubate for a further period (e.g., 2-4 hours).[2]
-
Assess Cell Viability: Remove the medium containing the toxin and inhibitor, add fresh medium containing a cell viability reagent, and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence to quantify cell viability.
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the concentration at which the inhibitor provides protection from the toxin.
By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the selectivity profile of novel furin inhibitors, a critical step in the development of safe and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Mode of Enzyme Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanism by which a compound inhibits an enzyme is a critical step in the drug discovery and development process. This guide provides a comprehensive comparison of competitive and non-competitive inhibition, two common modes of reversible enzyme inhibition. It includes detailed experimental protocols, data presentation tables, and visual diagrams to aid in the accurate determination of the mode of inhibition.
Unraveling the Mechanisms: Competitive vs. Non-Competitive Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Reversible inhibitors, which associate and dissociate from the enzyme, are broadly classified based on their mechanism of action.
Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme. This binding event prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. However, the inhibition can be overcome by increasing the substrate concentration, as the substrate and inhibitor are in direct competition for the same binding site.
In contrast, non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Because the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition.
The key kinetic parameters that differentiate these two modes of inhibition are the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Here is a summary of the effects of competitive and non-competitive inhibitors on these kinetic parameters:
| Inhibition Mode | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
Experimental Determination of Inhibition Mode
A series of enzyme kinetics assays are required to determine the mode of inhibition. This typically involves measuring the initial reaction velocity at various substrate concentrations in the absence and presence of the inhibitor.
Experimental Protocol: Enzyme Kinetics Assay
This protocol outlines the steps for a typical enzyme kinetics experiment to determine the mode of inhibition.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound
-
Assay buffer (at optimal pH for the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
2. Preparation of Solutions:
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be such that the reaction rate is linear over a reasonable time course.
-
Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the known or estimated Km of the enzyme.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Then, prepare serial dilutions of the inhibitor in the assay buffer. At least two different inhibitor concentrations should be tested.
3. Assay Procedure:
-
Control (No Inhibitor):
-
To a set of wells or cuvettes, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the substrate to these wells.
-
Initiate the reaction by adding the final component (either enzyme or substrate) and immediately start monitoring the change in absorbance or fluorescence over time. This provides the baseline enzyme activity.
-
-
With Inhibitor:
-
To separate sets of wells, add the same fixed volume of the enzyme solution.
-
Add a fixed concentration of the inhibitor to each set of wells.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the varying concentrations of the substrate and monitor the reaction as before.
-
Repeat this for each concentration of the inhibitor.
-
4. Data Collection:
-
Record the absorbance or fluorescence readings at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
Data Presentation and Analysis
The raw data (absorbance vs. time) must be processed to determine the initial reaction velocities (v₀). This is typically done by calculating the slope of the initial linear portion of the progress curve for each reaction.
Representative Experimental Data
The following tables present a hypothetical but realistic dataset for an enzyme kinetics experiment designed to determine the mode of inhibition.
Table 1: Raw Data - Initial Reaction Velocities (v₀) in µM/min
| [Substrate] (µM) | v₀ (No Inhibitor) | v₀ (Competitive Inhibitor [10 µM]) | v₀ (Non-competitive Inhibitor [5 µM]) |
| 1 | 0.083 | 0.045 | 0.042 |
| 2 | 0.143 | 0.083 | 0.071 |
| 5 | 0.250 | 0.167 | 0.125 |
| 10 | 0.333 | 0.250 | 0.167 |
| 20 | 0.400 | 0.333 | 0.200 |
| 50 | 0.455 | 0.417 | 0.227 |
Table 2: Data for Lineweaver-Burk Plot (1/v₀ vs. 1/[S])
| 1/[S] (µM⁻¹) | 1/v₀ (No Inhibitor) | 1/v₀ (Competitive Inhibitor) | 1/v₀ (Non-competitive Inhibitor) |
| 1.000 | 12.048 | 22.222 | 23.810 |
| 0.500 | 6.993 | 12.048 | 14.085 |
| 0.200 | 4.000 | 5.988 | 8.000 |
| 0.100 | 3.003 | 4.000 | 5.988 |
| 0.050 | 2.500 | 3.003 | 5.000 |
| 0.020 | 2.198 | 2.398 | 4.405 |
Graphical Analysis
The mode of inhibition is determined by plotting the kinetic data in different graphical formats.
-
Michaelis-Menten Plot: A plot of initial velocity (v₀) versus substrate concentration ([S]).
-
Competitive Inhibition: The Vmax remains the same, but the apparent Km increases. The curve shifts to the right.
-
Non-competitive Inhibition: The Vmax is lowered, while the Km remains unchanged. The curve is flattened downwards.
-
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S]. This plot linearizes the Michaelis-Menten equation, making it easier to determine Vmax and Km.
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (1/Vmax is the same). The x-intercept (-1/Km) of the inhibited plot is closer to zero.
-
Non-competitive Inhibition: The lines for the inhibited and uninhibited reactions intersect on the x-axis (-1/Km is the same). The y-intercept (1/Vmax) of the inhibited plot is higher.
-
-
Dixon Plot: A plot of 1/v₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations.
-
Competitive Inhibition: The lines intersect at a point above the x-axis, where the x-coordinate is equal to -Ki.
-
Non-competitive Inhibition: The lines intersect on the x-axis, where the x-coordinate is equal to -Ki.
-
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate the mechanisms of inhibition and the experimental workflow.
Caption: Competitive Inhibition Mechanism.
Caption: Non-competitive Inhibition Mechanism.
Caption: Experimental Workflow for Determining Inhibition Mode.
A Comparative Analysis of Small Molecule vs. Peptidic Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins involved in physiological and pathological processes, including cancer, infectious diseases, and neurodegenerative disorders.[1][2] Its critical role in activating viral glycoproteins, such as the spike protein of SARS-CoV-2, and bacterial toxins has made it a compelling therapeutic target.[3][4][5] This guide provides a comparative analysis of two major classes of furin inhibitors: small molecules and peptidic compounds, offering insights into their performance based on experimental data.
Performance Comparison: Small Molecules vs. Peptidic Inhibitors
The development of furin inhibitors has seen the emergence of both small molecule and peptidic compounds, each with distinct advantages and disadvantages. Peptidic inhibitors, often derived from the natural cleavage sequences of furin substrates, generally exhibit high potency and specificity.[6][7] Conversely, small molecule inhibitors offer potential advantages in terms of cell permeability, metabolic stability, and oral bioavailability, though achieving high potency and selectivity remains a challenge.[8][9]
Quantitative Data Summary
The following tables summarize the inhibitory potency of selected small molecule and peptidic furin inhibitors based on their reported IC50 and Ki values. A lower value indicates higher potency.
Table 1: Small Molecule Furin Inhibitors
| Compound | Type | Target | IC50 | Ki | Citation(s) |
| Compound 1b | 2,5-dideoxystreptamine derivative | Furin | - | 1.1 µM | [10] |
| Compound 1g | 2,5-dideoxystreptamine derivative | Furin | - | 0.019 µM | [10] |
| Compound 2f | Bisguanidinophenyl ether derivative | Furin | - | 1.3 µM | [10] |
| Dicoumarol (DC4) | Dicoumarol | Furin | 26 µM | 26 µM | [11] |
| B3 | Small Molecule | Furin | 12 µM | 12 µM | [12] |
| MI-1851 | Peptidomimetic | Furin | - | - | [3] |
| BOS-318 | (3,5-dichlorophenyl)pyridine derivative | Furin | - | - | [4][8] |
| Compound 4 | 1,3-thiazol-2-ylaminosulfonyl scaffold | Furin | 17.58 µM | - | [8] |
Table 2: Peptidic and Peptidomimetic Furin Inhibitors
| Compound | Type | Target | IC50 | Ki | Citation(s) |
| Dec-RVKR-CMK | Peptidyl chloromethyl ketone | Proprotein Convertases | 1.3 nM (Furin) | ~1 nM (Furin) | [3] |
| Ac-LLRVKR-NH2 | Hexapeptide | PC1 | - | 3.2 nM (PC1), 1400 nM (Furin) | [3] |
| Ac-LKRVKR-NH2 | Hexapeptide | Furin | - | 190 nM (Furin), 5.7 nM (PC1) | [3] |
| Phac-RVR-4-Amba | Peptidomimetic | Furin, PC1/3, PACE4, PC5/6 | - | 0.81 nM (Furin) | [3] |
| Inhibitor 15 | P1 3-amino-1H-isoindol-6-yl-containing | Furin | - | 4.78 pM | [3] |
| Inhibitor 17 | P1 3-amino-1H-isoindol-6-yl-containing | Furin | - | 7.08 pM | [3] |
| Inhibitor 5 | Bicyclic peptide | Furin | - | 0.21 nM | [6][7] |
| Inhibitor 6 | Bicyclic peptide | Furin | - | 0.25 nM | [6] |
Experimental Protocols
The evaluation of furin inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular efficacy.
In Vitro Furin Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified furin.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human furin is diluted in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35).[10] A fluorogenic substrate, such as Pyr-Arg-Thr-Lys-Arg-4-methylcoumaryl-7-amide (pRTKR-MCA), is prepared in the same buffer.[10]
-
Inhibitor Incubation: The test compound is pre-incubated with furin for a defined period (e.g., 30 minutes at 37°C) to allow for binding.[10][11]
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence, resulting from the cleavage of the substrate by furin, is monitored over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).[10]
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against a range of inhibitor concentrations.[11] The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[10][13]
Cell-Based Furin Activity Assay
Cell-based assays are crucial for evaluating the ability of an inhibitor to penetrate cells and inhibit intracellular furin activity.
Methodology:
-
Cell Culture: A suitable cell line, such as CHO cells, is cultured under standard conditions.[10]
-
Inhibitor Treatment: Cells are incubated with various concentrations of the test inhibitor for a specific duration (e.g., 24 hours).[10]
-
Assessment of Furin-Mediated Processes: The effect of the inhibitor on known furin-mediated cellular processes is measured. This can include:
-
Reporter Gene Assays: Using cells engineered to express a reporter protein (e.g., secreted alkaline phosphatase) that requires furin cleavage for secretion. The level of the reporter in the cell medium is then quantified.[10]
-
Toxin Protection Assays: Assessing the ability of the inhibitor to protect cells from toxins that require furin activation, such as anthrax toxin or Pseudomonas exotoxin A.[10]
-
Cell Migration/Invasion Assays: Measuring the impact of the inhibitor on the migration or invasion of cancer cells, which often depends on furin-mediated activation of matrix metalloproteinases.[10][14]
-
-
Cytotoxicity Assay: A parallel assay, such as the WST-1 assay, is performed to ensure that the observed effects are due to furin inhibition and not general cytotoxicity.[10]
Visualizations
Furin Signaling and Substrate Activation
Furin is a key protease in the secretory pathway, where it cleaves and activates a multitude of precursor proteins.[1][5] This diagram illustrates the central role of furin in processing various substrates, leading to diverse physiological and pathological outcomes.
Caption: Furin-mediated activation of precursor proteins in the secretory pathway.
General Experimental Workflow for Furin Inhibitor Evaluation
The discovery and characterization of novel furin inhibitors follow a structured workflow, progressing from initial screening to cellular and in vivo validation.
Caption: Workflow for the identification and validation of furin inhibitors.
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and Cell-Based Assays for Furin Inhibitors: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate assessment of furin inhibitor potency and efficacy is paramount. This guide provides a comprehensive comparison of common in vitro and cell-based assays, presenting supporting experimental data to facilitate informed decisions in the drug discovery pipeline.
Furin, a proprotein convertase, plays a crucial role in the maturation of a wide array of proteins involved in physiological and pathological processes, including cancer, infectious diseases, and neurodegenerative disorders.[1][2] Its inhibition is, therefore, a promising therapeutic strategy.[3][4] The journey of a this compound from a promising compound to a clinical candidate hinges on rigorous and reproducible assessment of its activity. This guide delves into the cross-validation of results obtained from biochemical (in vitro) assays and more physiologically relevant cell-based assays.
Quantitative Comparison of this compound Potency
The potency of furin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the reported potencies of various furin inhibitors across different assay formats, highlighting the importance of cross-validation.
Table 1: Comparison of IC50 Values for Peptidomimetic and Small Molecule Furin Inhibitors in In Vitro and Cell-Based Assays
| Inhibitor | In Vitro Assay IC50 (nM) | Cell-Based Assay EC50/IC50 (nM) | Cell Line | Reference |
| Dec-RVKR-CMK | 1.3 ± 3.6 | 9108 ± 6187 (Golgi inhibition) | U2OS | [3] |
| BOS-318 | Not Reported | 23.5 ± 14.7 (Golgi inhibition) | U2OS | [3] |
| Hexa-d-arginine | 152 ± 77 (TGFβ substrate) / 126 (S protein substrate) | Not Reported | [5] | |
| In-2-LF | 2000 | Not Reported | [6] | |
| Compound 1 (BOS inhibitor series) | 2.3 (TGFβ substrate) / 1.1 (S protein substrate) | Not Reported | [5] | |
| Compound 2 (BOS inhibitor series) | 1.3 (TGFβ substrate) / 0.8 (S protein substrate) | Not Reported | [5] | |
| Compound 3 (BOS inhibitor series) | 1.8 (TGFβ substrate) | Not Reported | [5] | |
| Compound 4 (BOS inhibitor series) | 2.6 (TGFβ substrate) | Not Reported | [5] | |
| Compound 5 (BOS inhibitor series) | 78 (TGFβ substrate) | Not Reported | [5] | |
| B3 | Not Reported | ~15,000 (Invasion inhibition) | HT1080 | [7] |
Note: Direct comparison can be challenging due to variations in experimental conditions, substrates, and cell lines used across different studies.
Table 2: Comparison of Ki Values for Furin Inhibitors
| Inhibitor | Ki (nM) | Assay Type | Reference |
| Dec-RVKR-CMK | ~1 | In Vitro | [3] |
| Ac-Leu-Lys-Arg-Val-Lys-Arg-NH2 | 190 ± 20 | In Vitro | [3] |
| Compound 24 | 0.016 | In Vitro | [3] |
| Compound 26 | 0.008 | In Vitro | [3] |
Experimental Methodologies
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for commonly employed in vitro and cell-based this compound assays.
In Vitro this compound Screening Assay (Fluorometric)
This assay quantifies the activity of purified furin by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant human furin[8]
-
Furin-specific fluorogenic substrate (e.g., pERTKR-AMC[9] or Boc-RVRR-AMC[4])
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35)[8]
-
Test inhibitors and a known this compound (e.g., Dec-RVKR-CMK[10]) as a positive control.
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add purified furin enzyme to all wells except for the blank (substrate only).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 5-15 minutes) at room temperature.[10]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10][11]
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Furin Activity Assay (Secreted Reporter)
This assay measures the intracellular activity of furin by quantifying the processing of a secreted reporter protein.
Materials:
-
A stable cell line expressing a furin-cleavable secreted reporter (e.g., CHO-GRAPfurin cells expressing secreted alkaline phosphatase - SEAP).[8]
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Reagents for quantifying the reporter protein (e.g., SEAP activity assay kit).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 20-24 hours).[8]
-
Collect the conditioned medium from each well.
-
Quantify the activity of the secreted reporter protein in the conditioned medium according to the manufacturer's instructions.
-
In parallel, assess cell viability using an appropriate assay (e.g., WST-1) to rule out cytotoxicity-mediated effects.[8]
-
Calculate the percent inhibition of reporter secretion for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of furin activity is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Discussion and Conclusion
The data presented underscore a critical aspect of preclinical drug development: the potential for significant discrepancies between in vitro and cell-based assay results. For instance, the potent in vitro inhibitor Dec-RVKR-CMK shows a considerably weaker effect in a cell-based assay measuring intracellular Golgi activity, likely due to poor cell permeability.[3] Conversely, compounds like BOS-318 demonstrate potent intracellular activity.[3]
This highlights the necessity of a multi-pronged approach to inhibitor validation. While in vitro assays are invaluable for initial high-throughput screening and for determining direct enzyme-inhibitor interactions, cell-based assays provide a more physiologically relevant context by accounting for factors such as cell permeability, stability, and off-target effects.
Therefore, a robust cross-validation strategy, employing both biochemical and cellular assays, is essential for the successful identification and development of clinically viable furin inhibitors. This comparative approach allows for a more comprehensive understanding of a compound's true therapeutic potential.
References
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
A Head-to-Head Comparison of Commercially Available Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes. Its involvement in activating viral glycoproteins, processing growth factors, and activating metalloproteinases has made it a significant therapeutic target. This guide provides an objective comparison of commercially available furin inhibitors, supported by experimental data, to aid researchers in selecting the most suitable tool for their studies.
Performance Comparison of Furin Inhibitors
The following table summarizes the in vitro potency and selectivity of several commercially available furin inhibitors. The data has been compiled from various studies, and it is important to consider that experimental conditions may have varied between sources.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Source(s) |
| Decanoyl-RVKR-CMK | Peptide-based, Covalent, Irreversible | Furin | 1.3 ± 3.6 | ~1 | Broad-spectrum inhibitor of proprotein convertases. Also inhibits PC1/3, PC2, PACE4, PC5/6, and PC7. | [1] |
| BOS-318 | Small Molecule, Reversible | Furin | 1.9 | 0.413 | Highly selective for furin over other PCs (e.g., ~13-fold vs. PCSK5, ~110-fold vs. PCSK6). | [2] |
| MI-1851 | Peptidomimetic, Reversible | Furin | - | 0.0101 | Potent furin inhibitor with antiviral activity. | [1] |
| SSM3 trifluoroacetate (B77799) | Small Molecule | Furin | 54 (EC50) | 12 | Preferentially inhibits furin and PC6B over PACE4 and PC7. No measurable inhibition against trypsin and MT1-MMP. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Furin Inhibition Assay (Fluorogenic)
This assay is widely used to determine the inhibitory potency of compounds against purified furin.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against furin.
Materials:
-
Purified recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC or pERTKR-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Substrate Preparation: Dilute the purified furin enzyme and the fluorogenic substrate to their final desired concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the diluted furin enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the respective wells. Include a control with solvent only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[5]
-
Cell-Based Furin Activity Assay
This assay measures the inhibitory effect of a compound on furin activity within a cellular context.
Objective: To assess the cell permeability and efficacy of a this compound in a more physiologically relevant environment.
Materials:
-
A suitable cell line (e.g., CHO or HeLa cells)
-
A reporter construct that expresses a protein with a furin cleavage site (e.g., a secreted alkaline phosphatase (SEAP) fusion protein).
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (if measuring intracellular activity)
-
Substrate for the reporter protein (e.g., p-nitrophenyl phosphate (B84403) for SEAP)
-
96-well cell culture plates
-
Plate reader (absorbance or fluorescence, depending on the reporter)
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Transfect the cells with the reporter construct.
-
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter protein expression, processing, and secretion (e.g., 24-48 hours).
-
Sample Collection:
-
For secreted reporters, collect the cell culture supernatant.
-
For intracellular reporters, wash the cells and lyse them.
-
-
Reporter Assay:
-
Add the appropriate substrate for the reporter protein to the collected samples.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability if necessary (e.g., using an MTT or similar assay).
-
Plot the normalized reporter activity against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizing Furin's Role: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key pathways involving furin and a typical experimental workflow for inhibitor screening.
Caption: Furin's central role in diverse signaling pathways.
Caption: A typical workflow for this compound discovery.
Caption: Key characteristics for a successful this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SSM 3 trifluoroacetate | Furin | Tocris Bioscience [tocris.com]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Furin Inhibition: A Western Blot Guide to Precursor Protein Processing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm furin inhibition by assessing the processing of precursor proteins using Western blotting. This guide includes detailed experimental protocols, quantitative data comparisons of various furin inhibitors, and visual diagrams of the underlying biological processes and workflows.
Furin, a proprotein convertase, plays a crucial role in the maturation of a wide array of proteins by cleaving them at specific recognition sites, typically multi-basic residues like Arg-X-Lys/Arg-Arg. This processing is essential for the activation of numerous substrates, including growth factors, hormones, receptors, and viral glycoproteins.[1] Consequently, furin has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[2]
Inhibition of furin activity leads to the accumulation of unprocessed precursor proteins (pro-proteins) and a corresponding decrease in their mature, active forms. This shift in the precursor-to-mature protein ratio is a key indicator of successful furin inhibition and can be effectively quantified using Western blotting.[3]
Comparing Furin Inhibitors: A Quantitative Overview
Several inhibitors have been developed to target furin, ranging from peptide-based molecules to small-molecule compounds. Their efficacy can be compared by examining their inhibitory concentrations (IC50) and their effects on the processing of specific furin substrates as determined by Western blot analysis.
| Furin Inhibitor | Type | Substrate(s) | Cell Line | IC50 / Effective Concentration | Key Findings |
| Decanoyl-RVKR-CMK | Peptide-based (irreversible) | SARS-CoV-2 Spike Protein | VeroE6 | 50 µM | Effectively blocked spike protein cleavage and syncytium formation.[4] |
| Flavivirus prM | Vero | 100 µM | Led to the accumulation of uncleaved prM. | ||
| α1-Antitrypsin Portland (α1-PDX) | Bioengineered serpin | HIV-1 gp160, Measles virus F0 | Various | Not specified | Blocked processing of viral glycoproteins.[5] |
| MI-1851 | Small molecule | SARS-CoV-2 Spike Protein | Calu-3 | Not specified | Suppressed spike protein cleavage and exhibited antiviral effects.[6] |
| BOS-318 | Small molecule | SARS-CoV-2 Spike Protein | HeLa-ACE2 | 0.3 µM | Efficiently blocked S1/S2 and S2' processing of the spike protein.[7] |
| B3 (CCG 8294) | Small molecule | proMT1-MMP | CHO, HT1080 | 12 µM (Ki and IC50) | Inhibited proMT1-MMP processing and cancer cell invasiveness.[8][9] |
Visualizing the Mechanism and Workflow
To better understand the process of furin-mediated protein processing and the experimental approach to confirm its inhibition, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocol: Western Blot for Precursor Protein Processing
This protocol outlines the key steps for performing a Western blot to analyze the processing of a furin substrate in the presence and absence of an inhibitor.
1. Cell Culture and Treatment:
-
Culture your cells of interest to an appropriate confluency (typically 70-80%).
-
Treat the cells with the desired concentrations of the this compound or a vehicle control (e.g., DMSO) for a predetermined time course. The optimal incubation time will depend on the inhibitor and the specific protein being studied.
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent non-specific protein degradation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the protein bands.
-
Run the gel electrophoresis to separate the proteins based on their molecular weight. The precursor protein will be larger than the mature, cleaved form.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. It is crucial to select an antibody that can detect both the precursor and mature forms of the protein. For example, antibodies targeting the C-terminus of the protein will often recognize both forms. Refer to antibody datasheets and literature for validated antibodies for your specific target.
-
Incubate overnight at 4°C with gentle agitation.
-
Secondary Antibody: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
8. Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
9. Data Analysis:
-
Use densitometry software to quantify the intensity of the bands corresponding to the precursor and mature forms of the protein.
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Calculate the ratio of the precursor to the mature protein for each sample. A significant increase in this ratio in the inhibitor-treated samples compared to the control indicates successful furin inhibition.
References
- 1. Processing of transforming growth factor beta 1 precursor by human furin convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. In vitro characterization of the this compound MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule this compound inhibits cancer cell motility and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF Beta 1 antibody (21898-1-AP) | Proteintech [ptglab.com]
- 11. novusbio.com [novusbio.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope glycoproteins. Its involvement in pathologies ranging from cancer to infectious diseases like COVID-19 has made it a significant therapeutic target. This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct classes of furin inhibitors, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of Furin Inhibitors
The development of furin inhibitors has yielded several chemical classes, each with unique SAR profiles. Here, we compare three prominent classes: peptidomimetics, represented by Decanoyl-RVKR-chloromethylketone (Dec-RVKR-cmk) and MI-1851, and non-peptide small molecules, exemplified by BOS-318.
| Inhibitor Class | Compound | Target | Potency (IC50/Ki) | Selectivity | References |
| Peptidomimetic | Decanoyl-RVKR-cmk | Furin & other proprotein convertases | IC50 = 57 nM (viral entry) | Broadly inhibits PC1, PC2, PC4, PACE4, PC5, PC7 | [1][2] |
| Peptidomimetic | MI-1851 | Furin | Ki = 10.1 pM | High | [3] |
| Non-peptide Small Molecule | BOS-318 | Furin | IC50 = 1.9 nM, Ki = 0.413 nM | ~13-fold more potent against furin than other related PCSKs | [3] |
Key Structure-Activity Relationship Insights
Peptidomimetic Inhibitors: The potency of peptidomimetic inhibitors like Dec-RVKR-cmk is largely derived from their resemblance to the consensus cleavage site of furin substrates (Arg-X-X-Arg↓). The decanoyl group at the N-terminus enhances cell permeability. The chloromethylketone (cmk) warhead forms a covalent bond with the active site histidine, leading to irreversible inhibition.[1] MI-1851, a canavanine-containing inhibitor, demonstrates that modifications at the P1 position can significantly enhance potency into the picomolar range.[3]
Non-peptide Small Molecule Inhibitors: The development of small molecule inhibitors like BOS-318 represents a significant advancement in achieving selectivity. BOS-318 derives its high selectivity by binding to a novel pocket on the furin surface, distinct from the active site catalytic triad.[4][5] This unique binding mode allows for potent inhibition of furin without significantly affecting other closely related proteases, a crucial factor for minimizing off-target effects in therapeutic applications.
Signaling Pathway and Experimental Workflow
To understand the context of furin inhibition and the methods used for evaluation, the following diagrams illustrate the furin-mediated cleavage of the SARS-CoV-2 spike protein and a general workflow for assessing furin inhibitors.
Caption: Furin-mediated cleavage of SARS-CoV-2 Spike Protein.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Furin Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of furin using a fluorogenic substrate.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Pyr-RTKR-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant furin to all wells except the negative control. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding the fluorogenic furin substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[6]
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Test compounds
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-incubate the confluent cell monolayers with the diluted compounds for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells (e.g., with 10% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Selectivity Assay
This assay assesses the inhibitory activity of a compound against other related proteases to determine its selectivity for furin.
Procedure: The protocol is similar to the Furin Enzymatic Inhibition Assay, with the following modifications:
-
Replace recombinant furin with other proprotein convertases (e.g., PC1/3, PC5/6, PACE4) or other serine proteases.
-
Use a fluorogenic substrate that is appropriate for the specific protease being tested.
-
Compare the IC50 or Ki values obtained for furin with those obtained for the other proteases. A higher ratio of IC50 (other protease) / IC50 (furin) indicates greater selectivity for furin.[3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. pnas.org [pnas.org]
- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 4. A highly selective, cell-permeable this compound BOS-318 rescues key features of cystic fibrosis airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furin Inhibitor Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a pivotal role in the activation of a multitude of proteins involved in tumor progression, metastasis, and angiogenesis.[1][2][3] Its overexpression in various cancers, including head and neck, lung, breast, and thyroid carcinomas, has been associated with a more aggressive malignant phenotype.[1][4][5] This has positioned furin as a compelling therapeutic target for cancer treatment. This guide provides a comparative overview of the efficacy of prominent furin inhibitors in different cancer cell lines, supported by experimental data and detailed protocols to aid in the selection and evaluation of these compounds.
Quantitative Efficacy of Furin Inhibitors
The inhibitory potency of various compounds against furin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported efficacy of several key furin inhibitors in different cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50/Ki Value | Reference |
| Decanoyl-RVKR-CMK | SCC12, SCC15 | Head and Neck Squamous Cell Carcinoma | 100 µmol/L (concentration used for inhibition) | [1] |
| Decanoyl-RVKR-CMK | Calu-6, HOP-62 | Non-small Cell Lung Carcinoma | 50-100 µmol/L (concentration used for inhibition) | [6] |
| Decanoyl-RVKR-CMK | HT1080 | Fibrosarcoma | 20 µM (concentration used for inhibition) | [3][7] |
| Decanoyl-RVKR-CMK | U2OS | Osteosarcoma | 9108 ± 6187 nM (in vitro Golgi inhibitory activity) | [8] |
| B3 | HT1080 | Fibrosarcoma | 15 µM (required for ~50% inhibition of invasion) | [7] |
| B3 | - | - | Ki and IC50 of 12µM | [3][7] |
| Naphthofluorescein | VeroE6 | African green monkey kidney | Not specified (used for SARS-CoV-2 inhibition) | [9][10] |
| Alpha-1 Antitrypsin Portland (A1-PDX) | - | - | IC50 = 0.6 nM | [11] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | - | - | Ki = 0.81 nM | [8] |
| D-nona-arginine amide (D9R-NH2) | - | - | Ki = 1.3 ± 0.2 nM | [8] |
Signaling Pathways Modulated by Furin in Cancer
Furin is strategically located in the trans-Golgi network, where it processes a wide array of precursor proteins that are integral to cancer signaling pathways. Inhibition of furin can disrupt these pathways, leading to reduced cell proliferation, invasion, and metastasis.
Caption: Furin-mediated activation of cancer-related signaling pathways and their inhibition.
Experimental Protocols
A standardized workflow is crucial for the accurate assessment and comparison of this compound efficacy. Below is a generalized protocol for a cell-based furin inhibition assay.
Experimental Workflow: Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the efficacy of furin inhibitors in cancer cell lines.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., SCC12, HT1080, Calu-6) in the recommended medium supplemented with fetal bovine serum and antibiotics.[1][6][7]
-
Seed cells into appropriate well plates (e.g., 96-well for viability assays, 24-well for invasion assays) at a density that allows for logarithmic growth during the experiment.
2. Preparation of Furin Inhibitors:
-
Dissolve furin inhibitors (e.g., Decanoyl-RVKR-CMK, B3) in a suitable solvent like DMSO to create a high-concentration stock solution.[3]
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
3. Cell Treatment:
-
Remove the culture medium from the seeded cells and replace it with the medium containing the various concentrations of the this compound.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
4. Incubation:
-
Incubate the treated cells at 37°C in a humidified atmosphere with 5% CO2 for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell line.
5. Endpoint Assays:
-
Cell Viability Assay (e.g., MTT Assay):
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Invasion Assay (e.g., Transwell Assay):
-
Use transwell inserts with a basement membrane matrix (e.g., Matrigel).
-
Plate pre-treated cells in the upper chamber in a serum-free medium.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
After incubation, remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invading cells under a microscope.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against furin substrates (e.g., pro-MT1-MMP, pro-IGF-1R) and their cleaved forms.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.
-
-
Furin Activity Assay (Fluorometric):
6. Data Analysis:
-
For cell viability assays, plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
For invasion and migration assays, quantify the number of cells and express the results as a percentage of the control.
-
For Western blots, perform densitometric analysis of the protein bands to quantify the extent of substrate processing.
-
For furin activity assays, calculate the enzymatic activity based on the fluorescence signal and compare the activity in treated versus control cells.
By following these standardized protocols, researchers can generate reliable and comparable data on the efficacy of different furin inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development.
References
- 1. Increased Furin Activity Enhances the Malignant Phenotype of Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The possible role furin and furin inhibitors in endometrial adenocarcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of the pro‐protein convertase furin predicts prognosis and promotes papillary thyroid carcinoma progression and metastasis through RAF/MEK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-Cancer Analysis of FURIN as a Potential Prognostic and Immunological Biomarker [frontiersin.org]
- 6. Targeting Proprotein Convertases in Furin-Rich Lung Cancer Cells Results in Decreased In vitro and In vivo Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule this compound Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. abcam.cn [abcam.cn]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Furin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes. Its involvement in cancer progression and viral pathogenesis has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy and toxicity of prominent furin inhibitors, supported by experimental data to aid researchers in selecting the most suitable candidates for their studies.
Introduction to Furin and its Inhibition
Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, leading to their activation.[1] In cancer, furin activates matrix metalloproteinases (MMPs) and growth factors that promote tumor invasion and metastasis.[2][3] In virology, furin is essential for the processing of viral envelope proteins, enabling viral entry into host cells.[4] Inhibition of furin, therefore, presents a promising strategy to disrupt these pathological processes. This guide focuses on three key furin inhibitors: the bioengineered serpin α1-antitrypsin Portland (α1-PDX) , the peptide-based small molecule Decanoyl-RVKR-chloromethylketone (Dec-RVKR-CMK) , and the peptidomimetic MI-1851 .
In Vivo Efficacy Comparison
The in vivo efficacy of these inhibitors has been evaluated in various preclinical models of cancer and viral infections. The following tables summarize the key findings.
Anticancer Efficacy
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| α1-PDX | Head and Neck Squamous Cell Carcinoma (HNSCC) | Severe Combined Immunodeficient (SCID) mice | Transfection of HNSCC cells with α1-PDX prior to subcutaneous inoculation | Significant decrease or absence of tumorigenicity. Up to 80% decrease in in vivo invasiveness in a tracheal xenotransplant model. | [2][3] |
| α1-PDX | Atherosclerosis | Hyperlipidemic Ldlr-/- mice | In vivo administration (details not specified) | Lower atherosclerotic lesion area, reduced lesional macrophage and collagen content, and decreased systemic inflammatory markers. | [5] |
| Dec-RVKR-CMK | Lung Cancer | Nude mice (xenograft with A549 cells) | Intraperitoneal injection, 1 mg/kg, every other day for 21 days | Information not available in the provided search results. |
Antiviral Efficacy
| Inhibitor | Viral Infection Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| MI-1851 | Influenza A Virus | Mice | Information not available in the provided search results. | Information not available in the provided search results. | |
| Dec-RVKR-CMK | Zika Virus (ZIKV) and Japanese Encephalitis Virus (JEV) | In vitro studies in Vero and C6/36 cells | Post-infection treatment with 50 µM and 100 µM | Significant reduction in viral replication by 1 to 2 orders of magnitude. |
In Vivo Toxicity Profile Comparison
Assessing the toxicity of furin inhibitors is crucial, as furin also processes proteins essential for normal physiological functions.
| Inhibitor | Animal Model | Dosing Regimen | Key Toxicity Findings | Citation(s) |
| α1-PDX | Mice | Information not available in the provided search results. | No obvious adverse effects were observed in mice treated with α1-PDX in an atherosclerosis study. | [5] |
| Dec-RVKR-CMK | Vero Cells (in vitro) | Up to 100 µM | No cytotoxic effect observed. | |
| MI-1851 | Mice | Single intraperitoneal dose of 15 mg/kg | Tolerated by the mice (no higher dose tested). | [6][7] |
| MI-1851 | Primary Human Hepatocytes (in vitro) | Up to 100 µM for 24 hours | Did not impair cell viability or induce oxidative stress. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
This protocol is adapted from studies evaluating the in vivo efficacy of furin inhibitors in HNSCC.[8][9][10]
-
Cell Culture and Transfection (for α1-PDX):
-
HNSCC cell lines are cultured in appropriate media.
-
For studies involving α1-PDX, cells are transfected with a plasmid encoding the inhibitor.
-
-
Animal Model:
-
Severe Combined Immunodeficient (SCID) or other immunocompromised mice (e.g., NSG) are typically used.[8]
-
-
Tumor Inoculation:
-
Treatment Regimen:
-
Efficacy Assessment:
-
Toxicity Assessment:
-
Animal body weight is monitored throughout the study.
-
At the end of the study, major organs (liver, kidney, spleen, etc.) are harvested for histopathological analysis to assess for any treatment-related toxicity.[11]
-
Influenza A Virus Infection Mouse Model
This protocol is a general guideline for assessing the in vivo antiviral efficacy of furin inhibitors.[12][13]
-
Animal Model:
-
BALB/c mice are commonly used for influenza studies.[12]
-
-
Virus Infection:
-
Mice are anesthetized and intranasally inoculated with a non-lethal dose of Influenza A virus.
-
-
Treatment:
-
Treatment with the this compound (e.g., MI-1851) is initiated either prophylactically (before infection) or therapeutically (after infection).
-
The route of administration can be oral, intraperitoneal, or intranasal, depending on the inhibitor's properties.
-
-
Efficacy Evaluation:
-
Lungs are harvested at various time points post-infection (e.g., days 3, 5, and 7).
-
Viral titers in the lung homogenates are determined by plaque assay or quantitative real-time PCR (RT-qPCR) to assess the reduction in viral load.[14]
-
-
Toxicity and Health Monitoring:
-
Mice are monitored daily for clinical signs of illness, including weight loss, changes in activity, and ruffled fur.
-
Histopathological analysis of lung tissue is performed to evaluate the extent of inflammation and tissue damage.
-
Conclusion
The currently available data suggests that furin inhibitors hold significant promise as therapeutic agents for both cancer and viral diseases. α1-PDX has demonstrated notable in vivo efficacy in reducing tumor growth and invasion, as well as mitigating atherosclerosis, with no apparent toxicity in the reported studies.[2][3][5] Dec-RVKR-CMK shows in vitro antiviral activity, but more in vivo data is needed to fully assess its potential. The newer generation inhibitor, MI-1851, shows a good in vitro safety profile and tolerability in mice at a single dose, warranting further in vivo efficacy and comprehensive toxicity studies.[6][7]
This guide highlights the importance of standardized in vivo models and detailed reporting of quantitative efficacy and toxicity data to enable robust comparisons between different furin inhibitors. Further research is needed to establish the optimal dosing regimens, long-term safety, and full therapeutic potential of these promising compounds.
References
- 1. Furin inhibits HSCs activation and ameliorates liver fibrosis by regulating PTEN‐L/PINK1/parkin mediated mitophagy in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. FURIN inhibition reduces vascular remodeling and atherosclerotic lesion progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 13. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prophylactic and therapeutic mouse models for evaluating immunologic resilience to infection with influenza virus by Immulina® (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Furin Pathway Inhibition
For researchers, scientists, and drug development professionals, validating the inhibition of a specific furin-mediated pathway is a critical step in assessing the efficacy of potential therapeutic agents. This guide provides a comparative overview of common experimental methods, complete with data presentation, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Furin, a proprotein convertase, plays a crucial role in the maturation of a wide variety of proteins involved in physiological and pathological processes, including viral infections and cancer.[1][2] Its inhibition is a promising therapeutic strategy. This guide compares three primary methods for validating the inhibition of a specific furin-mediated pathway: Fluorogenic Furin Activity Assays, Western Blot Analysis of Substrate Cleavage, and Furin ELISA.
Comparative Analysis of Validation Methods
Each method offers distinct advantages and provides different types of information. The choice of method will depend on the specific research question, available resources, and the nature of the inhibitor being tested.
| Method | Principle | Information Provided | Pros | Cons | Typical Application |
| Fluorogenic Furin Activity Assay | Measures the cleavage of a synthetic fluorogenic peptide substrate by furin.[3][4] | Direct measurement of furin enzymatic activity and inhibitor potency (IC50/Ki).[5] | High-throughput, quantitative, sensitive, commercially available kits.[2][3][4] | May not fully reflect inhibitor activity in a cellular context due to factors like cell permeability.[5] | Screening for and characterizing the potency of furin inhibitors. |
| Western Blot Analysis of Substrate Cleavage | Detects the presence of both the pro-protein and the cleaved, mature form of a specific furin substrate.[6][7] | Direct evidence of target engagement and inhibition of a specific substrate's processing in a cellular environment. | High specificity for the pathway of interest, provides a clear qualitative and semi-quantitative readout of inhibition.[6] | Lower throughput, less precise quantification compared to activity assays. | Validating inhibitor efficacy on a specific endogenous or overexpressed substrate in cells. |
| Furin ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies the amount of furin protein in a sample.[8][9][10] | Measures the total level of furin protein, which can be useful for expression studies or normalization. | Highly quantitative for protein levels, commercially available kits.[8][9] | Does not measure furin activity, only protein abundance.[1] | Assessing changes in furin expression levels in response to treatments or in different cell lines. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Fluorogenic Furin Activity Assay
This protocol is adapted from commercially available furin activity assay kits.[3][4]
Objective: To quantify the enzymatic activity of furin in the presence and absence of an inhibitor.
Materials:
-
Recombinant human furin[3]
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)[6]
-
Test inhibitor and control inhibitor (e.g., Decanoyl-RVKR-CMK)[3][11]
-
96-well black microplate[3]
-
Fluorescent microplate reader (Ex/Em = 380/460 nm)[3]
Procedure:
-
Prepare a dilution series of the test inhibitor in furin assay buffer.
-
In a 96-well plate, add the recombinant furin to each well, except for the no-enzyme control.
-
Add the diluted test inhibitor or control inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitors for 30 minutes at 37°C.[5]
-
Initiate the reaction by adding the fluorogenic furin substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 5 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) for each condition.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Western Blot Analysis of Furin Substrate Cleavage
This protocol outlines the general steps for analyzing the processing of a specific furin substrate.[6]
Objective: To visualize the inhibition of the cleavage of a specific furin substrate in a cellular context.
Materials:
-
Cell line expressing the furin substrate of interest
-
Cell culture reagents
-
Test inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the substrate (recognizing both pro- and mature forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Analyze the band intensities for the pro- and mature forms of the substrate to determine the extent of inhibition.[6]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
References
- 1. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Furin ELISA Kit (Colorimetric) (NBP2-67962): Novus Biologicals [novusbio.com]
- 9. Human Furin ELISA Kit (EHFURIN) - Invitrogen [thermofisher.com]
- 10. genebiosystems.com [genebiosystems.com]
- 11. mdpi.com [mdpi.com]
Benchmarking a New Furin Inhibitor Against the Standard: A Comparative Guide to Decanoyl-RVKR-CMK
For Immediate Release
Researchers and drug development professionals have a new resource for evaluating novel furin inhibitors. This comprehensive guide provides a detailed framework for benchmarking a new chemical entity against the well-established furin inhibitor, Decanoyl-RVKR-CMK. By offering standardized experimental protocols and clear data presentation formats, this guide aims to facilitate objective and robust comparisons of inhibitor efficacy and safety.
Introduction
Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope glycoproteins.[1][2] Its involvement in pathologies such as cancer and viral infections has made it a significant target for therapeutic intervention.[2][3] Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases, and is widely used as a reference compound in the field.[1][3][4][5] This guide outlines the essential assays and data required to rigorously compare a new this compound to this benchmark.
Mechanism of Action of Decanoyl-RVKR-CMK
Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone that acts as an irreversible inhibitor of furin.[1][2][4] It covalently modifies the active site of the enzyme, thereby preventing the proteolytic cleavage of its substrates.[6] This mechanism is crucial for its function in blocking the maturation of viral glycoproteins, a key step in the lifecycle of many viruses like SARS-CoV-2, Flaviviruses, and HIV.[1][4][7]
Comparative Efficacy: Data Presentation
A direct comparison of the inhibitory potential of a new inhibitor and Decanoyl-RVKR-CMK is fundamental. The following tables provide a template for presenting key quantitative data.
Table 1: In Vitro Inhibitory Activity Against Furin
| Inhibitor | IC50 (nM) | Ki (nM) | Assay Conditions |
| Decanoyl-RVKR-CMK | 1.3 ± 3.6[5] | ~1[5] | Recombinant human furin, Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC) |
| New this compound | [Insert Data] | [Insert Data] | [Specify Conditions] |
Table 2: Specificity Profile Against Other Proprotein Convertases
| Inhibitor | PC1/3 (Ki, nM) | PC2 (Ki, nM) | PACE4 (Ki, nM) | PC5/6 (Ki, nM) | PC7 (Ki, nM) |
| Decanoyl-RVKR-CMK | 2.0[5] | 0.36[5] | 3.6[5] | 0.12[5] | 0.12[5] |
| New this compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Cell-Based Assay Performance
| Inhibitor | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Decanoyl-RVKR-CMK | Vero[7] | 11.5[7] | >100 (example) | [Calculate] |
| New this compound | [Specify Cell Line] | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for valid comparisons.
In Vitro Furin Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory activity of a compound against purified furin.
Materials:
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)[9]
-
Test inhibitors (New Inhibitor and Decanoyl-RVKR-CMK)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the wells of the 96-well plate, add the recombinant furin enzyme.
-
Add the diluted test inhibitors to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.[3]
-
Initiate the reaction by adding the fluorogenic furin substrate to all wells.[3]
-
Immediately measure the fluorescence in kinetic mode at an excitation/emission of 360/460 nm for 30-60 minutes.[10]
-
Calculate the initial reaction velocity and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
Cell-Based Furin Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular furin activity.
Materials:
-
A suitable cell line expressing a furin-cleavable reporter protein
-
Cell culture medium and reagents
-
Test inhibitors
-
Lysis buffer
-
Reagents for detecting reporter protein activity
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).[8]
-
Collect the cell culture supernatant and/or prepare cell lysates.[8]
-
Measure the activity of the cleaved reporter protein using a suitable assay.[8]
-
A decrease in reporter protein activity in the presence of the inhibitor indicates inhibition of intracellular furin.
Cytotoxicity Assay
It is crucial to evaluate the potential toxic effects of the inhibitors on cells.
Materials:
-
Cell line of interest (e.g., Vero cells)[8]
-
Cell culture medium and reagents
-
Test inhibitors
-
Reagents for a viability assay (e.g., MTT, XTT, or CellTiter-Glo)[8]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.[8]
-
Treat the cells with a range of concentrations of the test inhibitor.[8]
-
Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).[8]
-
Perform the cell viability assay according to the manufacturer's instructions to determine the CC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Proprotein processing pathway and the inhibitory action of furin inhibitors.
Caption: Generalized workflow for the in vitro furin inhibition assay.
Caption: Mechanism of viral entry inhibition by targeting host cell furin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.co.jp [abcam.co.jp]
evaluating the specificity of furin inhibitors for different proprotein convertases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of two well-characterized furin inhibitors, Decanoyl-RVKR-CMK and α1-Antitrypsin Portland (α1-PDX), against various proprotein convertases (PCs). The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and therapeutic development.
Introduction to Proprotein Convertases and Their Inhibition
Proprotein convertases (PCs) are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins.[1] This family includes furin, PC1/3, PC2, PC4, PC5/6, PACE4, and PC7, each with distinct expression patterns and substrate specificities.[2] These enzymes are involved in numerous physiological processes, including hormone production, growth factor signaling, and neuronal function.[2] Their dysregulation has been implicated in various diseases, such as cancer, viral infections, and metabolic disorders, making them attractive therapeutic targets.[1][3]
Furin, one of the most ubiquitously expressed PCs, is a key player in the processing of proteins involved in tumorigenesis and the activation of viral envelope proteins, including that of SARS-CoV-2.[3] Consequently, the development of potent and specific furin inhibitors is an area of intense research. This guide focuses on evaluating the specificity of two prominent furin inhibitors to assist researchers in making informed decisions for their experimental needs.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency of Decanoyl-RVKR-CMK and α1-Antitrypsin Portland (α1-PDX) against a panel of proprotein convertases has been determined through in vitro enzymatic assays. The following table summarizes their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values indicate higher inhibitory potency.
| Inhibitor | Target PC | Ki (nM) | IC50 (nM) | Reference(s) |
| Decanoyl-RVKR-CMK | Furin (SPC1) | ~1 | 1.3 ± 3.6 | [4] |
| PC1/3 (SPC3) | 2.0 | - | [4] | |
| PC2 (SPC2) | 0.36 | - | [4] | |
| PACE4 (SPC4) | 3.6 | - | [4] | |
| PC5/6 (SPC6) | 0.12 | - | [4] | |
| PC7 (LPC/PC8) | 0.12 | - | [4] | |
| α1-Antitrypsin Portland (α1-PDX) | Furin | 0.6 | 0.6 | [5][6] |
| PC6B | 2.3 | - | [6] | |
| Other PCs | Not a potent inhibitor | - | [6][7] |
Note: The data is compiled from multiple sources, and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following is a detailed methodology for a typical in vitro furin inhibition assay using a fluorogenic substrate, based on common laboratory practices.[5]
In Vitro Furin Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against a specific proprotein convertase by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human furin (or other PC)
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)[8]
-
Test inhibitor (e.g., Decanoyl-RVKR-CMK, α1-PDX)
-
Control inhibitor (optional)
-
DMSO (for dissolving inhibitors)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~430-460 nm)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the test inhibitor in Furin Assay Buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Dilute the recombinant furin enzyme to the desired concentration in ice-cold Furin Assay Buffer.
-
Prepare the fluorogenic substrate solution in Furin Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to the designated wells:
-
Blank wells: Assay Buffer only.
-
Enzyme control wells: Diluted furin enzyme and Assay Buffer.
-
Test inhibitor wells: Diluted furin enzyme and the corresponding dilution of the test inhibitor.
-
Solvent control wells: Diluted furin enzyme and the same concentration of DMSO as in the test inhibitor wells.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The cleavage of the substrate by the enzyme releases the fluorophore (AMC), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
-
Visualizing Pathways and Workflows
Signaling Pathway: Proprotein Convertase Substrate Activation
Proprotein convertases are integral to numerous signaling pathways by processing and activating a wide range of precursor proteins.
Caption: General overview of proprotein convertase-mediated substrate activation and its inhibition.
Experimental Workflow: In Vitro Inhibitor Screening
The following diagram outlines the key steps in a typical in vitro screening assay to evaluate the efficacy of a proprotein convertase inhibitor.
Caption: Workflow for in vitro screening of proprotein convertase inhibitors.
Conclusion
The choice of a furin inhibitor should be guided by the specific requirements of the study.
-
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor with broad-spectrum activity against multiple proprotein convertases.[4][12] This makes it a valuable tool for studying the general roles of these enzymes but may lead to off-target effects if furin-specific inhibition is required.
-
α1-Antitrypsin Portland (α1-PDX) is a bioengineered serpin that demonstrates high selectivity for furin, with significantly less activity against other PCs.[6][7] This inhibitor is particularly useful for dissecting the specific functions of furin in complex biological systems.
Researchers should carefully consider the specificity profile of each inhibitor in the context of their experimental design to ensure the validity and accuracy of their findings. The provided experimental protocol and workflows offer a foundation for the reliable evaluation of these and other proprotein convertase inhibitors.
References
- 1. Proprotein convertases regulate trafficking and maturation of key proteins within the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. alpha1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: application as an antipathogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal of Furin Inhibitors: A Guide to Laboratory Safety and Compliance
Researchers, scientists, and drug development professionals utilizing Furin inhibitors must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As these inhibitors are potent bioactive molecules, they require meticulous handling and disposal as hazardous chemical waste. This guide provides a comprehensive, step-by-step framework for the safe disposal of Furin inhibitors, aligning with general laboratory waste management regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Foot Protection | Closed-toe shoes. |
| Respiratory Protection | If generating dust or aerosols, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of Furin inhibitors should be managed under the assumption that they are hazardous unless explicitly stated otherwise in the Safety Data Sheet (SDS).
Step 1: Waste Identification and Segregation
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal. Do not mix Furin inhibitor waste with non-hazardous waste.
Types of this compound Waste:
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired powder, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE (e.g., gloves, bench paper). | Designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] |
| Liquid Waste | Solutions containing Furin inhibitors, and the first rinseate from cleaning contaminated glassware. | Dedicated, leak-proof, and chemically compatible hazardous waste container with a secure lid. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container specifically designated for hazardous chemical waste. |
Step 2: Containerization and Labeling
Properly containing and labeling waste is essential for the safety of all laboratory personnel and waste handlers.
-
Select Appropriate Containers : Use containers that are chemically compatible with the waste, leak-proof, and have secure lids.[2][3]
-
Label Containers Clearly : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste" and the specific inhibitor if known), and the appropriate hazard pictograms.[2]
-
Keep Containers Closed : Waste containers should be kept securely closed except when adding waste.[2][4]
Step 3: Waste Storage
Store hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
Location : The SAA must be at or near the point of waste generation.[2][4]
-
Storage Conditions : Store in a cool, well-ventilated area, away from incompatible materials, direct sunlight, and heat sources.[3]
-
Accumulation Limits : Adhere to institutional limits for the amount of hazardous waste stored in an SAA (e.g., a maximum of 55 gallons). For acutely toxic waste, this limit may be much lower (e.g., one quart).[2][4]
Step 4: Arranging for Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste to central accumulation areas. This should be done by EHS staff.[5]
Experimental Protocol: Decontamination of Glassware
This protocol outlines the procedure for decontaminating glassware that has come into contact with Furin inhibitors.
-
Initial Rinse : Rinse the glassware with a small amount of a suitable solvent (as indicated in the SDS for the specific inhibitor) capable of dissolving the compound.
-
Collect Rinseate : The first rinseate must be collected and disposed of as hazardous liquid waste.[5]
-
Subsequent Rinses : For containers that held acutely toxic waste, a triple rinse is required.[5] Each rinse should be collected as hazardous waste. For other hazardous waste, after the initial rinse is collected, the glassware can typically be washed according to standard laboratory procedures.
-
Final Cleaning : Wash the glassware with an appropriate detergent and water, followed by final rinses with deionized water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Furin inhibitors.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill of a this compound, follow these immediate steps:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[3]
-
Contain the Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[3]
-
Collect and Dispose : Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.[3]
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[3]
-
Report the Spill : Report the incident to your laboratory supervisor and EHS office.[3]
By adhering to these procedures, researchers can minimize risks, ensure a safe laboratory environment, and maintain regulatory compliance. Always consult the specific Safety Data Sheet (SDS) for the this compound in use and your institution's waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Furin Inhibitors
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with furin inhibitors. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Furin inhibitors are a class of compounds that potently and selectively target furin, a proprotein convertase involved in the processing of various precursor proteins.[1] While invaluable for research in areas such as virology, oncology, and neurobiology, these compounds must be handled with care due to their biological activity and potential hazards.[2][3][4][5] This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is mandatory when handling furin inhibitors. The following table summarizes the required equipment.
| Protection Type | Required PPE | Specifications & Best Practices |
| Body Protection | Laboratory Coat | Should be clean, buttoned, and fit properly. Flame-resistant coats are recommended when working with flammable solvents.[6] |
| Eye & Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI-approved. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes or sprays.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Check the Safety Data Sheet (SDS) for the specific furin inhibitor and solvents being used to ensure glove compatibility. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[7] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols, especially when handling powdered forms of the inhibitor.[8][9] Work in a chemical fume hood is the preferred engineering control. |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects.[6] |
II. Operational Plan: Step-by-Step Handling Protocol
Follow this workflow to ensure the safe handling of furin inhibitors from receipt to experimental use.
Figure 1: Workflow for safely handling furin inhibitors.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution from a solid this compound, a common procedure in many research applications.
-
Pre-Experiment Checklist :
-
Confirm availability and review the specific Safety Data Sheet (SDS) for the this compound in use.[10][11][12]
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is operational.
-
Prepare all necessary materials: this compound, appropriate solvent (e.g., DMSO), vortex mixer, and storage vials.
-
-
Step-by-Step Procedure :
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations within a certified chemical fume hood.
-
Carefully weigh the desired amount of the solid this compound. Avoid generating dust.
-
Add the appropriate volume of solvent to the solid inhibitor to achieve the desired stock concentration. Many furin inhibitors are soluble in organic solvents like DMSO, ethanol, or dimethyl formamide.[12]
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Label the stock solution vial clearly with the inhibitor name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C.[12]
-
III. Contingency Plan: Spill and Exposure Response
Accidents can happen. This plan outlines the immediate steps to take in the event of a spill or personal exposure.
Figure 2: Contingency plan for spills or personal exposure.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[11]
-
In case of eye contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[8][11]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor.[11]
IV. Disposal Plan: Responsible Waste Management
All materials contaminated with furin inhibitors, including unused solutions, pipette tips, and gloves, must be disposed of as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Disposal Procedure :
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures and to schedule a waste pickup.
-
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that the valuable work of scientific discovery can proceed without compromising well-being.
References
- 1. scbt.com [scbt.com]
- 2. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. This compound I - Calbiochem MSDS - 344930 - Merck [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
